PSI-7409 tetrasodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H16FN2Na4O14P3 |
|---|---|
Molecular Weight |
592.12 g/mol |
InChI |
InChI=1S/C10H16FN2O14P3.4Na/c1-10(11)7(15)5(25-8(10)13-3-2-6(14)12-9(13)16)4-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;/h2-3,5,7-8,15H,4H2,1H3,(H,20,21)(H,22,23)(H,12,14,16)(H2,17,18,19);;;;/t5-,7-,8-,10-;;;;/m1..../s1 |
InChI Key |
YVRNATOOGNNMCL-DLULJLDFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of PSI-7409 Tetrasodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-7409, the tetrasodium (B8768297) salt of 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-triphosphate, is the pharmacologically active metabolite of the direct-acting antiviral drug sofosbuvir (B1194449) (formerly PSI-7977). Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C Virus (HCV) infection, demonstrating potent, pan-genotypic activity and a high barrier to resistance.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of PSI-7409, detailing its molecular interactions, inhibitory properties, and the metabolic pathway leading to its formation. The information presented is intended for researchers, scientists, and drug development professionals engaged in antiviral research and development.
Core Mechanism of Action: Inhibition of HCV NS5B Polymerase
The primary target of PSI-7409 is the Hepatitis C Virus non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRp) essential for the replication of the viral genome.[3][4] PSI-7409 acts as a competitive inhibitor of the natural nucleotide substrate, uridine (B1682114) triphosphate (UTP). By mimicking UTP, PSI-7409 is incorporated into the nascent viral RNA strand by the NS5B polymerase.[5] Upon incorporation, the 2'-fluoro and 2'-C-methyl modifications on the ribose sugar of PSI-7409 sterically hinder the formation of the subsequent phosphodiester bond, thereby preventing further elongation of the RNA chain and effectively terminating viral replication.[5] This chain-terminating activity is the crux of its antiviral effect.
A key advantage of targeting the NS5B polymerase is that its catalytic site is highly conserved across all HCV genotypes, which accounts for the pan-genotypic efficacy of sofosbuvir.[1][2]
Quantitative Inhibitory Activity
PSI-7409 exhibits potent and selective inhibition of HCV NS5B polymerase across multiple genotypes. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| HCV Genotype | NS5B Polymerase | IC50 (μM) |
| 1b (Con1) | NS5BΔ21 | 1.6[6][7] |
| 2a (JFH-1) | NS5BΔ21 | 2.8[6][7] |
| 3a | NS5BΔ21 | 0.7[6][7] |
| 4a | NS5BΔ21 | 2.6[6][7] |
Table 1: In vitro inhibitory activity of PSI-7409 against various HCV NS5B polymerases.
Selectivity Profile
An ideal antiviral agent should exhibit high selectivity for its viral target with minimal off-target effects on host cellular machinery. PSI-7409 demonstrates a favorable selectivity profile, with significantly weaker inhibition of human DNA and RNA polymerases. This minimizes the potential for host cell toxicity.
| Human Polymerase | IC50 (μM) |
| DNA Polymerase α | 550[6][7] |
| DNA Polymerase β | >1000 (No inhibition at 1 mM)[6][7] |
| DNA Polymerase γ | >1000 (No inhibition at 1 mM)[6][7] |
| RNA Polymerase II | >100[7] |
Table 2: Selectivity of PSI-7409 against human DNA and RNA polymerases.
Metabolic Activation of Sofosbuvir to PSI-7409
Sofosbuvir is a phosphoramidate (B1195095) prodrug designed to efficiently deliver the active monophosphate metabolite into hepatocytes, the primary site of HCV replication.[2] The conversion of sofosbuvir to the active triphosphate form, PSI-7409, involves a multi-step enzymatic pathway within the liver cells.[2][4][6]
Caption: Intracellular metabolic activation pathway of sofosbuvir to PSI-7409.
Experimental Protocols
HCV NS5B Polymerase Inhibition Assay
This protocol outlines a typical method for determining the in vitro inhibitory activity of PSI-7409 against HCV NS5B polymerase.
1. Materials:
-
Recombinant HCV NS5BΔ21 polymerase (from desired genotype)
-
PSI-7409 tetrasodium
-
RNA template (e.g., poly(A))
-
RNA primer (e.g., oligo(U))
-
Ribonucleoside triphosphates (ATP, CTP, GTP, UTP)
-
Radiolabeled rNTP (e.g., [α-³²P]UTP or [³H]UTP)
-
Assay buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.1 mM EDTA
-
Scintillation fluid
-
Filter plates (e.g., 96-well glass fiber)
2. Procedure:
-
Prepare serial dilutions of PSI-7409 in the assay buffer.
-
In a 96-well plate, combine the assay buffer, RNA template, RNA primer, and non-radiolabeled rNTPs.
-
Add the serially diluted PSI-7409 or a vehicle control to the appropriate wells.
-
Initiate the reaction by adding the HCV NS5B polymerase and the radiolabeled rNTP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 1-2 hours).
-
Terminate the reaction by adding a stop solution (e.g., 0.5 M EDTA).
-
Transfer the reaction mixture to a filter plate to capture the newly synthesized radiolabeled RNA.
-
Wash the filter plate multiple times with a wash buffer (e.g., 5% trichloroacetic acid) to remove unincorporated radiolabeled rNTPs.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each concentration of PSI-7409 relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation (e.g., four-parameter logistic regression).
Caption: Experimental workflow for the HCV NS5B polymerase inhibition assay.
Intracellular Metabolite Extraction and Analysis
This protocol describes a general method for the extraction of intracellular nucleotides from hepatocytes for subsequent analysis by HPLC or LC-MS/MS.
1. Materials:
-
Cultured primary human hepatocytes or hepatocyte-derived cell lines (e.g., Huh-7)
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold extraction solvent (e.g., 60-70% methanol (B129727) or a solution of 6% trichloroacetic acid)
-
Cell scraper
-
Centrifuge capable of refrigeration
-
HPLC or LC-MS/MS system
2. Procedure:
-
Culture hepatocytes to the desired confluency and treat with sofosbuvir for the specified time.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS to remove any extracellular drug.
-
Add the ice-cold extraction solvent to the culture dish and scrape the cells from the surface.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 10-20 minutes to allow for complete protein precipitation.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet the precipitated proteins and cell debris.
-
Carefully collect the supernatant containing the intracellular metabolites.
-
If using a trichloroacetic acid extraction, neutralize the extract with a suitable base (e.g., K₂CO₃) prior to analysis.
-
Analyze the extracted metabolites using a validated HPLC or LC-MS/MS method to separate and quantify PSI-7409 and other nucleotide species.
Conclusion
PSI-7409 is a potent and selective inhibitor of the HCV NS5B polymerase, acting as a chain terminator of viral RNA replication. Its formation from the prodrug sofosbuvir is a result of a specific intracellular metabolic pathway within hepatocytes. The high potency, pan-genotypic activity, and favorable selectivity profile of PSI-7409 underscore its critical role in the successful clinical application of sofosbuvir for the treatment of chronic Hepatitis C. The experimental protocols provided herein offer a framework for the continued investigation of this and other nucleotide analog inhibitors in the field of antiviral drug discovery.
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. Intracellular nucleotide pools and ratios as tools for monitoring dedifferentiation of primary porcine hepatocytes in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PSI-7409 in Inhibiting HCV Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection is a major global health concern, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment, with the nucleotide analog prodrug sofosbuvir (B1194449) playing a pivotal role. This technical guide provides an in-depth exploration of the mechanism of action of PSI-7409, the active metabolite of sofosbuvir, in the inhibition of HCV replication. It includes a detailed overview of the metabolic activation pathway, quantitative data on its inhibitory activity, and comprehensive experimental protocols for key assays used in its evaluation.
Mechanism of Action of PSI-7409
PSI-7409, also known as GS-461203, is the pharmacologically active 5'-triphosphate metabolite of the prodrug sofosbuvir (PSI-7977).[1] Sofosbuvir itself is a phosphoramidate (B1195095) prodrug designed to efficiently deliver the active nucleotide analog into hepatocytes.[2] Once inside the liver cells, sofosbuvir undergoes a multi-step metabolic activation to form PSI-7409.
The primary target of PSI-7409 is the HCV non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRp).[2] The NS5B polymerase is essential for the replication of the viral RNA genome.[3] PSI-7409 acts as a competitive inhibitor of the natural substrate, uridine (B1682114) triphosphate (UTP), for incorporation into the nascent HCV RNA strand.[4] Upon incorporation by the NS5B polymerase, PSI-7409 acts as a chain terminator, preventing further elongation of the RNA chain and thereby halting viral replication. This chain termination is facilitated by the presence of a 2'-fluoro and 2'-C-methyl modification on the ribose sugar of the molecule.
Metabolic Activation of Sofosbuvir to PSI-7409
The conversion of sofosbuvir to its active triphosphate form, PSI-7409, is a critical step for its antiviral activity and occurs predominantly within hepatocytes. This intracellular multi-step process involves several host cell enzymes:
-
Ester Hydrolysis: The first step is the hydrolysis of the carboxylate ester of sofosbuvir, which is catalyzed by human cathepsin A (CatA) or carboxylesterase 1 (CES1). This reaction yields an intermediate metabolite.
-
Phosphoramidate Cleavage: The phosphoramidate bond is then cleaved by the histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), resulting in the formation of a monophosphate intermediate.
-
Phosphorylation: The monophosphate form is subsequently phosphorylated twice by the pyrimidine (B1678525) nucleotide biosynthesis pathway enzymes. Uridine-cytidine monophosphate kinase (UMP-CMPK) catalyzes the conversion to the diphosphate (B83284), and nucleoside diphosphate kinase (NDPK) catalyzes the final phosphorylation to the active triphosphate, PSI-7409.
dot
Caption: Metabolic activation pathway of sofosbuvir to PSI-7409 and subsequent inhibition of HCV NS5B polymerase.
Quantitative Data on the Inhibitory Activity of PSI-7409
The antiviral potency of PSI-7409 has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) in enzymatic assays and the half-maximal effective concentration (EC50) in cell-based replicon assays are key metrics.
Table 1: In Vitro Inhibitory Activity of PSI-7409 and Sofosbuvir
| Compound | Assay Type | HCV Genotype | IC50 / EC50 (µM) | Reference |
| PSI-7409 | NS5B Polymerase Inhibition | 1b (Con1) | 1.6 | |
| 2a (JFH-1) | 2.8 | |||
| 3a | 0.7 | |||
| 4a | 2.6 | |||
| Sofosbuvir | HCV Replicon | 1a | 0.092 (EC50) | |
| 1b | 0.11 (EC50) | |||
| 2a | 0.045 (EC50) | |||
| 3a | 0.05 (EC50) | |||
| 4a | 0.04 (EC50) | |||
| 5a | 0.015 (EC50) | |||
| 6a | 0.03 (EC50) |
Clinical Efficacy of Sofosbuvir-Based Regimens
The clinical efficacy of sofosbuvir is measured by the Sustained Virologic Response (SVR), defined as the absence of detectable HCV RNA in the blood 12 or 24 weeks after the completion of therapy.
Table 2: Sustained Virologic Response (SVR12) Rates in Clinical Trials of Sofosbuvir-Based Regimens
| Genotype | Patient Population | Treatment Regimen | SVR12 Rate (%) | Reference |
| 1 | Treatment-Naïve | Sofosbuvir + Peginterferon + Ribavirin (12 weeks) | 90 | |
| Treatment-Experienced | Sofosbuvir + Ledipasvir (12 weeks) | 94-99 | ||
| 2 | Treatment-Naïve | Sofosbuvir + Ribavirin (12 weeks) | 93-97 | |
| Treatment-Experienced | Sofosbuvir + Ribavirin (12 weeks) | 82-94 | ||
| 3 | Treatment-Naïve | Sofosbuvir + Ribavirin (24 weeks) | 84 | |
| Treatment-Experienced (with cirrhosis) | Sofosbuvir + Ribavirin (24 weeks) | 60 | ||
| 4 | Treatment-Naïve & Experienced | Sofosbuvir + Peginterferon + Ribavirin (12 weeks) | 96 | |
| 5 | Treatment-Naïve & Experienced | Sofosbuvir + Velpatasvir (12 weeks) | 97 | |
| 6 | Treatment-Naïve & Experienced | Sofosbuvir + Velpatasvir (12 weeks) | 99 |
Experimental Protocols
HCV NS5B Polymerase Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of recombinant HCV NS5B polymerase.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., 20 mM HEPES, pH 7.5), MnCl2 (e.g., 5 mM), dithiothreitol (B142953) (DTT), a template/primer such as poly(A)/oligo(U), and ribonucleotides (ATP, CTP, GTP, and UTP), with one of the nucleotides being radiolabeled (e.g., [α-³²P]UTP) or fluorescently labeled.
-
Compound Incubation: Add varying concentrations of the test compound (e.g., PSI-7409) to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding purified recombinant HCV NS5B polymerase.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Product Quantification: Capture the newly synthesized RNA on a filter membrane and quantify the incorporated radiolabeled or fluorescent nucleotide using a scintillation counter or fluorescence reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
dot
Caption: Workflow for an HCV NS5B polymerase inhibition assay.
HCV Replicon Assay
This cell-based assay assesses the antiviral activity of a compound in a cellular context by measuring the replication of an HCV subgenomic replicon.
Methodology:
-
Cell Culture: Culture human hepatoma cells (e.g., Huh-7) that stably harbor an HCV subgenomic replicon. These replicons often contain a reporter gene, such as luciferase, for easy quantification of replication.
-
Compound Treatment: Seed the replicon-containing cells in multi-well plates and treat with various concentrations of the test compound (e.g., sofosbuvir).
-
Incubation: Incubate the cells for a defined period (e.g., 48-72 hours) to allow for HCV replication and the effect of the compound to manifest.
-
Cell Lysis and Reporter Gene Assay: Lyse the cells and measure the activity of the reporter gene (e.g., luciferase activity) using a luminometer.
-
Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the effect of the compound on cell viability.
-
Data Analysis: Normalize the replicon reporter signal to the cytotoxicity data to account for any effects on cell health. Calculate the percentage of replication inhibition for each compound concentration and determine the EC50 value.
dot
Caption: Workflow for a cell-based HCV replicon assay.
Conclusion
PSI-7409, the active triphosphate metabolite of sofosbuvir, is a potent and selective inhibitor of the HCV NS5B polymerase. Its mechanism as a chain terminator of viral RNA synthesis provides a high barrier to resistance and broad genotypic coverage. The data from in vitro and clinical studies underscore the critical role of PSI-7409 in the successful treatment of chronic hepatitis C. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of HCV drug discovery and development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Real-world effectiveness and safety of sofosbuvir and nonstructural protein 5A inhibitors for chronic hepatitis C genotype 1, 2, 3, 4, or 6: a multicentre cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Table 20, SVR12 in all patients treated with sofosbuvir + velpatasvir, arranged by genotype - Guidelines for the Care and Treatment of Persons Diagnosed with Chronic Hepatitis C Virus Infection - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Deep Dive into the Core of Hepatitis C Inhibition: A Technical Comparison of PSI-7409 Tetrasodium and the Active Metabolite of Sofosbuvir
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of PSI-7409 tetrasodium (B8768297) and its relationship to the active metabolite of Sofosbuvir, GS-461203. We will explore their chemical identities, mechanisms of action, and comparative preclinical data, offering insights for researchers in the field of antiviral drug development.
Executive Summary
Sofosbuvir, a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection, is a prodrug that undergoes intracellular metabolism to its pharmacologically active form. This active entity, a uridine (B1682114) nucleotide analog triphosphate, is chemically known as GS-461203. PSI-7409 is the tetrasodium salt of this active metabolite. For the purposes of this guide, PSI-7409 and GS-461203 will be used to refer to the same active triphosphate molecule, with "PSI-7409 tetrasodium" specifying the salt form used in certain in vitro experiments. This document will dissect the critical aspects of this potent anti-HCV agent, presenting quantitative data in a comparative format, detailing experimental methodologies, and visualizing key pathways and workflows.
Chemical Identity and Structure
PSI-7409 and GS-461203 share the same core chemical structure: 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-triphosphate. The key distinction lies in the salt form, with PSI-7409 often referring to the tetrasodium salt, which enhances its stability and solubility for in vitro assays.
Table 1: Chemical and Physical Properties
| Property | This compound | GS-461203 |
| Molecular Formula | C₁₀H₁₂FN₂Na₄O₁₄P₃[1] | C₁₀H₁₆FN₂O₁₄P₃[2][3] |
| Molecular Weight | 588.09 g/mol [1] | 500.16 g/mol [2][3] |
| CAS Number | 1621884-22-7[1] | 1015073-42-3[2] |
| Synonyms | This compound[1] | GS-461203, Sofosbuvir triphosphate, PSI-7409[2] |
Mechanism of Action: A Chain Terminator for HCV Replication
Both PSI-7409 and GS-461203 function as potent and selective inhibitors of the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[4][5] Upon incorporation into the nascent viral RNA strand, the 2'-methyl group on the ribose sugar creates a steric hindrance, preventing the addition of the next nucleotide and thus terminating the chain elongation process.[4][5]
Metabolic Activation Pathway of Sofosbuvir
Sofosbuvir is a phosphoramidate (B1195095) prodrug designed to efficiently deliver the active nucleoside monophosphate into hepatocytes.[5] The following diagram illustrates the intracellular conversion of Sofosbuvir to its active triphosphate form, GS-461203.
Caption: Metabolic activation of Sofosbuvir to GS-461203.
Quantitative Data for Comparison
The in vitro inhibitory activity of PSI-7409 against HCV NS5B polymerase has been characterized across various genotypes. Direct comparative studies with separately synthesized GS-461203 are limited, as PSI-7409 is the form typically used in these assays.
Table 2: In Vitro Inhibitory Activity of PSI-7409 against HCV NS5B Polymerase
| HCV Genotype | IC₅₀ (μM) |
| Genotype 1b (Con1) | 1.6[6][7] |
| Genotype 2a (JFH-1) | 2.8[6][7] |
| Genotype 3a | 0.7[6][7] |
| Genotype 4a | 2.6[6][7] |
Table 3: Selectivity of PSI-7409 against Human Polymerases
| Human Polymerase | IC₅₀ (μM) |
| DNA Polymerase α | 550[7] |
| DNA Polymerase β | >1000 (No inhibition at 1 mM)[7] |
| DNA Polymerase γ | >1000 (No inhibition at 1 mM)[7] |
| RNA Polymerase II | >500 (Approximately 85% activity remaining at 500 μM)[7] |
Table 4: Intracellular Pharmacokinetics of GS-461203
| Parameter | Value | Cell Type |
| Maximum Intracellular Concentration | ~25 μM (after 48h) | Clone A cells[7] |
| Maximum Intracellular Concentration | ~100 μM (at 4h, sustained for 48h) | Primary Human Hepatocytes[7] |
| Median Total Hepatic Metabolite Concentration (Sofosbuvir + metabolites) | 77.1 μM | Human Liver Tissue[8] |
It is important to note that the active triphosphate, GS-461203, is not detected in plasma, highlighting the importance of intracellular measurements.[4][9]
Experimental Protocols
HCV NS5B Polymerase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of HCV NS5B.
Methodology:
-
Enzyme and Template Preparation: Purified, recombinant HCV NS5B polymerase (often a C-terminally truncated form like NS5BΔ21 for improved solubility) is used. A synthetic RNA template, such as a poly(C) template with an oligo(G) primer, is prepared.
-
Reaction Mixture: The assay is typically performed in a reaction buffer containing:
-
HEPES buffer (pH ~7.5)
-
Dithiothreitol (DTT)
-
MgCl₂ or MnCl₂ (as a divalent cation cofactor)
-
A mixture of three unlabeled ribonucleoside triphosphates (NTPs: ATP, CTP, GTP)
-
A radiolabeled NTP (e.g., [α-³²P]UTP or [α-³³P]UTP)
-
The NS5B enzyme
-
The RNA template/primer
-
-
Inhibitor Addition: Serial dilutions of the test compound (e.g., this compound) are added to the reaction mixtures.
-
Incubation: The reactions are incubated at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow for RNA synthesis.
-
Quenching: The reaction is stopped by the addition of EDTA.
-
Detection and Quantification: The newly synthesized radiolabeled RNA is separated from unincorporated nucleotides (e.g., by precipitation or filtration). The amount of incorporated radioactivity is then quantified using a scintillation counter or phosphorimager.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.
HCV Replicon Assay
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells.
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are used. These replicons contain the HCV non-structural genes (including NS5B) and a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance).
-
Compound Treatment: The replicon-containing cells are seeded in multi-well plates and treated with various concentrations of the test compound.
-
Incubation: The cells are incubated for a period of 48 to 72 hours to allow for HCV replication and the expression of the reporter gene.
-
Quantification of HCV Replication:
-
Luciferase Reporter: If a luciferase reporter is used, the cells are lysed, and the luciferase activity is measured using a luminometer. A decrease in luciferase activity corresponds to an inhibition of HCV replication.
-
qRT-PCR: Cellular RNA is extracted, and the levels of HCV RNA are quantified using quantitative real-time reverse transcription PCR (qRT-PCR).
-
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed to determine the concentration of the compound that is toxic to the host cells (CC₅₀).
-
Data Analysis: The EC₅₀ (50% effective concentration) for the inhibition of HCV replication and the CC₅₀ are calculated. The selectivity index (SI = CC₅₀ / EC₅₀) is then determined to assess the therapeutic window of the compound.
Mandatory Visualizations
Antiviral Screening Workflow
The following diagram illustrates a typical workflow for the screening and evaluation of potential anti-HCV compounds.
Caption: A generalized workflow for anti-HCV drug screening.
Conclusion
This compound and GS-461203 represent the same active molecular entity that is the cornerstone of Sofosbuvir's remarkable efficacy against the Hepatitis C virus. As the direct inhibitor of the HCV NS5B polymerase, its potent and selective chain-terminating mechanism has revolutionized HCV treatment. This guide has provided a detailed comparison of their properties, a summary of key quantitative data, and an overview of the essential experimental protocols used in their evaluation. A thorough understanding of these aspects is crucial for the continued development of novel and improved antiviral therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. The Discovery of Sofosbuvir: A Liver-Targeted Nucleotide Prodrug for the Treatment and Cure of HCV | Semantic Scholar [semanticscholar.org]
- 3. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Slow Binding Inhibition and Mechanism of Resistance of Non-nucleoside Polymerase Inhibitors of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PSI-7409 | HCV | CAS 1015073-42-3 | Buy PSI-7409 from Supplier InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to PSI-7409 Tetrasodium: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
PSI-7409, the tetrasodium (B8768297) salt of 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine-5'-triphosphate, is the pharmacologically active metabolite of the blockbuster antiviral drug Sofosbuvir (PSI-7977). As a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, PSI-7409 is a critical molecule in the eradication of chronic HCV infection. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of PSI-7409 tetrasodium. Detailed experimental protocols for relevant assays and a visualization of the metabolic activation pathway are included to support researchers and drug development professionals in the field of antiviral therapies.
Chemical Structure and Identification
PSI-7409 is a nucleoside triphosphate analog. The tetrasodium salt form enhances its stability and solubility in aqueous media.
| Identifier | Value |
| IUPAC Name | tetrasodium;[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
| Synonyms | GS-461203, Sofosbuvir triphosphate |
| CAS Number | 1621884-22-7 |
| Molecular Formula | C₁₀H₁₂FN₂Na₄O₁₄P₃ |
| Molecular Weight | 588.09 g/mol |
| SMILES | [Na+].[Na+].[Na+].[Na+].O=P([O-])(O[C@H]1--INVALID-LINK----INVALID-LINK--(F)--INVALID-LINK--O1)OP(=O)([O-])OP(=O)([O-])[O-] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and intracellular activity. Due to its highly charged nature, it is designed to be generated intracellularly from its prodrug, Sofosbuvir.
| Property | Value | Reference |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in water (≥ 50 mg/mL) | [2] |
| logP | -4.81 (for the free acid) | [1] |
| Storage Conditions | -20°C to -80°C for long-term storage | [2][3] |
Biological Activity and Mechanism of Action
PSI-7409 is a potent inhibitor of the HCV NS5B polymerase, an enzyme essential for the replication of the viral RNA genome.[3] It acts as a chain terminator after being incorporated into the nascent RNA strand, thereby halting viral replication.[3]
Inhibition of HCV NS5B Polymerase
| HCV Genotype | IC₅₀ (μM) |
| Genotype 1b (Con1) | 1.6 |
| Genotype 2a (JFH1) | 2.8 |
| Genotype 3a | 0.7 |
| Genotype 4a | 2.6 |
Data from MedchemExpress[3]
Selectivity Profile
PSI-7409 exhibits high selectivity for the viral polymerase over human polymerases, which is a key factor in its favorable safety profile.
| Human Polymerase | IC₅₀ (μM) |
| DNA Polymerase α | 550 |
| DNA Polymerase β | >1000 |
| DNA Polymerase γ | >1000 |
Data from MedchemExpress[3]
Metabolic Activation Pathway
Sofosbuvir, a phosphoramidate (B1195095) prodrug, is orally administered and readily absorbed. It undergoes intracellular metabolism in hepatocytes to generate the active triphosphate form, PSI-7409. This multi-step enzymatic conversion is crucial for its therapeutic efficacy.[4][5]
Figure 1. Metabolic activation pathway of Sofosbuvir to PSI-7409 in hepatocytes.
Experimental Protocols
Synthesis and Purification of this compound
The synthesis of PSI-7409 is a multi-step process that begins with the synthesis of the parent nucleoside, 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine. This is followed by a triphosphorylation reaction at the 5'-hydroxyl group. A general and widely used method for the synthesis of nucleoside triphosphates is the Yoshikawa-Ludwig procedure, which involves the use of a phosphorylating agent such as phosphorus oxychloride (POCl₃) in a suitable solvent like trimethyl phosphate.
General Protocol for Triphosphorylation:
-
The protected parent nucleoside is dissolved in an anhydrous solvent (e.g., trimethyl phosphate).
-
The solution is cooled to 0°C, and a phosphorylating agent (e.g., POCl₃) is added dropwise.
-
The reaction is stirred at low temperature for several hours.
-
A solution of pyrophosphate (e.g., tributylammonium (B8510715) pyrophosphate) is then added to the reaction mixture.
-
The reaction is quenched, and the protecting groups are removed.
-
The crude product is purified by anion-exchange chromatography.
-
The purified triphosphate is converted to the tetrasodium salt by passing it through a column of Dowex Na⁺ resin or by precipitation with a sodium salt solution.
-
The final product is lyophilized to obtain a white solid.
Purification: Purification is typically achieved using anion-exchange chromatography, followed by reverse-phase high-performance liquid chromatography (RP-HPLC) for desalting and final purification. The identity and purity of the final product are confirmed by analytical techniques such as HPLC, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P), and mass spectrometry.
HCV NS5B Polymerase Inhibition Assay
This assay measures the ability of PSI-7409 to inhibit the RNA-dependent RNA polymerase activity of HCV NS5B.
Materials:
-
Recombinant HCV NS5B polymerase
-
RNA template (e.g., poly(A))
-
Primer (e.g., oligo(U))
-
Ribonucleoside triphosphates (ATP, CTP, GTP, UTP)
-
Radiolabeled rNTP (e.g., [α-³²P]UTP)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
This compound
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, RNA template, primer, and non-labeled rNTPs.
-
Add varying concentrations of PSI-7409 to the reaction mixture.
-
Initiate the reaction by adding the HCV NS5B polymerase and the radiolabeled rNTP.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding a quench solution (e.g., 0.5 M EDTA).
-
Precipitate the newly synthesized radiolabeled RNA using trichloroacetic acid (TCA).
-
Collect the precipitate on a filter membrane and wash to remove unincorporated radiolabeled rNTPs.
-
Measure the radioactivity of the filter membrane using a scintillation counter.
-
Calculate the percent inhibition for each concentration of PSI-7409 and determine the IC₅₀ value by non-linear regression analysis.
Figure 2. Experimental workflow for the HCV NS5B polymerase inhibition assay.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC):
-
Column: Anion-exchange or reverse-phase C18 column.
-
Mobile Phase: A gradient of a low concentration buffer (e.g., triethylammonium (B8662869) bicarbonate) and a high concentration buffer or an organic solvent (e.g., acetonitrile).
-
Detection: UV absorbance at 260 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the structure of the nucleoside moiety.
-
³¹P NMR: To confirm the presence and connectivity of the triphosphate chain.
-
¹⁹F NMR: To confirm the presence of the fluorine atom.
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of highly polar and charged molecules like nucleoside triphosphates.
-
Analysis: Provides accurate mass-to-charge ratio to confirm the molecular weight and elemental composition. Tandem MS (MS/MS) can be used to confirm the structure by fragmentation analysis.
Conclusion
This compound, the active metabolite of Sofosbuvir, remains a cornerstone in the study of anti-HCV therapeutics. Its potent and selective inhibition of the HCV NS5B polymerase, coupled with a high barrier to resistance, has revolutionized the treatment of chronic hepatitis C. This technical guide provides essential information on its chemical structure, physicochemical properties, and biological activity, along with relevant experimental protocols. A thorough understanding of this molecule is vital for the continued development of novel antiviral agents and for optimizing existing therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to PSI-7409 Tetrasodium: The Active Metabolite of Sofosbuvir
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PSI-7409 tetrasodium (B8768297), the pharmacologically active form of the blockbuster anti-hepatitis C virus (HCV) drug, sofosbuvir (B1194449). This document delves into its core chemical properties, mechanism of action, bioactivation pathway, and relevant experimental protocols.
Core Compound Data
PSI-7409 is the intracellular triphosphate metabolite of the prodrug sofosbuvir (also known as PSI-7977). It is a uridine (B1682114) nucleotide analog that directly inhibits the HCV NS5B RNA-dependent RNA polymerase, acting as a chain terminator and preventing viral replication.[1][2] The tetrasodium salt form enhances its stability and solubility for research and experimental purposes.
| Property | Value | Reference |
| CAS Number | 1621884-22-7 | [3] |
| Molecular Formula | C₁₀H₁₂FN₂Na₄O₁₄P₃ | [3] |
| Molecular Weight | 588.09 g/mol | [3] |
Mechanism of Action and Bioactivation
Sofosbuvir is administered as a phosphoramidate (B1195095) prodrug that, after oral ingestion, undergoes extensive metabolism, primarily in the liver, to form the active triphosphate, PSI-7409.[4] This bioactivation is a critical process for the drug's efficacy.
The intracellular transformation begins with the hydrolysis of the carboxyl ester moiety of sofosbuvir by human cathepsin A (CatA) and/or carboxylesterase 1 (CES1).[5] This is followed by the cleavage of the phosphoramidate bond by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1) to yield the monophosphate metabolite.[5] Subsequently, cellular kinases, specifically UMP-CMP kinase and nucleoside diphosphate (B83284) kinase, sequentially phosphorylate the monophosphate to the diphosphate and then to the active triphosphate, PSI-7409.[5][6]
Once formed, PSI-7409 acts as a competitive inhibitor of the natural nucleotide substrate for the HCV NS5B polymerase.[7] Its incorporation into the nascent viral RNA chain leads to the termination of chain elongation, thus halting viral replication.[1][2]
In Vitro Activity and Selectivity
PSI-7409 is a potent inhibitor of HCV NS5B polymerase across multiple genotypes. Its inhibitory activity is summarized in the table below.
| HCV Genotype | NS5B Polymerase | IC₅₀ (µM) | Reference |
| 1b | Con1 | 1.6 | [3][8] |
| 2a | JFH1 | 2.8 | [3][8] |
| 3a | - | 0.7 | [3][8] |
| 4a | - | 2.6 | [3][8] |
Importantly, PSI-7409 exhibits high selectivity for the viral polymerase over human polymerases, which is a key factor in its favorable safety profile.
| Human Polymerase | IC₅₀ (µM) | Reference |
| DNA Polymerase α | 550 | [8] |
| DNA Polymerase β | >1000 | [8] |
| DNA Polymerase γ | >1000 | [8] |
| RNA Polymerase II | >100 | [9] |
Experimental Protocols
HCV NS5B Polymerase Inhibition Assay
This assay determines the in vitro inhibitory effect of a compound on the RNA synthesis activity of HCV NS5B polymerase.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 20 mM HEPES (pH 8.0), 1.5 mM MnCl₂, 100 mM ammonium (B1175870) acetate, 1 mM DTT, 500 µM GTP, 250 µM each of CTP, ATP, and UTP, 40U of RNasin, 2 µg/ml of a suitable HCV RNA template (e.g., (-) 3' T RNA), and 300 ng of purified recombinant HCV NS5B protein.[8]
-
Compound Addition: Add varying concentrations of PSI-7409 tetrasodium to the reaction mixture.
-
Initiation and Incubation: Initiate the reaction and incubate at 30°C for a defined period (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding a stop solution (e.g., 0.3 M Tris-HCl [pH 7.4], 0.3 M sodium acetate, 0.5% SDS, 2 mM EDTA, and 3 µg/mL tRNA).[3]
-
Product Purification and Analysis: Purify the RNA product. The resulting samples are mixed with a gel loading dye (e.g., 98% formamide, 10 mM EDTA, 0.1% xylene cyanol, and 0.1% bromophenol blue), heated at 90°C for 5 minutes, and loaded onto a 6% polyacrylamide sequencing gel.[3]
-
Detection and Quantification: After electrophoresis, expose the gel to a phosphorscreen. Visualize and quantify the product using a phosphorimager to determine the extent of inhibition and calculate the IC₅₀ value.[3]
Human DNA Polymerase Inhibition Assay
This assay evaluates the selectivity of PSI-7409 by measuring its effect on human DNA polymerases.
Methodology:
-
Reaction Mixture: Prepare a 10 µL reaction mixture containing 50 mM Tris (pH 7.5), 50 mM NaCl, 3 mU/µL activated calf thymus DNA, a 20 µM concentration of all four natural deoxynucleoside triphosphates, 4 µCi [α-³²P]dCTP, and 5 mM MgCl₂.[3]
-
Compound and Enzyme Addition: Add increasing concentrations of PSI-7409 (up to 1 mM) to the mixture. Add human DNA polymerase α, β, or γ to final concentrations of 20, 18, and 50 µg/mL, respectively.[3]
-
Incubation: Incubate the reactions at 37°C for 30 minutes.[3]
-
Quenching: Stop the reactions by adding 1 µL of 0.5 M EDTA.[3]
-
Quantification: Quantify the radiolabeled products to determine the level of inhibition and calculate IC₅₀ values.[3]
Chemical Synthesis and Quantification
While PSI-7409 is biologically generated in vivo, its chemical synthesis is crucial for research purposes. The synthesis of nucleotide triphosphates and their analogs is a complex, multi-step process. Generally, it involves the phosphorylation of the corresponding nucleoside. Various methods exist for the synthesis of uridine triphosphate analogs, often employing phosphoramidite (B1245037) chemistry or enzymatic approaches.
The quantification of intracellular PSI-7409 is typically achieved using highly sensitive bioanalytical methods such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). These methods allow for the accurate measurement of the active metabolite in cellular extracts, which is essential for pharmacokinetic and pharmacodynamic studies. The development of a robust LC-MS/MS method involves optimizing sample extraction, chromatographic separation, and mass spectrometric detection parameters.
Conclusion
This compound is a cornerstone of modern HCV therapy, representing a highly effective and selective inhibitor of the viral NS5B polymerase. A thorough understanding of its bioactivation, mechanism of action, and in vitro properties, as detailed in this guide, is essential for ongoing research and the development of next-generation antiviral agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Direct LC-MS/MS Analysis of Extra- and Intracellular Glycerophosphoinositol in Model Cancer Cell Lines [frontiersin.org]
- 7. A novel ultrasensitive LC-MS/MS assay for quantification of intracellular raltegravir in human cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of 5-[(4-Azidophenacyl)thio]uridine 5'-triphosphate, a cleavable photo-cross-linking nucleotide analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Stability and Storage of PSI-7409 Tetrasodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-7409, the pharmacologically active triphosphate metabolite of the blockbuster antiviral drug sofosbuvir (B1194449), is a critical molecule in the study of hepatitis C virus (HCV) replication. As a nucleoside analog, its stability is paramount for accurate in vitro and in vivo experimental results. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for PSI-7409 tetrasodium (B8768297), the more stable salt form of the active compound. The information herein is intended to support researchers, scientists, and drug development professionals in the proper handling, storage, and analysis of this important research compound.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | [[(2R,3R,4R,5R)-5-(2,4-Dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate (B84403), tetrasodium salt |
| Molecular Formula | C₁₀H₁₂FN₂Na₄O₁₄P₃ |
| Appearance | White to off-white solid |
| Form | The tetrasodium salt is the stable form of the compound.[1] |
Stability Profile
While comprehensive, publicly available forced degradation studies on PSI-7409 tetrasodium are limited, the available information indicates that it is a relatively stable molecule when handled and stored correctly. The primary degradation pathway for nucleoside triphosphates is hydrolysis of the phosphate chain, which can be influenced by pH, temperature, and the presence of divalent cations.
General Chemical Stability of Nucleoside Triphosphates
Nucleoside triphosphates, such as PSI-7409, are generally stable in aqueous solutions at a pH range of 6.8 to 7.4.[2] At more extreme pH values, they are susceptible to rapid hydrolysis, leading to the formation of the corresponding diphosphate (B83284) and monophosphate analogs.
Intracellular Stability
Studies in primary human hepatocytes have shown that after the administration of the prodrug sofosbuvir, the intracellular concentration of PSI-7409 reaches its maximum at approximately 4 hours and is maintained for up to 48 hours.[1][3] This suggests a significant degree of stability within the cellular environment.
Recommended Storage Conditions
Adherence to proper storage conditions is crucial to maintain the integrity and activity of this compound. The following recommendations are based on information from various suppliers.
Solid Form
| Storage Temperature | Duration | Notes |
| -20°C | Up to 3 years | Store in a tightly sealed container, away from moisture. |
In Solution
It is highly recommended to prepare aqueous solutions of this compound fresh for each use.[4] If storage of a stock solution is necessary, the following conditions should be observed.
| Storage Temperature | Duration | Notes |
| -80°C | Up to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Store in tightly sealed containers, away from moisture.[1][3] |
| -20°C | Up to 1 month | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Store in tightly sealed containers, away from moisture.[1][3] |
Note: If water is used as the solvent for the stock solution, it is recommended to dilute it to the working concentration and then filter-sterilize it using a 0.22 μm filter before use.[3]
Metabolic Pathway of Sofosbuvir to PSI-7409
PSI-7409 is not administered directly but is formed intracellularly from its prodrug, sofosbuvir (PSI-7977). Understanding this activation pathway is essential for researchers working with either compound. The process involves initial hydrolysis followed by a series of phosphorylation steps.
Metabolic activation pathway of sofosbuvir to PSI-7409.
Experimental Protocols: Stability-Indicating Analytical Methods
While a specific, validated stability-indicating method for this compound is not detailed in the public literature, the analysis of intracellular nucleoside triphosphates is well-established. These methods are inherently stability-indicating as they must be able to distinguish the triphosphate form from its hydrolyzed mono- and diphosphate counterparts. A general workflow for such an analysis is presented below.
General Workflow for the Quantification of Intracellular PSI-7409
This workflow is based on common methodologies for the analysis of intracellular nucleoside analogs.
General workflow for stability-indicating analysis of PSI-7409.
A typical experimental protocol would involve the following steps:
-
Cell Lysis: Cells are harvested and lysed, often using a cold organic solvent to quench metabolic activity.
-
Extraction: The lysate is subjected to solid-phase extraction (SPE) using a strong anion exchange resin. This separates the negatively charged mono-, di-, and tri-phosphates from the bulk of the cellular matrix.
-
Elution: The phosphorylated species are eluted from the SPE column.
-
LC-MS/MS Analysis: The eluate is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Ion-pair reversed-phase chromatography is commonly employed to achieve separation of the highly polar nucleotide triphosphates.
-
Quantification: The concentration of PSI-7409 is determined by comparing its signal to that of a stable isotope-labeled internal standard. The presence and quantity of any potential degradation products (e.g., the diphosphate form) can also be monitored.
Conclusion
This compound is the preferred stable form for research applications. Proper storage, particularly in its solid form at -20°C and as frozen, single-use aliquots for solutions, is critical for maintaining its chemical integrity. While specific forced degradation data is not widely available, an understanding of the general stability of nucleoside triphosphates and the use of appropriate stability-indicating analytical methods, such as LC-MS/MS with ion-pair chromatography, will ensure the generation of reliable and reproducible experimental data. Researchers should always refer to the specific storage and handling instructions provided by the supplier of their this compound.
References
The Intracellular Persistence of PSI-7409: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the intracellular biological half-life of PSI-7409, the pharmacologically active triphosphate metabolite of the direct-acting antiviral agent sofosbuvir (B1194449). Understanding the intracellular persistence of PSI-7409 is critical for optimizing dosing regimens and predicting therapeutic efficacy against Hepatitis C virus (HCV). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic activation pathway.
Executive Summary
PSI-7409, a uridine (B1682114) nucleotide analog, acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase. Its intracellular concentration and persistence are key determinants of its antiviral activity. Studies in primary human hepatocytes have demonstrated that PSI-7409 has a long intracellular half-life, exceeding 24 hours. This prolonged persistence supports the once-daily dosing regimen of its prodrug, sofosbuvir. This guide delves into the data and methodologies that underpin our understanding of PSI-7409's intracellular pharmacokinetics.
Quantitative Data on Intracellular PSI-7409
The intracellular concentration and stability of PSI-7409 have been characterized in various in vitro systems. The following tables summarize the key quantitative findings.
| Parameter | Cell Type | Value | Reference |
| Intracellular Half-life | Human Hepatocytes | > 24 hours | [1] |
| Time to Maximum Concentration (Tmax) | Primary Human Hepatocytes | 4 hours | [2][3] |
| Maximum Concentration (Cmax) | Primary Human Hepatocytes | ~100 µM | [2][3] |
| Concentration at 48 hours | Primary Human Hepatocytes | Maintained at ~100 µM | [2][3] |
| Maximum Concentration (Cmax) | Clone A cells | ~25 µM (at 48 hours) | [2][3] |
Intracellular Metabolic Activation of Sofosbuvir to PSI-7409
The conversion of the prodrug sofosbuvir to the active triphosphate form, PSI-7409, is a multi-step enzymatic process that occurs within hepatocytes. This pathway is essential for the delivery of the nucleotide analog to its site of action.
Caption: Intracellular activation pathway of sofosbuvir to PSI-7409.
Experimental Protocols
The determination of the intracellular half-life of PSI-7409 requires specialized experimental techniques. Below are detailed methodologies for conducting such studies.
Determination of Intracellular Half-life using Pulse-Chase Analysis
This method allows for the tracking of a cohort of molecules over time to determine their rate of decay.
a. Cell Culture and Plating:
-
Primary human hepatocytes are cultured in appropriate media (e.g., Williams' E medium supplemented with serum and growth factors).
-
Cells are seeded in multi-well plates (e.g., 6-well or 12-well plates) and allowed to adhere and form a confluent monolayer.
b. Pulse Phase:
-
The cell culture medium is replaced with a medium containing a radiolabeled precursor of sofosbuvir (e.g., [³H]-sofosbuvir or [¹⁴C]-sofosbuvir) at a known concentration.
-
The cells are incubated for a short period (e.g., 4 hours, the time to reach Cmax) to allow for the uptake of the prodrug and its conversion to radiolabeled PSI-7409.
c. Chase Phase:
-
After the pulse period, the radiolabeled medium is rapidly removed.
-
The cells are washed multiple times with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular radiolabeled compound.
-
The medium is replaced with a "chase" medium containing a high concentration of non-radiolabeled sofosbuvir. This prevents further incorporation of the radiolabeled precursor.
-
Cells are incubated for various time points (e.g., 0, 4, 8, 12, 24, 48 hours).
d. Sample Collection and Extraction:
-
At each time point, the chase medium is removed, and the cells are washed with ice-cold PBS.
-
Intracellular metabolites are extracted by adding a cold extraction solution (e.g., 60% methanol) and incubating at -20°C.
-
The cell lysates are collected, and cell debris is pelleted by centrifugation.
e. Quantification of PSI-7409:
-
The supernatant containing the intracellular metabolites is analyzed by High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) to separate and quantify the amount of radiolabeled PSI-7409.
-
The amount of PSI-7409 at each time point is determined and plotted over time.
f. Data Analysis:
-
The natural logarithm of the PSI-7409 concentration is plotted against time.
-
The slope of the linear regression of the decay phase of the curve represents the elimination rate constant (k).
-
The intracellular half-life (t½) is calculated using the formula: t½ = 0.693 / k.
Caption: Experimental workflow for pulse-chase analysis.
Quantification of Intracellular PSI-7409 by HPLC-MS/MS
Accurate quantification of PSI-7409 is essential for pharmacokinetic studies.
a. Sample Preparation:
-
Cell extracts are prepared as described in the pulse-chase protocol.
-
An internal standard (e.g., a stable isotope-labeled version of PSI-7409) is added to each sample to correct for variations in sample processing and instrument response.
b. Chromatographic Separation:
-
An HPLC system equipped with a suitable column (e.g., a C18 or a mixed-mode column) is used to separate PSI-7409 from other intracellular components.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a volatile buffer like ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol) is typically employed.
c. Mass Spectrometric Detection:
-
A tandem mass spectrometer operating in negative electrospray ionization (ESI) mode is used for detection.
-
Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. Specific precursor-to-product ion transitions for PSI-7409 and the internal standard are monitored.
d. Calibration and Quantification:
-
A calibration curve is generated using standards of known PSI-7409 concentrations prepared in a matrix similar to the cell extract.
-
The concentration of PSI-7409 in the experimental samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Conclusion
The long intracellular half-life of PSI-7409 in hepatocytes is a key pharmacological feature that contributes significantly to the high efficacy of sofosbuvir in the treatment of HCV. The methodologies outlined in this guide provide a framework for the robust characterization of the intracellular pharmacokinetics of nucleotide analogs. A thorough understanding of these parameters is indispensable for the development of new and improved antiviral therapies.
References
PSI-7409 Tetrasodium: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling guidelines for PSI-7409 tetrasodium (B8768297), the active 5'-triphosphate metabolite of the antiviral drug sofosbuvir (B1194449). Given that a specific, publicly available Safety Data Sheet (SDS) for PSI-7409 tetrasodium is limited, this document compiles and extrapolates critical safety information from the parent compound, sofosbuvir, and related nonclinical studies. The information herein is intended to support laboratory personnel in implementing safe handling practices, understanding potential hazards, and developing appropriate experimental protocols.
Chemical and Physical Properties
PSI-7409 is a nucleotide analogue that acts as an inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] As the active metabolite, it is crucial for the compound's antiviral efficacy. The tetrasodium salt form enhances its stability and solubility in aqueous solutions.
Table 1: Physicochemical Properties of PSI-7409 and Sofosbuvir
| Property | This compound | Sofosbuvir (Parent Compound) |
| Chemical Name | (2'R)-2'-deoxy-2'-fluoro-2'-C-methyluridine-5'-triphosphate, tetrasodium salt | Isopropyl (2S)-2-[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate |
| Molecular Formula | C10H12FN2Na4O14P3 | C22H29FN3O9P |
| CAS Number | 1621884-22-7 | 1190307-88-0 |
| Appearance | White to off-white solid | White to off-white crystalline solid |
| Solubility | Soluble in water | Soluble in methanol, ethanol, acetone, and chloroform. Slightly soluble in water. |
Hazard Identification and Precautionary Measures
Based on the Safety Data Sheets for the parent compound, sofosbuvir, this compound should be handled as a potentially hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
Table 2: Hazard Identification for Sofosbuvir (as a proxy for PSI-7409)
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation. |
Handling Recommendations:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: If handling large quantities or if dusts are generated, use a NIOSH-approved respirator.
-
-
Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.
First Aid Measures
In the event of exposure, the following first aid measures are recommended based on sofosbuvir SDS:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
-
Short-term storage (up to 1 month): Store at -20°C.
-
Long-term storage (up to 6 months): Store at -80°C.
The compound should be stored in a tightly sealed container, protected from moisture.
Toxicological Information
Detailed toxicological studies specifically on this compound are not widely published. However, extensive nonclinical safety and toxicology studies have been conducted on the parent drug, sofosbuvir, and a related prodrug, PSI-7851. As PSI-7409 is the active metabolite, these studies provide valuable insights into its potential toxicity.
In Vitro Cytotoxicity
PSI-7851, a prodrug of the monophosphate of the same active nucleoside as PSI-7409, was evaluated for cytotoxicity in several human cell lines.
Table 3: In Vitro Cytotoxicity of PSI-7851
| Cell Line | Cell Type | CC50 (µM) |
| Huh7 | Human hepatoma | >100 |
| HepG2 | Human hepatoma | >100 |
| BxPC3 | Human pancreatic cancer | >100 |
| CEM | Human T lymphoblast | >100 |
These results indicate a low potential for in vitro cytotoxicity.[1]
Nonclinical Toxicology of Sofosbuvir
Repeat-dose toxicology studies of sofosbuvir have been conducted in rodents and dogs. The findings from these studies, as summarized in the FDA's pharmacology review, are crucial for understanding the potential in vivo effects.
Table 4: Summary of Repeat-Dose Toxicology Studies of Sofosbuvir
| Species | Duration | Route of Administration | Key Findings |
| Rat | Up to 26 weeks | Oral gavage | No clear target organs of toxicity identified. |
| Dog | Up to 39 weeks | Oral capsule | No clear target organs of toxicity identified. |
No significant target organ toxicity was identified in these studies at exposures that were multiples of the human clinical exposure.
Genetic Toxicology
Sofosbuvir was reported to be not genotoxic in a battery of in vitro and in vivo assays.[2]
Experimental Protocols
The following are generalized protocols for key experiments relevant to the safety and handling of this compound. These should be adapted to specific laboratory conditions and institutional guidelines.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic potential of a compound.
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Perform serial dilutions to achieve the desired final concentrations.
-
Treatment: Remove the cell culture medium and add fresh medium containing the different concentrations of this compound to the wells. Include vehicle-only controls and untreated controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value (the concentration that reduces cell viability by 50%).
Protocol 2: General Procedure for a 28-Day Repeat-Dose Oral Toxicity Study in Rats
This protocol provides a framework for conducting a subacute toxicity study.
-
Animal Acclimation: Acclimate male and female Sprague-Dawley rats for at least one week before the study begins.
-
Group Assignment: Randomly assign animals to control and treatment groups (typically 3 dose levels). Each group should consist of an equal number of male and female animals (e.g., 10 per sex per group).
-
Dose Formulation and Administration: Prepare the test article formulation daily. Administer this compound or vehicle control orally via gavage once daily for 28 consecutive days.
-
Clinical Observations: Observe the animals for mortality, morbidity, and clinical signs of toxicity at least once daily.
-
Body Weight and Food Consumption: Record body weights weekly and food consumption weekly.
-
Clinical Pathology: Collect blood samples for hematology and clinical chemistry analysis at the end of the treatment period.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect and preserve designated organs and tissues for histopathological examination.
-
Data Analysis: Analyze the data for significant differences between the treatment and control groups to identify any dose-related adverse effects and determine the No-Observed-Adverse-Effect Level (NOAEL).
Visualizations
The following diagrams illustrate key workflows and logical relationships for the safe handling and assessment of this compound.
Conclusion
References
Methodological & Application
Application Notes and Protocols: PSI-7409 Tetrasodium In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
PSI-7409 is the pharmacologically active 5'-triphosphate metabolite of the direct-acting antiviral prodrug Sofosbuvir (PSI-7977). As a nucleotide analog, PSI-7409 acts as a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication. This document provides detailed application notes and protocols for the in vitro assessment of PSI-7409 tetrasodium (B8768297), including its inhibitory activity on HCV NS5B polymerase and its selectivity against human polymerases.
Introduction
Hepatitis C is a global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. Sofosbuvir is a cornerstone of many anti-HCV regimens, and its efficacy is mediated by its active triphosphate form, PSI-7409. In vitro characterization of PSI-7409 is essential for understanding its mechanism of action, potency, and selectivity, which are critical aspects of drug development and resistance studies. These protocols detail the methodologies for evaluating the inhibitory properties of PSI-7409 tetrasodium in enzymatic assays.
Mechanism of Action
PSI-7409 acts as a competitive inhibitor of the natural nucleotide uridine (B1682114) triphosphate (UTP).[1] It is incorporated into the nascent viral RNA strand by the HCV NS5B polymerase. Upon incorporation, the 2'-fluoro and 2'-C-methyl groups on the ribose sugar of PSI-7409 cause steric hindrance, leading to chain termination and halting viral RNA replication.[1] The high selectivity of PSI-7409 for the viral polymerase over host cellular polymerases is a key factor in its favorable safety profile.
Caption: Mechanism of Action of PSI-7409.
Data Presentation
The inhibitory activity of this compound against HCV NS5B polymerase from various genotypes and its selectivity against human DNA polymerases are summarized below.
| Target Polymerase | Genotype (for HCV) | IC50 (µM) | Reference |
| HCV NS5B | 1b_Con1 | 1.6 | [2][3] |
| HCV NS5B | 2a_JFH1 | 2.8 | [2][3] |
| HCV NS5B | 3a | 0.7 | [2][3] |
| HCV NS5B | 4a | 2.6 | [2][3] |
| Human DNA Polymerase α | N/A | 550 | [2][3] |
| Human DNA Polymerase β | N/A | >1000 | [3] |
| Human DNA Polymerase γ | N/A | >1000 | [3] |
Experimental Protocols
HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This protocol describes a biochemical assay to determine the in vitro inhibitory activity of PSI-7409 against recombinant HCV NS5B polymerase. The assay measures the incorporation of a radiolabeled nucleotide into a newly synthesized RNA strand.
Materials:
-
Recombinant HCV NS5BΔ21 polymerase (from desired genotypes)
-
This compound
-
HCV IRES template RNA
-
[α-³²P]UTP (or other suitable radiolabeled nucleotide)
-
ATP, CTP, GTP, UTP solutions
-
Reaction Buffer: 20 mM HEPES (pH 8.0), 1.5 mM MnCl₂, 100 mM ammonium (B1175870) acetate, 1 mM DTT
-
RNase inhibitor (e.g., RNasin)
-
Stop Solution: 0.3 M Tris-HCl (pH 7.4), 0.3 M sodium acetate, 0.5% SDS, 2 mM EDTA, 3 µg/mL tRNA
-
Gel Loading Dye: 98% formamide, 10 mM EDTA, 0.1% xylene cyanol, 0.1% bromophenol blue
-
Polyacrylamide sequencing gel
-
Phosphorimager system
Procedure:
-
Prepare a reaction mixture containing reaction buffer, RNase inhibitor, HCV IRES template RNA, and a mix of ATP, CTP, and GTP.
-
Add increasing concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding the recombinant HCV NS5B polymerase and [α-³²P]UTP.
-
Incubate the reaction at 30°C for 60 minutes.[2]
-
Stop the reaction by adding the stop solution.
-
Purify the RNA product.
-
Add gel loading dye to the purified RNA samples, heat at 90°C for 5 minutes, and load onto a 6% polyacrylamide sequencing gel.[2]
-
Perform electrophoresis to separate the RNA products.
-
Visualize and quantify the radiolabeled RNA products using a phosphorimager.
-
Calculate the IC50 value by plotting the percentage of polymerase activity against the logarithm of the PSI-7409 concentration and fitting the data to a dose-response curve.[1]
References
Application Notes and Protocols for PSI-7409 Tetrasodium in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-7409, the tetrasodium (B8768297) salt of the triphosphate form of Sofosbuvir (a prodrug), is a potent and direct-acting inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] As the active metabolite of Sofosbuvir, PSI-7409 mimics the natural nucleotide substrates of the viral polymerase.[1] Its incorporation into the nascent viral RNA chain leads to premature termination of transcription, thereby halting viral replication.[1] These application notes provide detailed protocols for utilizing PSI-7409 tetrasodium in cell culture-based assays to evaluate its antiviral efficacy and cytotoxicity.
Mechanism of Action
PSI-7409 is a nucleotide analogue that targets the active site of the HCV NS5B polymerase.[1] Upon incorporation into the growing RNA strand, the chemical structure of PSI-7409 prevents the addition of subsequent nucleotides, thus acting as a chain terminator.[1] This targeted inhibition is highly specific to the viral polymerase, with significantly less activity against human DNA and RNA polymerases, contributing to a favorable safety profile.[3][4]
Signaling Pathway and Mechanism of Action
References
- 1. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Halting HCV Replication with NS5A Inhibitors and NS5B Polymerase Inhibitors: Effective New Treatments of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Polymerase Activity Assay Using PSI-7409 Tetrasodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-7409, the active triphosphate metabolite of the antiviral prodrug Sofosbuvir (PSI-7977), is a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2][3] As a nucleotide analog, it acts as a chain terminator during viral RNA replication.[4][5] Understanding the inhibitory activity of PSI-7409 against various polymerases is crucial for the development of effective antiviral therapies and for assessing potential off-target effects. These application notes provide detailed protocols for performing in vitro polymerase activity assays to evaluate the inhibitory potential of PSI-7409 tetrasodium (B8768297).
Data Presentation
The inhibitory activity of PSI-7409 is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific polymerase by 50%.
| Target Polymerase | Genotype/Type | IC50 (μM) |
| HCV NS5B Polymerase | Genotype 1b | 1.6[1][2] |
| Genotype 2a | 2.8[1][2] | |
| Genotype 3a | 0.7[1][2] | |
| Genotype 4a | 2.6[1][2] | |
| Human DNA Polymerase | DNA Polymerase α | 550[1][2] |
| DNA Polymerase β | >1000 (No inhibition at 1 mM)[1][2] | |
| DNA Polymerase γ | >1000 (No inhibition at 1 mM)[1][2] | |
| Human RNA Polymerase | RNA Polymerase II | Weak inhibition (approx. 15% at 500 μM)[1] |
Signaling and Metabolic Pathways
Metabolic Activation of Sofosbuvir to PSI-7409
Sofosbuvir is a prodrug that must be metabolized intracellularly to its active triphosphate form, PSI-7409, to exert its antiviral effect. This multi-step process involves hydrolysis of the carboxyl ester, followed by the removal of a phenyl group and deamidation, and subsequent phosphorylation events.[6]
Caption: Metabolic activation pathway of Sofosbuvir to PSI-7409.
Experimental Protocols
In Vitro HCV NS5B Polymerase Activity Assay
This protocol is designed to measure the RNA-dependent RNA polymerase activity of recombinant HCV NS5B and to determine the inhibitory effect of PSI-7409. The assay measures the incorporation of a radiolabeled nucleotide into a newly synthesized RNA strand.
Materials:
-
Recombinant HCV NS5BΔ21 polymerase (from various genotypes)
-
PSI-7409 tetrasodium
-
RNA template (e.g., HCV IRES)[7]
-
Reaction Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 10 mM KCl, 1 mM DTT, 1 mM EDTA)[8]
-
RNasin (RNase inhibitor)
-
ATP, GTP, CTP solution
-
Stop Solution (0.5 M EDTA)
-
Scintillation fluid and counter or phosphorimager
Procedure:
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Pre-incubate the mixture with the purified NS5BΔ21 enzyme (25 nM) for 15 minutes at room temperature.[8]
-
Initiate the reaction by adding the nucleotide mixture.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction by adding the Stop Solution.
-
The radiolabeled RNA product can be purified and quantified.[2]
-
Measure the incorporated radioactivity using a scintillation counter or by phosphorimaging after gel electrophoresis.[7]
-
Calculate the percent inhibition for each concentration of PSI-7409 relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Human DNA Polymerase Activity Assay
This protocol is adapted to assess the off-target effects of PSI-7409 on human DNA polymerases α, β, and γ.
Materials:
-
Human DNA Polymerase α, β, or γ
-
This compound
-
Activated calf thymus DNA[2]
-
Reaction Buffer (50 mM Tris pH 7.5, 50 mM NaCl, 5 mM MgCl₂)[2]
-
dATP, dGTP, dTTP solution
-
[α-³²P]dCTP[2]
-
Stop Solution (0.5 M EDTA)
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In a 10 µL reaction volume, combine:
-
Add the respective human DNA polymerase (20 µg/mL for α, 18 µg/mL for β, 50 µg/mL for γ).[2]
-
Incubate the reaction at 37°C for 30 minutes.[2]
-
Terminate the reaction by adding 1 µL of 0.5 M EDTA.[2]
-
Quantify the incorporated radiolabeled product.
-
Calculate the percent inhibition and determine the IC50 value as described for the NS5B assay.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the IC50 of PSI-7409 against a target polymerase.
Caption: General workflow for polymerase activity and inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PSI-7409 | HCV | CAS 1015073-42-3 | Buy PSI-7409 from Supplier InvivoChem [invivochem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Intracellular PSI-7409 Levels by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-7409, the pharmacologically active triphosphate metabolite of the prodrug sofosbuvir (B1194449) (PSI-7977), is a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. The quantification of intracellular PSI-7409 levels is crucial for understanding the pharmacokinetic and pharmacodynamic properties of sofosbuvir, evaluating drug efficacy, and supporting new drug development. This document provides detailed application notes and protocols for the extraction and quantification of PSI-7409 from cultured cells using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway: Metabolic Activation of Sofosbuvir
Sofosbuvir is a prodrug that must be metabolized intracellularly to its active triphosphate form, PSI-7409. This multi-step enzymatic conversion is initiated in hepatocytes. The pathway involves the initial hydrolysis of the carboxyl ester by human cathepsin A (CatA) or carboxylesterase 1 (CES1), followed by the cleavage of the phosphoramidate (B1195095) bond by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1) to yield the monophosphate metabolite. Subsequent phosphorylations by cellular kinases, UMP-CMP kinase (UCK) and nucleoside diphosphate (B83284) kinase (NDPK), generate the diphosphate and the active triphosphate (PSI-7409), respectively.
Caption: Metabolic activation of Sofosbuvir to PSI-7409.
Experimental Workflow for Intracellular PSI-7409 Quantification
The overall workflow for quantifying intracellular PSI-7409 involves several key steps, starting from cell culture and treatment, followed by cell harvesting and lysis, extraction of the analyte, and finally, analysis by LC-MS/MS.
Caption: Workflow for PSI-7409 intracellular quantification.
Quantitative Data Summary
The following tables summarize the validation parameters and reported intracellular concentrations of PSI-7409 from published studies.
Table 1: LC-MS/MS Method Validation Parameters for PSI-7409 Quantification
| Parameter | Value |
| Linear Range | 50 to 50,000 fmol/sample |
| Lower Limit of Quantification (LLOQ) | 50 fmol/sample |
| Inter-day Accuracy (% bias) | -3.8% to 2.3% |
| Inter-day Precision (% CV) | 4.4% to 8.6% |
| Intra-day Accuracy (% bias) | -7.2% to 6.3% |
| Intra-day Precision (% CV) | 2.5% to 8.1% |
Table 2: Reported Intracellular Concentrations of PSI-7409 in Different Cell Types
| Cell Type | Treatment Conditions | Intracellular PSI-7409 Concentration (fmol/106 cells) | Reference |
| Human PBMCs | In vivo sofosbuvir therapy | Median: 859 (Range: 54.5 - 6,756) | [1] |
| Primary Human Hepatocytes | In vitro 10 µM sofosbuvir for 4h | ~100 µM (~100,000 fmol/106 cells) | [2][3] |
| Clone A (HCV replicon) cells | In vitro sofosbuvir treatment for 48h | ~25 µM (~25,000 fmol/106 cells) | [2][3] |
| Huh-7 cells | 30 µM sofosbuvir for 24h | Not explicitly quantified, but toxicity assessed | [4] |
Experimental Protocols
Protocol 1: Cell Lysis and Metabolite Extraction
This protocol is adapted from established methods for the extraction of intracellular nucleotide analogs.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
70% Methanol (B129727) in water (v/v), pre-chilled to -20°C
-
Cell scrapers
-
Microcentrifuge tubes, 1.5 mL, pre-chilled
-
Refrigerated microcentrifuge (4°C)
Procedure:
-
Cell Washing: Aspirate the cell culture medium. Wash the cell monolayer twice with ice-cold PBS.
-
Cell Lysis: Add 1 mL of ice-cold 70% methanol to each well (for a 6-well plate).
-
Scraping: Immediately scrape the cells from the surface of the well using a cell scraper.
-
Collection: Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
Protein Precipitation: Vortex the tube vigorously for 30 seconds and incubate at -20°C for at least 30 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled microcentrifuge tube.
-
Storage: Store the extracts at -80°C until LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
This protocol is based on the method described by Hobbs et al. for the purification of sofosbuvir anabolites.
Materials:
-
Oasis WAX (weak anion exchange) SPE cartridges
-
Methanol
-
Ultrapure water
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning: Condition the Oasis WAX SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Load the cell extract supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 x 2.0 mL of ultrapure water, followed by 1 x 0.25 mL of methanol.
-
Elution: Elute the analytes with 3 x 0.5 mL of methanol.
-
Drying: Dry the eluate under a stream of nitrogen at 50°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of ultrapure water. Vortex and transfer to an autosampler vial with a low volume insert for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Quantification of PSI-7409
The following are generalized LC-MS/MS parameters. These should be optimized for the specific instrumentation used.
Liquid Chromatography:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Phenomenex Develosil 3-μm RP-aqueous C30, 2.0 by 150 mm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 10% Acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 200 µL/min.
-
Gradient: Isocratic elution with 100% Mobile Phase B.
-
Column Temperature: 40°C.
-
Injection Volume: 30 µL.
Mass Spectrometry:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition for GS-331007 (dephosphorylated PSI-7409 for indirect quantification): 261.2 -> 113.1 m/z.
-
Collision Energy: 13 V.
-
Spray Voltage: 4000 V.
-
Vaporizer Temperature: 250°C.
-
Capillary Temperature: 225°C.
Note on Direct vs. Indirect Quantification: The provided MRM transition is for GS-331007, the dephosphorylated nucleoside of PSI-7409. For indirect quantification, samples can be treated with a phosphatase to convert all phosphate (B84403) forms to the nucleoside before analysis. For direct quantification of the triphosphate, an ion-pairing reversed-phase LC method is typically required to retain the highly polar triphosphate on the column. Mobile phases for ion-pairing often include reagents like triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP). The MRM transition for PSI-7409 would need to be optimized, but would involve the precursor ion of PSI-7409 and a characteristic product ion.
Standard Curve Preparation:
Prepare a standard curve by spiking known concentrations of a PSI-7409 analytical standard into a blank cell lysate matrix (prepared from untreated cells that have undergone the same extraction procedure). The concentration range should cover the expected intracellular concentrations of PSI-7409.
Data Analysis:
Quantify the amount of PSI-7409 in the samples by comparing the peak area of the analyte to the standard curve. The final concentration should be normalized to the number of cells from which the extract was derived, typically expressed as fmol/106 cells or µM.
References
Application Notes and Protocols for the Experimental Use of PSI-7409 in HCV Replicon Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of PSI-7409, the active triphosphate metabolite of the direct-acting antiviral agent sofosbuvir (B1194449), in Hepatitis C Virus (HCV) replicon systems. This document outlines the mechanism of action, quantitative data on its antiviral activity and cytotoxicity, detailed experimental protocols for its application in cell culture, and information on resistance profiling.
Introduction
PSI-7409 is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for the replication of the viral genome.[1] As the active form of the prodrug sofosbuvir (also known as PSI-7977 or GS-7977), PSI-7409 acts as a chain terminator, halting the elongation of the nascent viral RNA strand.[1][2] HCV replicon systems, which are cell lines containing autonomously replicating subgenomic or full-length HCV RNA, are invaluable in vitro tools for the discovery and characterization of anti-HCV compounds like PSI-7409.[3]
Mechanism of Action
Sofosbuvir, a phosphoramidate (B1195095) prodrug, is administered and readily enters hepatocytes.[4] Intracellularly, it undergoes metabolic activation to form PSI-7409. This process involves hydrolysis of the carboxyl ester by human cathepsin A (CatA) or carboxylesterase 1 (CES1) to form an intermediate, followed by the cleavage of the phosphoramidate moiety by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1) to yield the monophosphate form. Cellular kinases then further phosphorylate the monophosphate to the active triphosphate, PSI-7409. PSI-7409 mimics the natural uridine (B1682114) triphosphate (UTP) and is incorporated into the growing HCV RNA chain by the NS5B polymerase. Upon incorporation, the 2'-fluoro and 2'-C-methyl groups on the ribose sugar of PSI-7409 cause steric hindrance, preventing the addition of the next nucleotide and thus terminating RNA chain elongation.
Caption: Intracellular activation of sofosbuvir to PSI-7409 and subsequent inhibition of HCV RNA replication.
Quantitative Data
The antiviral activity of PSI-7409 and its prodrug sofosbuvir has been evaluated in various HCV replicon systems. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of PSI-7409 against HCV NS5B Polymerase
| HCV Genotype | NS5B Polymerase | IC₅₀ (µM) |
| 1b (Con1) | Recombinant | 1.6 |
| 2a (JFH-1) | Recombinant | 2.8 |
| 3a | Recombinant | 0.7 |
| 4a | Recombinant | 2.6 |
Table 2: Antiviral Activity of Sofosbuvir (PSI-7977) in HCV Replicon Cell Lines
| HCV Genotype/Subtype | Replicon System | EC₅₀ (nM) | EC₉₀ (nM) | Reference |
| 1a | Subgenomic | Potent activity | - | |
| 1b | Subgenomic | 92 | 290 | |
| 2a (JFH-1) | Subgenomic | Potent activity | - | |
| 2a (J6) | Chimeric | Potent activity | - | |
| 2b | Chimeric | Potent activity | - | |
| 3a | Chimeric | Potent activity | - |
Table 3: Cytotoxicity Profile of Sofosbuvir (PSI-7977)
| Cell Line | Assay Duration | CC₅₀ (µM) | Reference |
| Huh-7 | 8 days | > 100 | |
| HepG2 | 8 days | > 100 | |
| BxPC3 | 8 days | > 100 | |
| CEM | 8 days | > 100 | |
| Huh-7 | 24 hours | > 100 |
Experimental Protocols
The following are detailed protocols for evaluating the antiviral activity and cytotoxicity of PSI-7409 in HCV replicon systems.
Protocol 1: HCV Replicon Assay (Transient Luciferase-Based)
This protocol is designed for the rapid assessment of the antiviral activity of PSI-7409 using a transient HCV replicon system expressing a luciferase reporter gene.
Materials:
-
Huh-7 cells or a highly permissive subclone (e.g., Huh-7.5)
-
HCV replicon plasmid DNA (with a luciferase reporter)
-
In vitro transcription kit
-
Electroporation apparatus and cuvettes
-
Cell culture medium (DMEM supplemented with 10% FBS, non-essential amino acids, and antibiotics)
-
PSI-7409 (or sofosbuvir as the prodrug)
-
Luciferase assay reagent
-
Luminometer
-
96-well cell culture plates
Procedure:
-
In Vitro Transcription: Linearize the HCV replicon plasmid DNA and use an in vitro transcription kit to synthesize replicon RNA. Purify the RNA.
-
Cell Preparation: Culture Huh-7 cells to 70-80% confluency. On the day of transfection, trypsinize the cells, wash with PBS, and resuspend in a suitable electroporation buffer.
-
Electroporation: Mix the cell suspension with the in vitro transcribed HCV replicon RNA and transfer to an electroporation cuvette. Deliver an electrical pulse according to the manufacturer's instructions.
-
Cell Seeding: Immediately after electroporation, resuspend the cells in pre-warmed cell culture medium and seed into 96-well plates.
-
Compound Addition: After a few hours (e.g., 4 hours) to allow for cell attachment, add serial dilutions of PSI-7409 (or sofosbuvir) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: At the end of the incubation period, remove the medium and lyse the cells. Add the luciferase assay reagent and measure the luminescence using a luminometer.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cytotoxicity Assay (MTS-Based)
This protocol determines the cytotoxic effect of PSI-7409 on the host cells used in the replicon assay.
Materials:
-
Huh-7 cells
-
Cell culture medium
-
PSI-7409
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed Huh-7 cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Addition: Add serial dilutions of PSI-7409 to the wells. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for the same duration as the replicon assay (e.g., 72 hours).
-
MTS Assay: Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a spectrophotometer.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the log of the compound concentration. The selectivity index (SI) can be calculated as CC₅₀ / EC₅₀.
Caption: A streamlined workflow for assessing the antiviral efficacy of PSI-7409 in HCV replicon cells.
Resistance Profiling
The emergence of drug-resistant viral variants is a significant concern in antiviral therapy. HCV replicon systems are instrumental in identifying and characterizing resistance-associated substitutions (RASs).
The primary RAS associated with resistance to sofosbuvir and its active form, PSI-7409, is the S282T substitution in the NS5B polymerase. This mutation has been selected in vitro in replicon systems of various genotypes, including 1a, 1b, and 2a. The S282T mutation confers a moderate level of resistance to sofosbuvir, with reported increases in EC₅₀ values ranging from 2.4 to 19.4-fold depending on the HCV genotype. While S282T is the primary resistance mutation, other substitutions in NS5B may also contribute to resistance or compensate for the reduced replication capacity often associated with the S282T mutation.
Protocol 3: Selection of Resistant HCV Replicons
This protocol describes a method for selecting HCV replicons with reduced susceptibility to PSI-7409.
Materials:
-
Stable HCV replicon cell line
-
Cell culture medium containing G418 (for selection)
-
PSI-7409
-
Multi-well cell culture plates
-
RNA extraction kit
-
RT-PCR reagents
-
Sanger or next-generation sequencing platform
Procedure:
-
Initial Culture: Culture the stable HCV replicon cell line in the presence of a low concentration of PSI-7409 (e.g., at or slightly above the EC₅₀).
-
Dose Escalation: Gradually increase the concentration of PSI-7409 in the culture medium as the cells begin to proliferate.
-
Clonal Selection: Once cells are growing steadily at a high concentration of PSI-7409, isolate individual cell clones.
-
Phenotypic Analysis: Characterize the resistance phenotype of the selected clones by performing an HCV replicon assay to determine the EC₅₀ of PSI-7409.
-
Genotypic Analysis: Extract total RNA from the resistant clones and perform RT-PCR to amplify the NS5B coding region. Sequence the PCR products to identify mutations.
-
Reverse Genetics: To confirm that an identified mutation confers resistance, introduce the mutation into a wild-type replicon construct using site-directed mutagenesis and assess its effect on drug susceptibility.
Caption: A logical workflow for identifying and validating resistance mutations to PSI-7409.
References
Application Notes and Protocols for PSI-7409 Enzymatic Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-7409 is the pharmacologically active triphosphate metabolite of the direct-acting antiviral agent sofosbuvir (B1194449) (PSI-7977).[1][2][3] As a uridine (B1682114) nucleotide analog, PSI-7409 is a potent and specific inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1][2][4] This document provides detailed protocols for studying the enzymatic inhibition of HCV NS5B polymerase by PSI-7409, along with its selectivity against human polymerases.
Mechanism of Action
PSI-7409 acts as a chain terminator of HCV RNA synthesis.[5] After incorporation into the nascent viral RNA strand by the NS5B polymerase, the 2'-fluoro and 2'-C-methyl modifications on the ribose sugar sterically hinder the addition of the subsequent nucleotide, thus preventing the elongation of the RNA chain.[5] This targeted inhibition of viral replication, coupled with a high barrier to resistance, makes it a cornerstone of modern HCV treatment regimens.[6]
Quantitative Data: Inhibitory Potency of PSI-7409
The inhibitory activity of PSI-7409 has been quantified against various HCV genotypes and human polymerases. The following tables summarize the key inhibitory concentrations (IC50).
Table 1: PSI-7409 IC50 Values against HCV NS5B Polymerase Genotypes
| HCV Genotype | IC50 (μM) |
| Genotype 1b (Con1) | 1.6[1][2] |
| Genotype 2a (JFH1) | 2.8[1][2] |
| Genotype 3a | 0.7[1][2] |
| Genotype 4a | 2.6[1][2] |
Table 2: PSI-7409 IC50 Values against Human Polymerases
| Human Polymerase | IC50 (μM) |
| DNA Polymerase α | 550[1][2] |
| DNA Polymerase β | >1000 (No inhibition detected at 1 mM)[2] |
| DNA Polymerase γ | >1000 (No inhibition detected at 1 mM)[2] |
| RNA Polymerase II | >100 (No significant inhibition)[2] |
Signaling Pathway: Metabolic Activation of Sofosbuvir to PSI-7409
The prodrug sofosbuvir undergoes intracellular conversion to the active triphosphate form, PSI-7409. This metabolic pathway is crucial for its antiviral activity.
Caption: Metabolic activation of sofosbuvir to PSI-7409 and subsequent inhibition of HCV NS5B.
Experimental Protocols
HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay (Radiolabeled)
This protocol describes a standard method to determine the inhibitory activity of PSI-7409 against HCV NS5B polymerase using a radiolabeled nucleotide.
Materials:
-
Recombinant HCV NS5B polymerase (genotype-specific)
-
PSI-7409
-
Biotinylated oligo(rU) primer
-
Poly(rA) template
-
[α-³²P]UTP or [³H]UTP
-
Unlabeled UTP, ATP, CTP, GTP
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 30 mM NaCl, 0.01% IGEPAL-CA630, 5% DMSO, 3% glycerol
-
RNasin RNase Inhibitor
-
Stop Solution: 0.5 M EDTA
-
Streptavidin-coated beads/plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, 10 µg/mL poly(rA) template, 250 nM biotinylated oligo(rU₁₂) primer, 1 µM UTP, and 0.5 µCi of [³H]UTP.[7]
-
Add varying concentrations of PSI-7409 to the reaction mixture. Include a no-inhibitor control and a no-enzyme control.
-
Initiate the reaction by adding 2-10 nM of HCV NS5B polymerase.[7]
-
Capture the biotinylated RNA products using streptavidin-coated beads or plates.
-
Wash the captured products to remove unincorporated nucleotides.
-
Quantify the incorporated radiolabel using a scintillation counter.
-
Calculate the percent inhibition for each PSI-7409 concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting percent inhibition versus inhibitor concentration and fitting the data to a dose-response curve.
Human DNA Polymerase Inhibition Assay (Selectivity Screening)
This protocol is used to assess the selectivity of PSI-7409 for the viral polymerase over human DNA polymerases.
Materials:
-
Human DNA Polymerase α, β, or γ
-
PSI-7409
-
Activated calf thymus DNA
-
dATP, dGTP, dTTP, dCTP
-
[α-³²P]dCTP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂[1]
-
Stop Solution: 0.5 M EDTA[1]
Procedure:
-
Prepare a 10 µL reaction mixture containing assay buffer, 3 mU/µL activated calf thymus DNA, 20 µM of each dNTP, and 4 µCi [α-³²P]dCTP.[1]
-
Add increasing concentrations of PSI-7409 (up to 1 mM).[1]
-
Initiate the reaction by adding the respective human DNA polymerase (e.g., 20 µg/mL for Pol α, 18 µg/mL for Pol β, 50 µg/mL for Pol γ).[1]
-
Incubate at 37°C for 30 minutes.[1]
-
Stop the reaction by adding 1 µL of 0.5 M EDTA.[1]
-
Spot the reaction mixture onto filter paper and quantify the incorporated radioactivity after appropriate washing steps (e.g., TCA precipitation).
-
Calculate the IC50 value as described for the HCV NS5B assay.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for assessing the enzymatic inhibition of PSI-7409.
Caption: General workflow for PSI-7409 enzymatic inhibition assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PSI-7409 | HCV | CAS 1015073-42-3 | Buy PSI-7409 from Supplier InvivoChem [invivochem.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing PSI-7409 as a Positive Control in Antiviral Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of antiviral drug discovery, the use of a reliable positive control is paramount for the validation and interpretation of screening data. PSI-7409, the active triphosphate metabolite of the blockbuster drug Sofosbuvir, serves as an exemplary positive control, particularly in assays targeting the Hepatitis C Virus (HCV). PSI-7409 is a potent and specific inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. Its well-defined mechanism of action and pan-genotypic activity make it an indispensable tool for ensuring assay robustness and providing a benchmark for novel antiviral candidates. This document provides detailed application notes and protocols for the effective use of PSI-7409 (via its prodrug, Sofosbuvir) as a positive control in antiviral screening campaigns.
Mechanism of Action
PSI-7409 functions as a nucleotide analog chain terminator. Following its intracellular conversion from the prodrug Sofosbuvir, PSI-7409 mimics the natural uridine (B1682114) triphosphate. The HCV NS5B polymerase incorporates PSI-7409 into the elongating viral RNA strand. However, due to a critical modification at the 2'-position of the ribose sugar, the addition of the subsequent nucleotide is sterically hindered, leading to the immediate termination of RNA chain synthesis and the cessation of viral replication.
Caption: PSI-7409 inhibits HCV replication via chain termination.
Data Presentation: Potency and Selectivity
The efficacy of an antiviral agent is quantified by its 50% effective concentration (EC50), while its safety is assessed by the 50% cytotoxic concentration (CC50). The ratio of these two values (CC50/EC50) yields the Selectivity Index (SI), a critical parameter indicating the therapeutic window of a compound.
Table 1: In Vitro Antiviral Activity of Sofosbuvir (PSI-7409 Prodrug) against HCV Replicons
| HCV Genotype | Replicon Cell Line | Assay Readout | EC50 (nM) |
| 1a | Huh-7 based | Luciferase | 40 - 100 |
| 1b | Huh-7 based | Luciferase | 30 - 120 |
| 2a (JFH-1) | Huh-7 based | Luciferase | 40 - 150 |
| 3a | Huh-7 based | Luciferase | 20 - 90 |
| 4a | Huh-7 based | Luciferase | 30 - 110 |
| 5a | Chimeric 1b/5a | Luciferase | ~15 |
| 6a | Chimeric 1b/6a | Luciferase | ~20 |
Note: EC50 values are approximate and can vary based on the specific replicon construct, cell line passage number, and assay conditions.
Table 2: Cytotoxicity Profile of Sofosbuvir
| Cell Line | Assay Method | CC50 (µM) |
| Huh-7 | MTT | > 100 |
| HepG2 | MTT | > 100 |
| CEM | MTT | > 100 |
| BxPC3 | MTT | > 100 |
Experimental Protocols
Protocol 1: HCV Replicon Assay for EC50 Determination
This protocol outlines a luciferase-based assay to determine the EC50 value of test compounds using Sofosbuvir as a positive control.
Materials:
-
HCV replicon-harboring cells (e.g., Huh-7 cells with a genotype 1b luciferase reporter replicon)
-
Complete growth medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 for selection.
-
Assay medium: DMEM with 2% FBS and 1% Penicillin-Streptomycin.
-
96-well, white, clear-bottom tissue culture plates.
-
Sofosbuvir (positive control).
-
Test compounds.
-
Luciferase assay substrate (e.g., Bright-Glo™).
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Harvest log-phase HCV replicon cells and perform a cell count.
-
Dilute the cells in complete growth medium to a density of 1 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of the 96-well plate (10,000 cells/well).
-
Incubate for 24 hours at 37°C with 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare a 10-point, 3-fold serial dilution of Sofosbuvir in assay medium, with the highest concentration at 1 µM.
-
Prepare serial dilutions of the test compounds in a similar manner.
-
Include vehicle-only wells (e.g., 0.5% DMSO) as the negative control.
-
Carefully aspirate the growth medium from the cells and add 100 µL of the prepared compound dilutions.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
-
Luciferase Measurement:
-
Equilibrate the plate and the luciferase reagent to room temperature.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the EC50 value.
-
Caption: Workflow for the HCV replicon assay.
Protocol 2: Cytotoxicity Assay for CC50 Determination
This protocol describes an MTT-based assay to assess the cytotoxicity of the compounds in the host cell line.
Materials:
-
The same host cell line used in the replicon assay (e.g., Huh-7).
-
Complete growth medium.
-
96-well, clear tissue culture plates.
-
Sofosbuvir and test compounds.
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Microplate spectrophotometer.
Procedure:
-
Cell Seeding:
-
Seed cells at the same density as in the antiviral assay (10,000 cells/well) in a clear 96-well plate.
-
Incubate for 24 hours at 37°C with 5% CO2.
-
-
Compound Addition:
-
Add the same serial dilutions of the compounds as used in the antiviral assay.
-
-
Incubation:
-
Incubate for 72 hours at 37°C with 5% CO2.
-
-
MTT Staining:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the CC50 value using a non-linear regression model.
-
Caption: Workflow for the MTT cytotoxicity assay.
Logical Framework: The Role of a Positive Control
The inclusion of a positive control like Sofosbuvir is integral to the validation of an antiviral screening assay. It confirms that the assay system is responsive to a known inhibitor and provides a reference for comparing the potency of test compounds.
Caption: The logical role of controls in ensuring assay validity.
reconstitution and dilution of PSI-7409 tetrasodium for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution, dilution, and experimental use of PSI-7409 tetrasodium (B8768297), the active triphosphate metabolite of the antiviral prodrug Sofosbuvir. The information is intended to guide researchers in accurately preparing this compound for in vitro assays targeting the Hepatitis C Virus (HCV) NS5B polymerase.
Product Information and Storage
PSI-7409 tetrasodium is a nucleotide analog that acts as a chain terminator for the HCV RNA-dependent RNA polymerase (NS5B), effectively inhibiting viral replication.[1][2][3] Proper storage is critical to maintain its stability and activity.
| Parameter | Recommendation |
| Form | White to off-white solid |
| Storage of Powder | Store at -20°C for up to 3 years. |
| Storage of Stock Solution | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[3][4] |
| Solubility | Soluble in water (H₂O) and Phosphate-Buffered Saline (PBS).[4] |
Reconstitution of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or PBS (pH 7.4)
-
Sterile, low-retention microcentrifuge tubes
-
Calibrated pipettes and sterile, low-retention tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Calculation: Determine the required volume of solvent to achieve the desired stock solution concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (M.W. 588.09 g/mol for the tetrasodium salt), you would add 170 µL of solvent.
-
Reconstitution: Carefully add the calculated volume of sterile, nuclease-free water or PBS to the vial.
-
Dissolution: Gently vortex the solution for 1-2 minutes to dissolve the powder. If needed, sonicate the vial in an ultrasonic bath for short intervals to aid dissolution.[4] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, low-retention microcentrifuge tubes. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Dilution of this compound Working Solutions
This protocol outlines the preparation of working solutions from the concentrated stock solution for use in experiments.
Materials:
-
Reconstituted this compound stock solution
-
Appropriate sterile, nuclease-free assay buffer (e.g., Tris-HCl buffer with MgCl₂)
-
Sterile, low-retention microcentrifuge tubes
-
Calibrated pipettes and sterile, low-retention tips
Protocol:
-
Thawing: Thaw a single aliquot of the stock solution on ice.
-
Serial Dilution: Perform serial dilutions of the stock solution using the appropriate assay buffer to achieve the desired final concentrations for your experiment. It is recommended to prepare fresh dilutions for each experiment.
-
Final Concentration: The final concentration of PSI-7409 will depend on the specific assay. For HCV NS5B polymerase inhibition assays, typical IC₅₀ values range from 0.7 µM to 2.8 µM depending on the HCV genotype.[1][3][4] Therefore, a dilution series bracketing this range is recommended.
Experimental Data and Applications
PSI-7409 is the active form of the prodrug Sofosbuvir and acts by inhibiting the HCV NS5B polymerase.[3]
In Vitro Activity of PSI-7409 against HCV NS5B Polymerase
| HCV Genotype | IC₅₀ (µM) |
| Genotype 1b | 1.6[1][3][4] |
| Genotype 2a | 2.8[1][3][4] |
| Genotype 3a | 0.7[1][3][4] |
| Genotype 4a | 2.6[1][3][4] |
Selectivity Profile of PSI-7409
| Polymerase | IC₅₀ (µM) |
| Human DNA Polymerase α | 550[1][3][4] |
| Human DNA Polymerase β | >1000[1][3][4] |
| Human DNA Polymerase γ | >1000[1][3][4] |
Signaling Pathway and Experimental Workflow Diagrams
Sofosbuvir Activation and HCV NS5B Inhibition Pathway
The following diagram illustrates the intracellular conversion of the prodrug Sofosbuvir to its active triphosphate form, PSI-7409, and its subsequent mechanism of action in inhibiting HCV RNA replication. Sofosbuvir enters the hepatocyte and is metabolized by human cathepsin A (CatA) or carboxylesterase 1 (CES1) and histidine triad (B1167595) nucleotide-binding protein 1 (HINT1) to its monophosphate intermediate. This is then phosphorylated by UMP-CMP kinase and nucleoside diphosphate (B83284) kinase to the active triphosphate, PSI-7409. PSI-7409 acts as a competitive inhibitor of the natural nucleotide substrates for the HCV NS5B polymerase. Its incorporation into the growing viral RNA chain leads to chain termination and halts viral replication.
Caption: Sofosbuvir activation and mechanism of HCV NS5B inhibition.
Experimental Workflow for PSI-7409 Reconstitution and Dilution
This diagram outlines the key steps for preparing this compound solutions for in vitro experiments.
References
- 1. Inhibition of hepatitis C viral RNA-dependent RNA polymerase by α-P-boranophosphate nucleotides: exploring a potential strategy for mechanism-based HCV drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Application of PSI-7409 in a Research Setting to Study Viral Resistance Mechanisms
Introduction
PSI-7409 is the pharmacologically active triphosphate metabolite of the direct-acting antiviral agent sofosbuvir (B1194449). As a nucleotide analog, it targets the RNA-dependent RNA polymerase (RdRp) of the Hepatitis C Virus (HCV), known as non-structural protein 5B (NS5B). By mimicking the natural uridine (B1682114) triphosphate (UTP), PSI-7409 is incorporated into the nascent viral RNA chain, leading to premature chain termination and inhibition of viral replication.[1][2][3] The high fidelity and conserved nature of the NS5B active site make it a prime target for antiviral therapy. However, the inherent error rate of the HCV polymerase can lead to the selection of resistance-associated substitutions (RASs). The study of these resistance mechanisms is crucial for understanding treatment failure and developing next-generation antiviral agents. This document provides detailed protocols for utilizing PSI-7409 in a research setting to select, identify, and characterize HCV resistance mutations using in vitro replicon systems.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of PSI-7409 against wild-type HCV and the impact of the primary resistance-associated substitution, S282T, on its activity.
Table 1: In Vitro Inhibitory Activity of PSI-7409 against Wild-Type HCV NS5B Polymerase
| HCV Genotype | IC₅₀ (μM) |
| Genotype 1b | 1.6[1] |
| Genotype 2a | 2.8[1] |
| Genotype 3a | 0.7[1] |
| Genotype 4a | 2.6[1] |
IC₅₀ (50% inhibitory concentration) values were determined in biochemical assays using recombinant NS5BΔ21 polymerases.
Table 2: Antiviral Activity of Sofosbuvir (PSI-7977) against HCV Replicons and the Impact of the S282T Mutation
| HCV Genotype/Subtype | Replicon System | Wild-Type EC₅₀ (nM) | S282T Mutant EC₅₀ (nM) | Fold Change in EC₅₀ | S282T Replication Capacity (% of Wild-Type) |
| 1a | Subgenomic | 40 | 380 | 9.5 | 10% |
| 1b | Subgenomic | 90 | 1100 | 12.2 | 22%[4] |
| 2a (JFH-1) | Subgenomic | 32[5] | 620 | 19.4[4] | 3.2%[4] |
| 2b | Chimeric | 40 | 430 | 10.8 | 10% |
| 3a | Subgenomic | 110 | 1300 | 11.8 | 11% |
| 4a | Subgenomic | 130[5] | 310 | 2.4[4] | 11% |
| 5a | Chimeric | 50 | 600 | 12.0 | 10% |
| 6a | Chimeric | 60 | 930 | 15.5 | 11% |
EC₅₀ (50% effective concentration) values were determined in cell-based HCV replicon assays. Fold change is calculated as the ratio of mutant EC₅₀ to wild-type EC₅₀. Replication capacity is the level of viral RNA replication of the mutant relative to the wild-type replicon in the absence of the inhibitor.
Table 3: Selectivity of PSI-7409 for HCV NS5B Polymerase over Human Polymerases
| Polymerase | IC₅₀ (μM) |
| Human DNA Polymerase α | 550[1] |
| Human DNA Polymerase β | >1000[1] |
| Human DNA Polymerase γ | >1000[1] |
Experimental Protocols
Protocol 1: In Vitro Selection of PSI-7409 Resistant HCV Replicons
This protocol describes the long-term culture of HCV replicon-harboring cells in the presence of escalating concentrations of sofosbuvir (the prodrug of PSI-7409) to select for resistant viral populations.
Materials:
-
Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b, 2a, or 3a) with a selectable marker (e.g., neomycin phosphotransferase).
-
Complete cell culture medium (DMEM, 10% FBS, non-essential amino acids, penicillin-streptomycin).
-
G418 (Geneticin).
-
Sofosbuvir (PSI-7977).
-
DMSO (vehicle control).
-
Cell culture plates (6-well and 10-cm).
-
TRIzol reagent or other RNA extraction kit.
-
RT-PCR reagents.
-
Sanger sequencing or next-generation sequencing (NGS) reagents and equipment.
Procedure:
-
Initial Plating and Treatment:
-
Plate HCV replicon cells in a 6-well plate at a density of 5 x 10⁴ cells per well.
-
Allow cells to adhere overnight.
-
Treat the cells with increasing concentrations of sofosbuvir, starting from the EC₅₀ value. A typical concentration range would be 0x, 1x, 2x, 5x, and 10x the EC₅₀. Include a DMSO vehicle control.
-
Culture the cells in the presence of the compound, passaging them every 3-4 days.
-
-
Dose Escalation:
-
At each passage, monitor the cells for signs of cytotoxicity and replicon clearance (loss of G418 resistance).
-
For the wells where cells continue to grow, gradually increase the concentration of sofosbuvir. A typical dose escalation strategy is to double the concentration at each passage where the cells are confluent.
-
Continue this process for 10-15 weeks to allow for the selection of resistant variants.
-
-
Isolation of Resistant Colonies:
-
After several weeks of selection, plate the cells from the highest tolerated sofosbuvir concentration at a low density in 10-cm plates.
-
Select for individual resistant colonies by maintaining the G418 and sofosbuvir selection pressure.
-
Isolate and expand individual colonies.
-
-
Genotypic Analysis:
-
Extract total RNA from the expanded resistant cell populations.
-
Perform RT-PCR to amplify the NS5B coding region of the HCV replicon.
-
Sequence the PCR products using Sanger sequencing or NGS to identify mutations compared to the wild-type replicon sequence. The S282T mutation is the primary substitution expected to confer resistance to sofosbuvir.[4]
-
Protocol 2: Phenotypic Characterization of PSI-7409 Resistant Replicons
This protocol determines the EC₅₀ of sofosbuvir against the selected resistant replicon variants to quantify the level of resistance.
Materials:
-
Huh-7 cells.
-
In vitro transcribed RNA of wild-type and mutant (e.g., S282T) HCV replicons.
-
Electroporation apparatus.
-
96-well plates.
-
Sofosbuvir.
-
Luciferase assay reagent (if using a luciferase reporter replicon).
-
qRT-PCR reagents for HCV RNA quantification.
Procedure:
-
Transient Replicon Assay:
-
Generate wild-type and mutant replicon RNA by in vitro transcription from linearized plasmid DNA.
-
Electroporate the RNA into Huh-7 cells.
-
Plate the electroporated cells in 96-well plates.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a serial dilution of sofosbuvir. A typical concentration range would span from 0.001 nM to 10 µM.
-
Include a DMSO vehicle control.
-
-
Quantification of HCV Replication:
-
After 72 hours of incubation, measure the level of HCV replication.
-
For luciferase reporter replicons, lyse the cells and measure luciferase activity.
-
For non-reporter replicons, extract total RNA and quantify HCV RNA levels using qRT-PCR.
-
-
-
Data Analysis:
-
Normalize the replication signal to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the sofosbuvir concentration.
-
Calculate the EC₅₀ value using a non-linear regression model (e.g., sigmoidal dose-response).
-
Determine the fold change in resistance by dividing the EC₅₀ of the mutant replicon by the EC₅₀ of the wild-type replicon.
-
Protocol 3: NS5B Polymerase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of PSI-7409 on the enzymatic activity of recombinant HCV NS5B polymerase.
Materials:
-
Purified recombinant HCV NS5B polymerase (wild-type and mutant).
-
RNA template (e.g., homopolymeric poly(A) or a heteropolymeric template).
-
RNA primer (e.g., oligo(U)).
-
Ribonucleoside triphosphates (ATP, CTP, GTP, UTP).
-
Radiolabeled rNTP (e.g., [α-³²P]UTP or [α-³³P]UTP).
-
PSI-7409.
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT).
-
Scintillation counter or phosphorimager.
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, RNA template, and primer.
-
Add serial dilutions of PSI-7409 to the reaction mixture. Include a no-inhibitor control.
-
Add the ribonucleoside triphosphates, including the radiolabeled rNTP.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the purified NS5B polymerase.
-
Incubate the reaction at 30°C for 1-2 hours.
-
-
Termination and Product Capture:
-
Stop the reaction by adding EDTA.
-
Capture the newly synthesized radiolabeled RNA on a filter membrane (e.g., DE81).
-
Wash the filter to remove unincorporated radiolabeled rNTPs.
-
-
Quantification:
-
Measure the radioactivity on the filter using a scintillation counter or visualize and quantify the RNA products by gel electrophoresis and phosphorimaging.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each PSI-7409 concentration relative to the no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the PSI-7409 concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Mechanism of action of PSI-7409.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro selection of resistance to sofosbuvir in HCV replicons of genotype-1 to -6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PSI-7409 Tetrasodium Assay Variability
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering variability in assays involving PSI-7409 tetrasodium (B8768297). The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is PSI-7409 tetrasodium and what is its primary mechanism of action?
This compound is the active 5'-triphosphate metabolite of the antiviral drug sofosbuvir (B1194449) (PSI-7977).[1][2][3] It functions as an inhibitor of the hepatitis C virus (HCV) NS5B polymerase, a key enzyme in viral RNA replication.[1][3] By mimicking a natural nucleotide, PSI-7409 gets incorporated into the growing RNA chain, leading to chain termination and preventing the virus from replicating.
Q2: What are the optimal storage and handling conditions for this compound?
Proper storage is critical to maintain the integrity of this compound. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and protected from moisture. If water is used as the solvent for the stock solution, it is recommended to filter and sterilize it through a 0.22 μm filter before use.
Q3: What are the reported IC50 values for PSI-7409 against different HCV genotypes?
The inhibitory concentration (IC50) of PSI-7409 can vary depending on the HCV genotype. The reported IC50 values for the NS5B polymerase are summarized in the table below.
| HCV Genotype | IC50 (μM) |
| 1b_Con1 | 1.6 |
| 2a_JFH1 | 2.8 |
| 3a | 0.7 |
| 4a | 2.6 |
| Data sourced from MedchemExpress. |
Q4: Can PSI-7409 inhibit human DNA polymerases?
PSI-7409 is a weak inhibitor of human DNA polymerase α, with a reported IC50 of 550 μM. It shows no significant inhibition of human DNA polymerases β and γ at concentrations up to 1 mM.
Troubleshooting Guide
High variability in your this compound assay can arise from several factors, ranging from reagent handling to experimental setup. This guide provides potential causes and solutions for common issues.
Issue 1: Inconsistent or Non-reproducible IC50 Values
| Possible Cause | Recommended Solution |
| Degradation of PSI-7409 | Ensure proper storage conditions (-80°C for long-term, -20°C for short-term) and avoid repeated freeze-thaw cycles. Prepare fresh working solutions from a recent stock for each experiment. |
| Pipetting Errors | Calibrate and regularly service your pipettes. Use a multichannel pipette carefully when plating to ensure consistent volumes across wells. |
| Variations in Enzyme Activity | Use a consistent lot of HCV NS5B polymerase. If using a new lot, perform a validation experiment to ensure comparable activity. Factors like temperature and pH can significantly impact enzyme activity. |
| Substrate Concentration | Ensure the concentration of the nucleotide triphosphate (NTP) substrate is not limiting and is consistent across all assays. The rate of reaction is dependent on substrate concentration until the enzyme is saturated. |
| Inconsistent Incubation Times | Use a precise timer and ensure that all reactions are started and stopped consistently. |
Issue 2: High Background Signal or Low Signal-to-Noise Ratio
| Possible Cause | Recommended Solution |
| Contamination of Reagents | Use nuclease-free water and reagents. Regularly check for bacterial or fungal contamination in cell cultures if applicable. |
| Non-specific Binding | Optimize blocking steps in your assay protocol. Consider using different blocking agents. |
| Detection Reagent Issues | Ensure that detection reagents (e.g., antibodies, fluorescent dyes) are stored correctly and are not expired. |
| Insufficient Enzyme Concentration | If the overall signal is low, the enzyme concentration may be insufficient. Optimize the enzyme concentration to ensure a robust signal. |
Issue 3: Variability Between Replicate Wells in Cell-Based Assays
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure the cell suspension is thoroughly mixed before and during plating to achieve a uniform cell density across all wells. |
| Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile media or PBS. |
| Cell Health and Viability | Regularly monitor cell cultures for health and ensure high viability before starting an experiment. Passage cells consistently and avoid using cells that are over-confluent. |
| Cytotoxicity of PSI-7409 | At high concentrations, some compounds can have cytostatic effects. If you suspect cytotoxicity is affecting your results, consider running a parallel cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range. |
Experimental Protocols
Below are generalized methodologies for key experiments involving PSI-7409.
HCV NS5B Polymerase Inhibition Assay
This in vitro assay measures the ability of PSI-7409 to inhibit the RNA-dependent RNA polymerase activity of HCV NS5B.
-
Reaction Mixture Preparation : Prepare a reaction mixture containing 50 mM Tris (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, a defined concentration of a suitable RNA template, and a mix of the four natural nucleoside triphosphates (ATP, GTP, CTP, UTP), including a radiolabeled or fluorescently labeled NTP for detection.
-
Enzyme and Inhibitor Addition : Add a standardized amount of recombinant HCV NS5B polymerase to the reaction mixture. Add varying concentrations of PSI-7409 to different reaction tubes.
-
Incubation : Incubate the reactions at a constant temperature (e.g., 30°C or 37°C) for a defined period (e.g., 60 minutes).
-
Quenching : Stop the reaction by adding a stop solution, such as 0.5 M EDTA.
-
Product Quantification : Purify the resulting RNA product. The amount of newly synthesized RNA is quantified using methods like phosphorimaging for radiolabeled products or fluorescence detection.
-
Data Analysis : Plot the percentage of inhibition against the concentration of PSI-7409 to determine the IC50 value.
Visualizations
Signaling Pathway: Mechanism of Action of Sofosbuvir and PSI-7409
Caption: Intracellular activation of Sofosbuvir to PSI-7409 and subsequent inhibition of HCV replication.
Experimental Workflow: Troubleshooting Assay Variability
Caption: A logical workflow for systematically troubleshooting sources of variability in the PSI-7409 assay.
References
Technical Support Center: Optimizing PSI-7409 Concentration for HCV Inhibition
This technical support center is designed for researchers, scientists, and drug development professionals working with PSI-7409 to inhibit Hepatitis C Virus (HCV) replication. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is PSI-7409 and what is its mechanism of action?
A1: PSI-7409 is the active 5'-triphosphate metabolite of the prodrug Sofosbuvir (also known as PSI-7977 or GS-7977).[1][2] It is a potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[3][4] As a uridine (B1682114) nucleotide analog, PSI-7409 is incorporated into the nascent HCV RNA strand by the NS5B polymerase, leading to chain termination and halting viral replication.[2]
Q2: Why is optimizing the concentration of PSI-7409 critical for my experiments?
A2: Optimizing the concentration of PSI-7409 is crucial to determine its therapeutic window. This involves finding a concentration that is high enough to effectively inhibit HCV replication (efficacy) while remaining low enough to avoid causing harm to the host cells (cytotoxicity). The key parameters to determine are the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50).
Q3: What is the difference between IC50 and EC50?
A3: The IC50 (50% inhibitory concentration) measures the concentration of an inhibitor required to reduce the activity of a specific target, such as an enzyme (e.g., HCV NS5B polymerase), by 50% in a biochemical assay. The EC50 (50% effective concentration) , on the other hand, represents the concentration of a drug that gives a half-maximal response in a cell-based assay, such as an HCV replicon system. For PSI-7409, the IC50 refers to its direct effect on the isolated NS5B polymerase, while the EC50 reflects its antiviral activity within host cells.
Q4: What is the Selectivity Index (SI) and why is it important?
A4: The Selectivity Index (SI) is a crucial parameter for evaluating the potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it becomes toxic to host cells, suggesting a more favorable safety profile for the compound.
Q5: What are the recommended storage conditions for PSI-7409 and its prodrug, Sofosbuvir?
A5: For PSI-7409, it is recommended to store the powder at -20°C for up to 3 years. Once in solution, it is advisable to prepare fresh solutions or store aliquots in tightly sealed vials at -80°C for up to six months or -20°C for up to one month to avoid repeated freeze-thaw cycles. Note that solutions of PSI-7409 are generally unstable and should be prepared fresh when possible. For the prodrug Sofosbuvir (PSI-7977), similar storage conditions are recommended.
Troubleshooting Guides
Issue 1: Low or No Inhibition of HCV Replication
| Possible Cause | Recommended Solution |
| Compound Degradation | Prepare fresh dilutions of PSI-7409 or Sofosbuvir for each experiment. Ensure proper storage of stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles. |
| Suboptimal Cell Health | Use a consistent and low passage number of the replicon cell line, as high passage numbers can alter replication efficiency. Ensure cells are seeded at an optimal density and are not over-confluent or stressed, as this can affect both replication and drug sensitivity. |
| Resistant HCV Replicon | The replicon cell line may have acquired adaptive mutations that confer resistance to NS5B inhibitors. Sequence the NS5B region of your replicon to check for known resistance mutations, such as S282T. |
| Inaccurate Compound Concentration | Verify the concentration of your stock solution. If possible, confirm the identity and purity of your compound. |
| Incorrect Assay Conditions | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%). |
Issue 2: High Cytotoxicity Observed
| Possible Cause | Recommended Solution |
| High Compound Concentration | The tested concentrations may be too high. Perform a dose-response experiment over a wider range of concentrations to accurately determine the CC50. |
| Off-target Effects | While PSI-7409 is highly selective for HCV NS5B polymerase, high concentrations may inhibit host cell polymerases. PSI-7409 has been shown to weakly inhibit human DNA polymerase α with an IC50 of 550 μM. Consider testing lower concentrations. |
| Cell Line Sensitivity | Different cell lines can exhibit varying sensitivities to a compound. If possible, test the cytotoxicity in a parental cell line that does not contain the HCV replicon to assess general cytotoxicity. |
| Assay Interference | The compound may interfere with the readout of your cytotoxicity assay (e.g., MTT, MTS). Run a control with the compound in cell-free media to check for any direct reaction with the assay reagents. |
Issue 3: High Variability in EC50/CC50 Values Between Experiments
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for seeding and verify cell density. |
| Variable Virus/Replicon Levels | For infection assays, use a consistent multiplicity of infection (MOI). For replicon assays, ensure the replicon levels are stable in the cell line. |
| Inconsistent Incubation Times | Adhere strictly to the same incubation times for compound treatment and assay development in all experiments. |
| Reagent Variability | Use the same lot of reagents (e.g., media, FBS, assay kits) for a set of experiments to minimize variability. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of PSI-7409 against HCV NS5B Polymerase (Biochemical Assay)
| HCV Genotype | Target | IC50 (μM) |
| Genotype 1b (Con1) | NS5B Polymerase | 1.6 |
| Genotype 2a (JFH1) | NS5B Polymerase | 2.8 |
| Genotype 3a | NS5B Polymerase | 0.7 |
| Genotype 4a | NS5B Polymerase | 2.6 |
Table 2: Antiviral Activity and Cytotoxicity of Sofosbuvir (PSI-7977) in Cell-Based Assays
| Cell Line | HCV Replicon | EC50 (nM) | CC50 (μM) | Selectivity Index (SI) |
| Huh-7 | Genotype 1b | 92 | >100 | >1087 |
| Huh-7.5 | N/A | N/A | >50 | N/A |
| HepG2 | N/A | N/A | >100 | N/A |
| BxPC3 | N/A | N/A | >100 | N/A |
| CEM | N/A | N/A | >100 | N/A |
Note: EC50 values are for the prodrug Sofosbuvir (PSI-7977), which is metabolized intracellularly to the active form, PSI-7409.
Experimental Protocols
Protocol 1: Determination of EC50 using HCV Replicon Luciferase Assay
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Cell Seeding:
-
Trypsinize and resuspend HCV replicon cells (e.g., Huh-7 harboring a genotype 1b luciferase replicon) in complete DMEM with 10% FBS.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of media.
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Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution series of Sofosbuvir (PSI-7977) in complete DMEM. A common starting concentration is 1 µM with 3-fold serial dilutions.
-
Include a vehicle control (e.g., 0.5% DMSO) and a positive control inhibitor.
-
Remove the media from the cells and add 100 µL of the media containing the different compound concentrations.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours.
-
-
Luciferase Assay:
-
After incubation, remove the media and wash the cells once with PBS.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions (e.g., using a commercial luciferase assay system).
-
-
Data Analysis:
-
Normalize the luciferase signal of treated wells to the vehicle control wells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).
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Protocol 2: Determination of CC50 using MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed Huh-7 cells (or the parental cell line of the replicon) in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of media.
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Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of Sofosbuvir (PSI-7977) in culture medium. A typical concentration range to test is from 0.1 µM to 200 µM.
-
Remove the medium from the cells and add 100 µL of the corresponding compound dilution to each well. Include "cells only" (no compound) and "solvent control" wells.
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Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
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Mix thoroughly to ensure complete solubilization.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability for each concentration relative to the "cells only" control.
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Plot the % viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.
-
Mandatory Visualizations
References
PSI-7409 tetrasodium solubility issues and solutions
For researchers, scientists, and drug development professionals utilizing PSI-7409 tetrasodium (B8768297), this technical support center provides essential guidance on solubility, handling, and experimental use. Navigate through our troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is PSI-7409 tetrasodium and why is the tetrasodium salt form preferred?
A1: PSI-7409 is the active 5'-triphosphate metabolite of the antiviral prodrug Sofosbuvir (also known as PSI-7977). It functions as an inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. The tetrasodium salt form of PSI-7409 is generally preferred for in vitro experiments due to its enhanced stability in solution compared to the free acid form, which is prone to instability.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: The recommended solvent for this compound is high-purity water or phosphate-buffered saline (PBS). For long-term storage, it is advised to prepare aliquots of your stock solution to prevent repeated freeze-thaw cycles. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[2]
Q3: My this compound is not dissolving completely. What should I do?
A3: If you encounter solubility issues, gentle warming and/or sonication can aid in the dissolution of this compound.[2] It is important to ensure the solvent is of high purity and the pH is within a suitable range, as extreme pH can affect both solubility and stability.
Q4: I observed precipitation in my stock solution after thawing. Can I still use it?
A4: Precipitation upon thawing may indicate that the compound has come out of solution. You can try to redissolve the precipitate by gentle warming and vortexing. However, if the precipitate does not fully dissolve, it is recommended to prepare a fresh stock solution to ensure accurate concentration in your experiments. To minimize this issue, ensure the initial dissolution is complete and consider storing in smaller, single-use aliquots.
Q5: How does pH affect the stability of this compound in my experiments?
A5: As a nucleotide triphosphate analog, the stability of this compound in aqueous solutions is pH-dependent. Generally, nucleotide triphosphates are most stable in a slightly alkaline buffer, with a pH range of 7.5 to 8.5.[1] At more extreme acidic or alkaline pH values, the triphosphate moiety is susceptible to hydrolysis, leading to the formation of the diphosphate (B83284) and monophosphate forms, which will impact the compound's activity in your assay.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving Powder | Incomplete wetting of the powder or insufficient energy to break crystal lattice. | Use a vortex mixer to ensure the powder is fully wetted. Gentle sonication in a water bath can provide the necessary energy for dissolution.[2] Gentle heating can also be applied, but avoid high temperatures to prevent degradation. |
| Precipitation in Aqueous Buffer | The buffer composition or pH may not be optimal for solubility. The concentration may be too high for the specific buffer system. | Ensure your buffer pH is within the stable range for nucleotide triphosphates (pH 7.5-8.5).[1] If precipitation persists, consider preparing a more concentrated stock in water and then diluting it into your final assay buffer. |
| Cloudy or Hazy Solution | Presence of insoluble impurities or degradation of the compound. | Filter the solution through a 0.22 µm syringe filter before use.[2] If the issue persists with a new batch, contact your supplier. Always use high-purity, nuclease-free water and reagents. |
| Loss of Activity Over Time | Degradation of the triphosphate moiety due to improper storage, repeated freeze-thaw cycles, or suboptimal pH in the assay. | Prepare fresh working solutions from a properly stored, concentrated stock. Aliquot stock solutions to minimize freeze-thaw cycles. Ensure the pH of all experimental buffers is maintained within the optimal range. |
Quantitative Solubility Data
| Compound | Solvent | Solubility | Molar Concentration | Notes |
| This compound | Water | ≥ 100 mg/mL | ≥ 170.04 mM | Saturation may not have been reached. |
| This compound | PBS | 100 mg/mL | 170.04 mM | Sonication may be required for complete dissolution.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
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Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 588.09 g/mol ) in a sterile, nuclease-free microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile, nuclease-free water to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM solution, dissolve 5.88 mg of this compound in 1 mL of water.
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Mixing: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. If needed, place the tube in a sonicator water bath for 5-10 minutes.
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Sterilization: If required for your application, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Protocol 2: General Assay Dilution Procedure
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Thawing: Thaw a single aliquot of the 10 mM this compound stock solution on ice.
-
Intermediate Dilution (if necessary): For preparing very dilute working solutions, it is recommended to perform an intermediate dilution of the stock solution in the same solvent it was prepared in (e.g., water).
-
Final Dilution: Prepare the final working concentration by diluting the stock or intermediate solution into your final assay buffer. Ensure the final concentration of any co-solvents (if used for other compounds) is compatible with your experimental system.
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Mixing: Gently vortex the final solution to ensure homogeneity.
-
Use: Use the freshly prepared working solution promptly in your experiment.
Visualized Pathways and Workflows
Caption: Metabolic activation of the prodrug Sofosbuvir to its active triphosphate form, PSI-7409.
Caption: A typical experimental workflow for the preparation and use of this compound.
References
preventing degradation of PSI-7409 in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of PSI-7409 in experimental setups.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving PSI-7409, leading to its potential degradation and affecting experimental outcomes.
Question: My in vitro transcription/polymerase assay is yielding lower than expected levels of product. Could PSI-7409 degradation be the cause?
Answer: Yes, degradation of PSI-7409 is a likely contributor to reduced product yield. PSI-7409, as a nucleoside triphosphate analog, is susceptible to hydrolysis of its triphosphate chain, rendering it inactive as a substrate for polymerases.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that your PSI-7409 stock solutions have been stored correctly. For long-term storage, aliquots should be kept at -80°C. For short-term use, -20°C is acceptable for up to a month.[1][2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
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Prepare Fresh Working Solutions: It is highly recommended to prepare fresh working solutions of PSI-7409 for each experiment.[1] The stability of diluted solutions at room temperature or on ice for extended periods is not guaranteed.
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Check Buffer pH: The pH of your reaction buffer can significantly impact the stability of the triphosphate moiety. Nucleoside triphosphates are generally more stable in slightly alkaline conditions. If your experimental buffer is acidic, consider if it can be adjusted to a pH of 7.5-8.5 without compromising the assay.
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Control Reaction Temperature and Duration: While polymerase activity is temperature-dependent, prolonged incubation at elevated temperatures (e.g., above 37°C) can accelerate the hydrolysis of PSI-7409. If possible, minimize incubation times or run reactions at a lower temperature for a longer duration.
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Assess Purity of PSI-7409 Stock: If you suspect the quality of your PSI-7409 stock, consider analytical validation (e.g., via HPLC) to confirm its purity and concentration.
Question: I am observing unexpected peaks in my analytical chromatography (e.g., HPLC, LC-MS) when analyzing my reaction mixture containing PSI-7409. What could these be?
Answer: The appearance of unexpected peaks may indicate the presence of PSI-7409 degradation products. The primary degradation pathway for nucleoside triphosphates is the sequential hydrolysis of the triphosphate chain.
Potential Degradation Products:
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PSI-7409 Diphosphate: The first hydrolysis product, resulting from the loss of the gamma-phosphate.
-
PSI-7409 Monophosphate: The second hydrolysis product, from the loss of the beta-phosphate.
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PSI-7409 Nucleoside: The final product after the loss of all three phosphate (B84403) groups.
Troubleshooting Steps:
-
Analyze a Fresh Sample: Run a sample of freshly prepared PSI-7409 working solution to use as a reference chromatogram.
-
Review Sample Handling: Scrutinize your sample preparation and handling procedures. Exposure to acidic or basic conditions, high temperatures, or contaminating phosphatases can lead to degradation.
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Enzymatic Contamination: Ensure that all reagents and equipment are free from contaminating nucleotidases or phosphatases, which can enzymatically degrade PSI-7409. If using biological extracts, consider that they may contain such enzymes.
Frequently Asked Questions (FAQs)
Q1: What is PSI-7409 and how is it related to Sofosbuvir?
A1: PSI-7409 is the pharmacologically active form of the antiviral drug Sofosbuvir (also known as PSI-7977).[3] Sofosbuvir is a prodrug that, once inside a cell, is metabolized into PSI-7409, a uridine (B1682114) nucleotide analog triphosphate.[3] PSI-7409 then acts as an inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, terminating the viral RNA chain elongation.[3]
Q2: What are the recommended storage conditions for PSI-7409?
A2: For optimal stability, PSI-7409 should be stored as a solid at -20°C for up to three years.[2] Stock solutions should be prepared, aliquoted into single-use volumes to avoid freeze-thaw cycles, and stored at -80°C for up to six months or -20°C for up to one month.[1][2]
Q3: What is the best solvent for preparing PSI-7409 stock solutions?
A3: PSI-7409 is highly soluble in water (≥ 100 mg/mL).[1] It has very low solubility in organic solvents like DMSO and DMF.[2] Therefore, sterile, nuclease-free water is the recommended solvent for preparing stock solutions.
Q4: How can I minimize the degradation of PSI-7409 during my experiments?
A4: To minimize degradation, always use freshly prepared working solutions. Keep the solutions on ice whenever possible. Use buffers with a slightly alkaline pH (around 7.5-8.5) if your experimental conditions permit. Avoid prolonged incubation at high temperatures and ensure all your reagents and equipment are free from nuclease and phosphatase contamination.
Q5: Is there a more stable form of PSI-7409 available?
A5: The free acid form of PSI-7409 is prone to instability. The tetrasodium (B8768297) salt of PSI-7409 is a more stable form and is often recommended for experimental use.[2]
Data Presentation
| Condition | pH | Temperature | Stability | Observations |
| Storage (Aqueous Solution) | 8.3 | 35°C | Moderate | Slowest decrease in triphosphate content observed at this pH. |
| 7.5 | 35°C | Lower | Faster degradation compared to pH 8.3. | |
| 8.3 | 20°C | Good | At pH 8.3, triphosphate content decreased by ~5-6% over 204 days. | |
| 7.5 | 20°C | Moderate | At pH 7.5, triphosphate content decreased by ~7-8% over 204 days. | |
| High Temperature | 7.0 | 120°C | Very Low | For ATP, the half-life is only a few minutes at this temperature. |
| 3.0 | 120°C | Very Low | ATP hydrolysis is even faster at acidic pH at high temperatures. |
Data is generalized from studies on dNTPs and ATP as direct stability data for PSI-7409 is limited.
Experimental Protocols
HCV NS5B Polymerase Inhibition Assay
This protocol is adapted from studies evaluating the inhibitory activity of nucleotide analogs against HCV polymerase.
-
Reaction Mixture Preparation: Prepare the reaction mixture in a total volume of 25 µL containing:
-
Transcription buffer (20 mM HEPES, pH 7.5, 100 mM KCl, 0.2 mM EDTA, 0.5 mM DTT, 20% glycerol)
-
100 ng of a suitable RNA template (e.g., containing the HCV IRES)
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A mixture of ATP, CTP, and GTP at a final concentration of 400 µM each
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16 µM UTP
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10 µCi [α-³²P]UTP
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3 mM MgCl₂
-
Varying concentrations of PSI-7409 (or control inhibitor)
-
Purified recombinant HCV NS5B polymerase
-
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes.
-
Quenching: Stop the reaction by adding 125 µL of a stop solution (0.3 M Tris-HCl, pH 7.4, 0.3 M sodium acetate, 0.5% SDS, 2 mM EDTA, and 3 µg/mL tRNA).[1]
-
Product Purification: Purify the resulting RNA product using a suitable method, such as phenol-chloroform extraction followed by ethanol (B145695) precipitation or a commercial RNA purification kit.
-
Analysis: Resuspend the purified RNA in a gel loading buffer (e.g., 98% formamide, 10 mM EDTA, 0.1% xylene cyanol, 0.1% bromophenol blue). Heat the samples at 90°C for 5 minutes and then load onto a denaturing polyacrylamide gel. Visualize and quantify the radiolabeled RNA product using a phosphorimager.[1]
Mandatory Visualizations
Caption: Metabolic activation of the prodrug Sofosbuvir to its active form, PSI-7409.
Caption: A typical workflow for an in vitro experiment using PSI-7409.
Caption: A decision tree for troubleshooting potential PSI-7409 degradation.
References
Technical Support Center: PSI-7409 Tetrasodium In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using PSI-7409 tetrasodium (B8768297) in in vitro experiments. Inconsistent results can arise from a variety of factors, and this resource aims to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is PSI-7409 tetrasodium?
A1: this compound is the active 5'-triphosphate metabolite of the antiviral drug sofosbuvir (B1194449) (PSI-7977).[1][2] It functions as an inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[3]
Q2: What is the mechanism of action of PSI-7409?
A2: PSI-7409 acts as a chain terminator during HCV RNA synthesis. It competes with the natural nucleotide (UTP) for incorporation into the nascent RNA strand by the NS5B polymerase. Once incorporated, the 2'-fluoro-2'-C-methyl group on the ribose sugar sterically hinders the addition of the next nucleotide, thus terminating the elongation of the viral RNA.
Q3: What are the reported IC50 values for PSI-7409 against different HCV genotypes?
A3: The in vitro inhibitory activity of PSI-7409 against various HCV NS5B polymerases is summarized in the table below.
| HCV Genotype | Recombinant NS5B Polymerase | IC50 (μM) |
| Genotype 1b (Con1) | NS5BΔ21 | 1.6[1] |
| Genotype 2a (JFH-1) | NS5BΔ21 | 2.8[1] |
| Genotype 3a | NS5BΔ21 | 0.7 |
| Genotype 4a | NS5BΔ21 | 2.6 |
Q4: Is PSI-7409 cytotoxic?
A4: The prodrug of PSI-7409, sofosbuvir (PSI-7977), has been shown to have no significant cytotoxicity against a variety of human cell lines (Huh7, HepG2, BxPC3, and CEM) at concentrations up to 100 μM. PSI-7409 itself is a weak inhibitor of human DNA polymerase α (IC50 = 550 μM) and does not inhibit human DNA polymerases β and γ at concentrations up to 1 mM. However, it is always recommended to perform a cytotoxicity assay with your specific cell line and experimental conditions.
Q5: How should I store and handle this compound?
A5: Proper storage is critical to maintain the integrity of PSI-7409. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles. If using water as a solvent for your stock solution, it is recommended to filter-sterilize the working solution through a 0.22 μm filter before use.
Troubleshooting Guide for Inconsistent Results
Inconsistent results in in vitro assays with PSI-7409 can be frustrating. The following guide addresses common problems, their potential causes, and suggested solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Higher than expected IC50 values | Compound Degradation: PSI-7409 is a triphosphate and can be susceptible to enzymatic degradation by phosphatases or chemical hydrolysis. Repeated freeze-thaw cycles can also degrade the compound.Assay Conditions: Suboptimal concentrations of enzyme, template, or nucleotides. Incorrect buffer pH or salt concentrations.Enzyme Inactivity: The NS5B polymerase may have lost activity due to improper storage or handling. | Compound Integrity: Aliquot PSI-7409 upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a stock aliquot.Assay Optimization: Re-validate the optimal concentrations of all assay components. Ensure the buffer composition and pH are correct for the specific NS5B enzyme being used.Enzyme Validation: Use a fresh aliquot of NS5B polymerase and verify its activity with a known control inhibitor. |
| High variability between replicates | Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes.Cell Plating Inconsistency (for cell-based assays): Uneven cell density across the plate.Edge Effects: Evaporation from wells on the outer edges of the microplate can concentrate reagents and affect results. | Pipetting Technique: Use calibrated pipettes and proper pipetting techniques. For small volumes, consider preparing a master mix.Cell Seeding: Ensure cells are thoroughly resuspended before plating to achieve a uniform monolayer.Plate Layout: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile water or media to minimize evaporation from adjacent wells. |
| No inhibitory activity observed | Incorrect Compound: Possibility of having received the wrong compound or a degraded batch.Inappropriate Assay System: PSI-7409 is the active triphosphate form. In cell-based replicon assays, the parent prodrug, sofosbuvir (PSI-7977), is typically used, as it can cross the cell membrane and is then metabolized intracellularly to PSI-7409. Using PSI-7409 directly in such assays may not be effective due to poor cell permeability.Assay Failure: A critical component of the assay may be missing or inactive. | Compound Verification: Confirm the identity and purity of the compound if possible. Contact the supplier for a certificate of analysis.Assay Selection: For cell-based assays, consider using the prodrug sofosbuvir. PSI-7409 is best suited for biochemical assays with purified NS5B polymerase.Assay Controls: Include both positive and negative controls in your experiment to ensure the assay is performing as expected. A known inhibitor of NS5B should be used as a positive control. |
Experimental Protocols
HCV NS5B Polymerase Inhibition Assay (Biochemical)
This protocol describes a general method for assessing the inhibitory activity of PSI-7409 against purified HCV NS5B polymerase.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM KCl, 5 mM MgCl2, 1 mM DTT). To this buffer, add the purified recombinant NS5B polymerase, a suitable RNA template/primer, and a mixture of ATP, CTP, and GTP.
-
Compound Dilution: Prepare a serial dilution of PSI-7409 in the reaction buffer.
-
Reaction Initiation: Initiate the polymerase reaction by adding the nucleotide mixture, which includes [α-³²P]UTP or another labeled nucleotide, to the reaction wells containing the enzyme, template, and varying concentrations of PSI-7409.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a stop solution containing EDTA (e.g., 0.5 M EDTA).
-
Product Detection: The radiolabeled RNA product can be captured and quantified using methods such as filter binding assays followed by scintillation counting or separated by gel electrophoresis and visualized by autoradiography.
-
Data Analysis: Determine the concentration of PSI-7409 that inhibits 50% of the polymerase activity (IC50) by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Intracellular metabolic activation pathway of sofosbuvir to PSI-7409.
Caption: A logical workflow for troubleshooting inconsistent in vitro results.
References
addressing off-target effects of PSI-7409 in experiments
This guide provides researchers, scientists, and drug development professionals with essential information for addressing and mitigating potential off-target effects of PSI-7409 in experimental settings. PSI-7409 is the active 5'-triphosphate metabolite of the prodrug Sofosbuvir (B1194449), a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1] While highly selective, understanding its potential interactions with host cellular machinery is critical for accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PSI-7409 and what are its known off-targets?
A1: PSI-7409 is a uridine (B1682114) nucleotide analog that acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, preventing viral replication.[2][3] Its primary off-targets are host polymerases, though its selectivity for the viral polymerase is high. Notably, it is a weak inhibitor of human DNA polymerase α and shows no significant inhibition of human DNA polymerases β and γ at therapeutic concentrations.[1][4] Long-term treatment with some nucleoside analogs has been associated with mitochondrial toxicity, a concern for this class of compounds.[5]
Q2: How can I distinguish between on-target antiviral effects and off-target cellular toxicity in my cell culture experiments?
A2: Distinguishing between these effects requires a multi-pronged approach. First, perform a dose-response curve to determine the EC50 (effective concentration for antiviral activity) and CC50 (cytotoxic concentration). A high therapeutic index (CC50/EC50) suggests good selectivity. Second, use a "rescue" experiment. If the observed phenotype is due to on-target effects, it should not be present in a system lacking the viral target (e.g., a replicon-cured cell line). Third, run parallel assays for general cytotoxicity (e.g., LDH release) and specific off-target effects like mitochondrial toxicity (e.g., lactate (B86563) production).
Q3: At what concentrations are off-target effects likely to become a concern?
A3: In primary human hepatocytes, PSI-7409 can reach intracellular concentrations of approximately 100 μM.[4] The IC50 for its primary target, HCV NS5B polymerase, is in the low micromolar range (0.7-2.8 μM).[1][4] In contrast, the IC50 for the off-target human DNA polymerase α is significantly higher, at 550 μM.[1][4] Therefore, off-target effects are more likely to be observed at concentrations significantly exceeding the therapeutic dose or during long-term exposure.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected cell death or reduced proliferation at high compound concentrations. | Inhibition of host DNA polymerases (e.g., DNA Pol α) required for cellular replication. | 1. Verify the phenotype is absent in control cells treated with vehicle. 2. Perform a cell cycle analysis to check for arrest. 3. Lower the concentration of PSI-7409 to the lowest effective dose. |
| Increased lactate levels in the culture medium and cellular acidification. | Mitochondrial toxicity. Inhibition of mitochondrial DNA polymerase γ by nucleoside analogs can impair mitochondrial function, leading to a shift to anaerobic glycolysis. | 1. Measure mitochondrial DNA (mtDNA) content via qPCR. 2. Assess mitochondrial respiratory chain complex activities.[6] 3. Use glucose-galactose grown cells, which are more sensitive to mitochondrial dysfunction.[7] |
| Experimental results are inconsistent with known HCV replication inhibition. | The observed phenotype is due to an off-target effect unrelated to NS5B inhibition. For example, some direct-acting antivirals have been hypothesized to cause immunological changes.[8] | 1. Use a control compound, such as an inactive analog of PSI-7409. 2. Validate key results using a non-pharmacological approach, like siRNA-mediated knockdown of NS5B. |
Selectivity Profile of PSI-7409
The following table summarizes the inhibitory concentrations (IC50) of PSI-7409 against its intended viral target and key human off-targets, demonstrating its selectivity.
| Target Polymerase | Genotype/Type | IC50 (μM) | Selectivity vs. HCV Target (Fold) | Reference |
| HCV NS5B | Genotype 1b | 1.6 | - | [4] |
| Genotype 2a | 2.8 | - | [4] | |
| Genotype 3a | 0.7 | - | [4] | |
| Genotype 4a | 2.6 | - | [4] | |
| Human DNA Pol α | - | 550 | ~196-785x | [1][4] |
| Human DNA Pol β | - | >1000 | >357-1428x | [1] |
| Human DNA Pol γ | - | >1000 | >357-1428x | [1][4] |
Note: Selectivity is calculated as IC50 (Off-Target) / IC50 (On-Target, using the range for HCV genotypes).
Diagrams and Workflows
Mechanism of Action and Off-Target Pathway
The diagram below illustrates the intracellular activation of the prodrug Sofosbuvir to PSI-7409. It shows the primary on-target inhibition of HCV NS5B polymerase and the potential, though significantly weaker, off-target inhibition of human DNA polymerase α, which could affect DNA replication.
Caption: On-target vs. potential off-target mechanism of PSI-7409.
Experimental Workflow for Off-Target Validation
This workflow provides a systematic approach for researchers to investigate if an unexpected experimental observation is due to an off-target effect of PSI-7409.
Caption: A decision-making workflow for validating off-target effects.
Key Experimental Protocols
Protocol 1: Human DNA Polymerase Inhibition Assay
This protocol is adapted from methods used to assess the selectivity of nucleotide analogs.[4]
Objective: To determine the IC50 of PSI-7409 against human DNA polymerases α, β, and γ.
Materials:
-
Purified recombinant human DNA polymerase α, β, or γ.
-
Activated calf thymus DNA (as a template-primer).
-
Deoxynucleoside triphosphates (dNTPs) mix.
-
[α-³²P]dCTP for radiolabeling.
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂.
-
PSI-7409 stock solution.
-
Stop Solution: 0.5 M EDTA.
-
Scintillation fluid and counter.
Methodology:
-
Prepare a reaction mixture (final volume 10 µL) containing Reaction Buffer, activated calf thymus DNA (3 mU/µL), 20 µM of each natural dNTP, and 4 µCi [α-³²P]dCTP.
-
Add increasing concentrations of PSI-7409 to the reaction tubes (e.g., from 0 to 1 mM). Include a no-inhibitor control and a known inhibitor control (e.g., aphidicolin (B1665134) for Pol α).
-
Initiate the reaction by adding the specific human DNA polymerase (e.g., final concentration of 20 µg/mL for Pol α).
-
Incubate the reactions at 37°C for 30 minutes.
-
Quench the reaction by adding 1 µL of 0.5 M EDTA.
-
Spot the reaction mixture onto filter paper, wash unincorporated nucleotides, and quantify the radiolabeled product using a scintillation counter.
-
Calculate the percent inhibition for each PSI-7409 concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the log of the inhibitor concentration and determine the IC50 value using a nonlinear regression model.
Protocol 2: Mitochondrial Toxicity Assessment in HepG2 Cells
This protocol assesses the potential for a compound to cause mitochondrial dysfunction.[6]
Objective: To measure the effect of long-term PSI-7409 exposure on mitochondrial function in HepG2 cells.
Materials:
-
HepG2 cells.
-
Cell culture medium (e.g., DMEM).
-
PSI-7409 stock solution.
-
Positive control (e.g., dideoxycytosine).
-
Lactate assay kit.
-
DNA extraction kit.
-
Primers for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M) for qPCR.
-
qPCR master mix and instrument.
Methodology:
-
Cell Culture: Culture HepG2 cells in standard medium. Expose cells to various concentrations of PSI-7409 (e.g., up to 100 µM), a positive control, and a vehicle control for an extended period (e.g., 15 days), passaging cells as needed.
-
Lactate Measurement: At multiple time points, collect the culture medium. Measure the lactate concentration using a commercial lactate assay kit according to the manufacturer's instructions. An increase in lactate suggests a shift towards anaerobic glycolysis due to mitochondrial impairment.
-
mtDNA Quantification:
-
At the end of the treatment period, harvest the cells and extract total DNA.
-
Perform qPCR using primers specific for a mitochondrial gene and a single-copy nuclear gene.
-
Calculate the relative amount of mtDNA to nuclear DNA (nDNA) using the ΔΔCt method. A significant decrease in the mtDNA/nDNA ratio indicates mitochondrial DNA depletion.
-
-
Data Analysis: Compare the lactate levels and mtDNA content in PSI-7409-treated cells to the vehicle-treated control cells. Statistical significance can be determined using a t-test or ANOVA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mitochondrial toxicity of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro mitochondrial toxicity of metacavir, a new nucleoside reverse transcriptase inhibitor for treatment of hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the effect of sofosbuvir on selective oncogenes expression level of hepatocellular carcinoma Ras/Raf/MEK/ERK pathway in Huh7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
how to minimize batch-to-batch variation of PSI-7409
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variation of PSI-7409.
Frequently Asked Questions (FAQs)
Q1: What is PSI-7409 and why is batch-to-batch consistency important?
PSI-7409 is the active 5'-triphosphate metabolite of the antiviral drug Sofosbuvir. It acts as an inhibitor of the hepatitis C virus (HCV) NS5B polymerase, a crucial enzyme for viral replication. Batch-to-batch consistency is critical for obtaining reproducible results in preclinical and clinical studies, ensuring consistent efficacy and safety profiles, and meeting regulatory standards. Variations in purity, impurity profiles, and physical properties between batches can significantly impact experimental outcomes.
Q2: What are the potential sources of batch-to-batch variation in PSI-7409?
Batch-to-batch variation in PSI-7409 can arise from several factors related to its synthesis, purification, formulation, and handling:
-
Synthesis-Related Impurities: The chemical synthesis of nucleoside triphosphates like PSI-7409 is a complex process that can generate various impurities.[1][2][3] These may include incompletely reacted starting materials, byproducts from side reactions, and reagents used in the synthesis.
-
Degradation Products: PSI-7409 is susceptible to degradation, primarily through hydrolysis of the triphosphate chain to form the corresponding diphosphate (B83284) and monophosphate analogs.[4][5]
-
Polymorphism: Different crystalline forms (polymorphs) of PSI-7409 may exhibit variations in solubility, stability, and bioavailability.
-
Counter-ion Stoichiometry: PSI-7409 is often supplied as a salt, such as the tetrasodium (B8768297) salt, to enhance stability.[2] Variations in the ratio of the counter-ion to the active molecule can affect its physicochemical properties.[6][7]
-
Residual Solvents: Solvents used during synthesis and purification may remain in the final product, potentially impacting its stability and biological activity.
Q3: How can I assess the quality and consistency of a new batch of PSI-7409?
A comprehensive quality assessment of each new batch is crucial. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV or mass spectrometry (MS) detection is the primary method for determining the purity of PSI-7409 and quantifying impurities.[4][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR can confirm the chemical structure of PSI-7409 and identify impurities.
-
Mass Spectrometry (MS): High-resolution MS can accurately determine the molecular weight of PSI-7409 and help in the identification of unknown impurities.
-
Karl Fischer Titration: This method is used to quantify the water content, which can influence the stability of the compound.
-
X-Ray Powder Diffraction (XRPD): XRPD is used to identify the polymorphic form of the solid material.
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity Observed Between Batches
Possible Causes:
-
Purity Differences: The actual purity of the batches may differ, with lower purity leading to reduced potency.
-
Presence of Inhibitory Impurities: Some impurities may interfere with the biological assay, leading to inaccurate results.
-
Degradation of the Compound: Improper storage or handling may have led to the degradation of one of the batches.
-
Variation in Counter-ion Content: Differences in the sodium content of the tetrasodium salt can affect the molecular weight used for concentration calculations, leading to dosing errors.
Troubleshooting Workflow:
References
- 1. Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Improved Scalable Synthesis of Natural, Unnatural, and Modified Nucleoside Triphosphates [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. The degradation of nucleotide triphosphates extracted under boiling ethanol conditions is prevented by the yeast cellular matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of Counter-Ions on Peptide Structure, Activity, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA and its counterions: a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Intracellular Measurement of PSI-7409
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the intracellular measurement of PSI-7409, the active triphosphate metabolite of Sofosbuvir.
Frequently Asked Questions (FAQs)
Q1: What is PSI-7409 and why is its intracellular measurement important?
A1: PSI-7409 is the pharmacologically active 5'-triphosphate metabolite of the prodrug Sofosbuvir (also known as PSI-7977)[1]. It is a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, acting as a chain terminator during viral RNA replication[2][3]. Measuring intracellular concentrations of PSI-7409 is crucial for understanding its pharmacokinetics and pharmacodynamics at the site of action, which helps in correlating drug exposure with antiviral efficacy and assessing potential for off-target effects.
Q2: What is the general mechanism of action of PSI-7409?
A2: Sofosbuvir, a phosphoramidate (B1195095) prodrug, enters hepatocytes and is metabolically converted to PSI-7409. This active metabolite mimics the natural uridine (B1682114) triphosphate and is incorporated into the nascent HCV RNA strand by the NS5B polymerase. Upon incorporation, it terminates the RNA chain elongation, thus preventing viral replication[2][3].
Q3: What are the expected intracellular concentrations of PSI-7409?
A3: Intracellular concentrations of PSI-7409 can vary depending on the cell type and incubation conditions. For instance, in clone A cells, levels can gradually increase to about 25 μM over 48 hours. In primary human hepatocytes, PSI-7409 forms more rapidly, reaching a maximum concentration of approximately 100 μM within 4 hours and maintaining that level for at least 48 hours[1][2].
Q4: What is the most common analytical method for quantifying intracellular PSI-7409?
A4: The most widely used method for the sensitive and specific quantification of intracellular PSI-7409 is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS)[4][5]. This technique allows for the separation of PSI-7409 from other endogenous nucleotides and its accurate measurement even at low concentrations.
Experimental Protocols
Protocol 1: Intracellular Extraction of PSI-7409 from Cultured Hepatocytes
This protocol describes an efficient method for extracting PSI-7409 from cultured cells using cold methanol (B129727), a common and effective method for quenching metabolism and precipitating proteins while keeping small polar molecules like nucleotide triphosphates in solution.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol in water, pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes, 1.5 mL, pre-chilled
-
Refrigerated centrifuge (4°C)
Procedure:
-
Cell Washing: Aspirate the cell culture medium. Gently wash the cells twice with ice-cold PBS to remove any extracellular drug.
-
Cell Lysis and Metabolite Extraction: Add 1 mL of ice-cold 80% methanol to each well (for a 6-well plate).
-
Scraping: Immediately scrape the cells from the well surface using a cell scraper.
-
Collection: Transfer the cell lysate/methanol mixture to a pre-chilled 1.5 mL microcentrifuge tube.
-
Protein Precipitation: Vortex the tubes vigorously for 30 seconds and incubate at -20°C for at least 30 minutes to facilitate protein precipitation[6].
-
Centrifugation: Centrifuge the tubes at 16,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins[6].
-
Supernatant Collection: Carefully transfer the supernatant containing the intracellular metabolites to a new, clean, pre-chilled tube. Be cautious not to disturb the pellet.
-
Storage: Store the extracts at -80°C until LC-MS/MS analysis. For long-term storage, it is advisable to dry the supernatant under a stream of nitrogen and store the dried extract at -80°C[6].
Protocol 2: LC-MS/MS Quantification of PSI-7409
This protocol provides a general framework for the LC-MS/MS analysis of PSI-7409. Specific parameters will need to be optimized for the available instrumentation.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Ion-pair reversed-phase HPLC column (e.g., C18).
-
PSI-7409 analytical standard.
-
Mobile Phase A: Aqueous solution with an ion-pairing agent (e.g., 8.6 mM Triethylamine (TEA) and 100 mM Hexafluoroisopropanol (HFIP), pH adjusted)[7].
-
Mobile Phase B: Acetonitrile or methanol.
-
Isotope-labeled internal standard for PSI-7409 (if available).
Procedure:
-
Sample Preparation: If the extracts were dried, reconstitute them in a suitable volume of mobile phase A.
-
Standard Curve Preparation: Prepare a standard curve by spiking known concentrations of the PSI-7409 analytical standard into a blank matrix (extract from untreated cells) to cover the expected concentration range in the samples[6].
-
LC Separation: Inject the prepared samples and standards onto the HPLC system. Use a gradient elution method to separate PSI-7409 from endogenous nucleotides.
-
MS/MS Detection: Analyze the column eluent using the mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM). Optimize the precursor-to-product ion transitions for PSI-7409[6][7].
-
Quantification: Calculate the concentration of PSI-7409 in the samples by comparing the peak area ratios of the analyte to the internal standard against the standard curve.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No PSI-7409 Signal | Inefficient cell lysis and extraction. | Ensure the use of ice-cold methanol and thorough scraping. Sonication in an ice bath after adding methanol can also improve lysis[4]. |
| Degradation of PSI-7409 during sample processing. | Keep samples on ice or at 4°C throughout the extraction process. Store extracts at -80°C immediately. Assess the stability of PSI-7409 in your matrix under your experimental conditions[8]. | |
| Poor ionization in the mass spectrometer. | Optimize MS parameters. The use of ion-pairing agents like TEA and HFIP in the mobile phase can significantly enhance the MS signal intensity for nucleotides[7]. | |
| Insufficient drug uptake or metabolism in cells. | Verify the activity of the prodrug (Sofosbuvir) and the health of the cell culture. Ensure appropriate incubation time and concentration. | |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate LC column or mobile phase. | Use a column specifically designed for polar compounds or an ion-pair reversed-phase column. Optimize the mobile phase composition and pH. |
| Column overload. | Dilute the sample or inject a smaller volume. | |
| High Variability Between Replicates | Inconsistent cell numbers. | Normalize the results to cell number or total protein content. Ensure consistent cell seeding and growth. |
| Inconsistent extraction procedure. | Standardize the extraction protocol, including volumes, incubation times, and centrifugation parameters. | |
| Matrix effects. | Use a stable isotope-labeled internal standard to compensate for variability. Evaluate matrix effects during method validation by comparing the response in the matrix to that in a clean solvent[9]. | |
| Carryover in LC-MS/MS | Adsorption of the analyte to the LC system. | Optimize the wash solvent and gradient to ensure complete elution of PSI-7409. Include a blank injection after high-concentration samples. |
Quantitative Data Summary
| Parameter | Cell Type | Value | Reference |
| Maximum Intracellular Concentration | Clone A cells | ~25 µM (at 48 h) | [1][2] |
| Maximum Intracellular Concentration | Primary Human Hepatocytes | ~100 µM (at 4 h) | [1][2] |
| IC50 vs. HCV NS5B Polymerase (Genotype 1b) | - | 1.6 µM | [1][2] |
| IC50 vs. HCV NS5B Polymerase (Genotype 2a) | - | 2.8 µM | [1][2] |
| IC50 vs. HCV NS5B Polymerase (Genotype 3a) | - | 0.7 µM | [1][2] |
| IC50 vs. HCV NS5B Polymerase (Genotype 4a) | - | 2.6 µM | [1][2] |
| IC50 vs. Human DNA Polymerase α | - | 550 µM | [1][2] |
| Representative Bioanalytical Method Parameters (LC-MS/MS for Nucleotide Triphosphates) | |||
| Parameter | Value | Notes | Reference |
| Lower Limit of Quantification (LLOQ) | 50 nM | In cell lysate for endogenous NTPs. | [4][10] |
| Linearity | 50 nM - 10 µM | In cell lysate for endogenous NTPs. | [4][10] |
| Within-day Precision (CV%) | 2.0% - 18.0% | For endogenous NTPs and dNTPs. | [10] |
| Between-day Precision (CV%) | 3.0% - 13.0% | For endogenous NTPs and dNTPs. | [10] |
| Accuracy | 93.0% - 119.0% | For endogenous NTPs and dNTPs. | [10] |
| Recovery | 82.4% - 120.5% | For standards in cell extracts. | [11] |
Visualizations
Caption: Metabolic activation pathway of Sofosbuvir to PSI-7409.
Caption: Experimental workflow for intracellular PSI-7409 measurement.
Caption: Troubleshooting decision tree for low PSI-7409 signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cellular Nucleotides Analysis [novocib.com]
- 4. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. youtube.com [youtube.com]
- 10. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels | Semantic Scholar [semanticscholar.org]
- 11. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for PSI-7409 Enzymatic Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing buffer conditions in PSI-7409 enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is PSI-7409 and what is its mechanism of action?
A1: PSI-7409 is the active 5'-triphosphate metabolite of the antiviral drug Sofosbuvir. It acts as a nucleotide analog inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. By mimicking a natural nucleotide, PSI-7409 gets incorporated into the nascent viral RNA chain, leading to premature chain termination and inhibition of viral replication.
Q2: What is the typical composition of a baseline buffer for a PSI-7409 enzymatic assay?
A2: A common baseline buffer for an in vitro HCV NS5B polymerase assay includes a buffering agent (e.g., Tris-HCl or HEPES), a salt (e.g., KCl or NaCl), a divalent cation (typically MgCl₂), a reducing agent (e.g., DTT), and a chelating agent (e.g., EDTA). The precise concentrations can be optimized for specific experimental conditions.[1][2]
Q3: Why is the concentration of MgCl₂ critical in the assay buffer?
A3: Magnesium ions (Mg²⁺) are essential cofactors for the HCV NS5B polymerase. They play a crucial role in catalysis by facilitating the correct positioning of the nucleotide triphosphate and stabilizing the transition state. However, an incorrect concentration can negatively impact the assay. Too little Mg²⁺ will result in low or no enzyme activity, while too much can lead to non-specific primer binding and reduced enzyme fidelity.[3][4]
Q4: What are the roles of DTT and EDTA in the assay buffer?
A4: Dithiothreitol (DTT) is a reducing agent that helps to maintain the enzyme in an active conformation by preventing the oxidation of critical sulfhydryl groups. Ethylenediaminetetraacetic acid (EDTA) is a chelating agent that sequesters divalent cations. While Mg²⁺ is essential for the reaction, trace amounts of other metal ions can inhibit the polymerase. A low concentration of EDTA can help to chelate these inhibitory ions. However, a high concentration of EDTA will chelate the necessary Mg²⁺, thereby inhibiting the reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during PSI-7409 enzymatic assays in a question-and-answer format.
Q5: My assay shows low or no enzymatic activity, even in the absence of the inhibitor. What are the likely causes and solutions?
A5: Low or no activity can stem from several factors related to the buffer conditions.
-
Suboptimal MgCl₂ Concentration: The Mg²⁺ concentration may be too low. It is recommended to perform a titration to find the optimal concentration, typically in the range of 1.5-5 mM.
-
Incorrect pH: The buffer pH may be outside the optimal range for the NS5B polymerase. Ensure the pH of your buffer is stable and within the recommended range (typically pH 7.0-8.0 for Tris-HCl or HEPES buffers).
-
Enzyme Degradation: The enzyme may have lost activity due to improper storage or handling. Ensure the enzyme is stored at the correct temperature and that the buffer contains a stabilizing agent like glycerol (B35011) if required. The inclusion of a reducing agent like DTT (typically 1-2 mM) is also crucial to prevent oxidative damage.
Q6: I am observing high background signal in my assay. How can I troubleshoot this?
A6: High background can be caused by several buffer-related issues.
-
Excessive MgCl₂ Concentration: Too much Mg²⁺ can promote non-specific polymerase activity. Try reducing the MgCl₂ concentration.
-
Contaminated Reagents: Ensure all buffer components are of high purity and free from contaminants that might interfere with the detection method.
-
Detergent Concentration: Some assays benefit from the inclusion of a mild non-ionic detergent (e.g., 0.01% IGEPAL CA-630 or 0.025% maltoside) to reduce non-specific binding and stabilize the enzyme.
Q7: The IC₅₀ value for PSI-7409 in my assay is inconsistent or significantly different from published values. What could be the reason?
A7: Variability in IC₅₀ values can often be traced back to buffer components.
-
Competition with Nucleotides: The concentration of the natural nucleotide triphosphate (NTP) that PSI-7409 competes with will directly affect the IC₅₀ value. Ensure that the concentration of the competing NTP is consistent across experiments.
-
Buffer Composition: As detailed in the tables below, variations in the concentrations of MgCl₂, salts, and pH can alter enzyme kinetics and, consequently, the apparent inhibitory potency of PSI-7409. Standardize your buffer preparation protocol.
-
DMSO Concentration: PSI-7409 is often dissolved in DMSO. High concentrations of DMSO can affect enzyme activity. It is important to keep the final DMSO concentration constant across all wells, including controls (typically ≤1-5%).
Data Presentation: Optimizing Buffer Components
The following tables summarize the recommended concentration ranges for key buffer components for a PSI-7409 enzymatic assay, based on typical HCV NS5B polymerase assays.
Table 1: Buffering Agent and pH
| Buffer Component | Recommended Concentration | Typical pH Range | Notes |
| Tris-HCl | 20-50 mM | 7.0 - 8.0 | A commonly used buffer for polymerase assays. |
| HEPES | 20-50 mM | 7.0 - 7.5 | Can be a good alternative to Tris-HCl. |
Table 2: Divalent Cation and Salts
| Buffer Component | Recommended Concentration | Notes |
| MgCl₂ | 1.5 - 5 mM | Optimal concentration is critical and should be determined empirically. |
| KCl or NaCl | 10 - 50 mM | Can influence enzyme activity and protein stability. |
Table 3: Additives
| Buffer Component | Recommended Concentration | Notes |
| DTT | 1 - 2 mM | Maintains the reduced state of the enzyme. |
| EDTA | 0.1 - 1 mM | Chelates inhibitory metal ions, but high concentrations will inhibit the reaction. |
| Glycerol | 5 - 10% | Can be used to stabilize the enzyme, especially during storage. |
| Non-ionic Detergent | 0.01 - 0.025% | Can reduce non-specific binding and stabilize the enzyme. |
Experimental Protocols
Protocol 1: Standard HCV NS5B Polymerase Inhibition Assay
This protocol describes a typical radiometric filter-binding assay to determine the IC₅₀ of PSI-7409.
-
Prepare the Assay Buffer: A standard buffer can be prepared with 50 mM Tris-HCl (pH 7.5), 10 mM KCl, 5 mM MgCl₂, 1 mM DTT, and 1 mM EDTA.
-
Prepare PSI-7409 Dilutions: Serially dilute PSI-7409 in 100% DMSO. Further dilute these stocks into the assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be constant and not exceed 1%.
-
Reaction Setup: In a 96-well plate, combine the HCV NS5B polymerase, the RNA template/primer, and the diluted PSI-7409 or vehicle control.
-
Initiate the Reaction: Start the reaction by adding a mixture of NTPs, including a radiolabeled NTP (e.g., [³³P]CTP).
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the Reaction: Terminate the reaction by adding a stop solution containing a high concentration of EDTA.
-
Detection: Transfer the reaction mixture to a filter plate to capture the radiolabeled RNA product. Wash the wells to remove unincorporated nucleotides. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the PSI-7409 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizations
Caption: HCV Replication Cycle and Point of Inhibition by PSI-7409.
Caption: Workflow for Determining the IC50 of PSI-7409.
Caption: Logical Flow for Troubleshooting Common Assay Issues.
References
- 1. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. What Is the Role of MgCl2 in PCR Amplification Reactions? [excedr.com]
Validation & Comparative
A Comparative Guide to the Antiviral Activity of PSI-7409 Tetrasodium (Sofosbuvir's Active Metabolite)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral activity of PSI-7409 tetrasodium, the active metabolite of the direct-acting antiviral agent sofosbuvir (B1194449), against other Hepatitis C Virus (HCV) NS5B polymerase inhibitors. The information is supported by experimental data to aid in research and development efforts.
Introduction to this compound and HCV NS5B Polymerase Inhibitors
PSI-7409 is the pharmacologically active triphosphate form of the prodrug sofosbuvir. It functions as a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. By mimicking the natural uridine (B1682114) nucleotide, PSI-7409 is incorporated into the nascent viral RNA strand, leading to chain termination and halting viral replication.
HCV NS5B polymerase inhibitors are broadly classified into two main categories:
-
Nucleoside/Nucleotide Inhibitors (NIs): These compounds, like PSI-7409, act as chain terminators after being incorporated into the viral RNA. They generally exhibit a high barrier to resistance.
-
Non-Nucleoside Inhibitors (NNIs): These molecules bind to allosteric sites on the NS5B polymerase, inducing conformational changes that inhibit its enzymatic activity. NNIs typically have a lower barrier to resistance compared to NIs. This guide will focus on comparing PSI-7409 to representative NNIs, dasabuvir (B606944) and beclabuvir (B1262438).
Quantitative Comparison of In Vitro Antiviral Activity
The following tables summarize the in vitro efficacy of PSI-7409 (sofosbuvir) and the non-nucleoside inhibitors dasabuvir and beclabuvir against various HCV genotypes. The data is presented as 50% effective concentration (EC50) and 50% inhibitory concentration (IC50), which represent the drug concentration required to inhibit 50% of viral replication in cell-based assays and the activity of the isolated enzyme, respectively.
Table 1: In Vitro Activity of NS5B Polymerase Inhibitors against HCV Genotypes
| Compound | Class | Target | HCV Genotype | EC50 (nM) | IC50 (nM) | Reference |
| PSI-7409 (Sofosbuvir) | NI | NS5B Polymerase | Genotype 1a | - | 1600 | [1] |
| Genotype 1b | - | 1600 | [1] | |||
| Genotype 2a | - | 2800 | [1] | |||
| Genotype 3a | - | 700 | [1] | |||
| Genotype 4a | - | 2600 | [1] | |||
| Dasabuvir | NNI | NS5B Polymerase | Genotype 1a (H77) | 7.7 | 2.2 - 10.7 | [2][3] |
| Genotype 1b (Con1) | 1.8 | 2.2 - 10.7 | [2][3] | |||
| Beclabuvir | NNI | NS5B Polymerase | Genotype 1a (H77c) | 3 | < 28 | [3][4] |
| Genotype 1b (Con1) | 6 | < 28 | [3][4] | |||
| Genotype 3a | 3 - 18 | < 28 | [3] | |||
| Genotype 4a | 3 - 18 | < 28 | [3] | |||
| Genotype 5a | 3 - 18 | < 28 | [3] |
Table 2: Resistance Profiles of NS5B Polymerase Inhibitors
| Compound | Primary Resistance Mutation(s) | Fold Change in EC50 | Reference |
| PSI-7409 (Sofosbuvir) | S282T | 3x - 10x | [5] |
| Dasabuvir | C316Y, M414T, Y448C/H, S556G | <10x to >1000x | [6] |
| Beclabuvir | P495L/S/A | - | [7] |
Clinical Efficacy Comparison
The ultimate validation of an antiviral agent lies in its clinical performance. The following table provides a high-level comparison of the sustained virologic response (SVR) rates for sofosbuvir-based regimens against an older interferon-based therapy and a regimen including the NNI dasabuvir. SVR is defined as the absence of detectable HCV RNA 12 weeks after the end of treatment and is considered a curative outcome.
Table 3: Comparison of Clinical Outcomes (SVR12 Rates)
| Regimen | HCV Genotype | Patient Population | SVR12 Rate | Reference |
| Sofosbuvir + Ribavirin | Genotype 2 | Treatment-Naïve/Experienced | 79.0% | [8] |
| Genotype 3 | Treatment-Naïve/Experienced | 74.8% (sofosbuvir + ribavirin) | [9] | |
| Sofosbuvir + Peginterferon + Ribavirin | Genotype 1 | Treatment-Naïve/Experienced | 66.8% | [8] |
| Ledipasvir/Sofosbuvir | Genotype 1 | Treatment-Naïve/Experienced | 92.8% | [9] |
| Paritaprevir/Ritonavir/Ombitasvir + Dasabuvir | Genotype 1 | Treatment-Naïve/Experienced | 92.8% | [9] |
| Peginterferon + Ribavirin | Genotype 1 | Treatment-Naïve | ~46% | [10] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of antiviral activity.
HCV Replicon Assay
This cell-based assay is fundamental for evaluating the antiviral activity of compounds against HCV replication.
Objective: To determine the EC50 of an antiviral compound.
Materials:
-
Huh-7 human hepatoma cells
-
HCV subgenomic replicon constructs (e.g., genotype 1b Con1 strain) containing a reporter gene (e.g., luciferase)
-
Cell culture medium (DMEM supplemented with 10% FBS, non-essential amino acids, and antibiotics)
-
G418 for selection of stable replicon-harboring cell lines
-
Test compounds
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed Huh-7 cells harboring the HCV replicon in 96-well plates.
-
Compound Addition: The following day, add serial dilutions of the test compounds to the cells. Include a vehicle control (e.g., DMSO) and a positive control (a known HCV inhibitor).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay is performed in parallel with the antiviral assay to determine the toxicity of the compounds to the host cells and to calculate the selectivity index (SI = CC50/EC50).
Objective: To determine the 50% cytotoxic concentration (CC50) of an antiviral compound.
Materials:
-
Huh-7 cells (or the same cell line used in the replicon assay)
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed Huh-7 cells in 96-well plates.
-
Compound Addition: The next day, add serial dilutions of the test compounds to the cells.
-
Incubation: Incubate the plates for the same duration as the replicon assay (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[2][11]
Visualizations
HCV Replication Cycle and Inhibition
Caption: HCV replication cycle and points of inhibition by NS5B polymerase inhibitors.
Experimental Workflow for Antiviral Activity Validation
Caption: Workflow for in vitro validation of antiviral activity.
References
- 1. Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Resistance Analyses of HCV NS3/4A Protease and NS5B Polymerase from Clinical Studies of Deleobuvir and Faldaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effectiveness of sofosbuvir-based regimens in genotype 1 and 2 hepatitis C virus infection in 4026 U.S. Veterans......early treatment equals higher SVR [natap.org]
- 9. Effectiveness of Sofosbuvir, Ledipasvir/Sofosbuvir, or Paritaprevir/Ritonavir/Ombitasvir and Dasabuvir Regimens for Treatment of Patients With Hepatitis C in the Veterans Affairs National Health Care System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of generic sofosbuvir with daclatasvir compared to sofosbuvir/ledipasvir in genotype 4 hepatitis C virus: A prospective comparison with historical control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
A Comparative Guide to PSI-7409 Tetrasodium and Other Nucleotide Analog Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced differences between nucleotide analog inhibitors is critical for advancing antiviral therapies. This guide provides an objective comparison of PSI-7409 tetrasodium, the active triphosphate metabolite of sofosbuvir, with other prominent nucleotide analog inhibitors: remdesivir, favipiravir, and tenofovir (B777) disoproxil fumarate (B1241708) (TDF).
Mechanism of Action: A Tale of Two Strategies
Nucleotide analog inhibitors function as "Trojan horses," mimicking natural nucleosides to deceive viral polymerases, the enzymes responsible for replicating the viral genome. Once incorporated into the growing viral RNA or DNA chain, they disrupt the replication process. However, the precise method of disruption varies.
This compound , the active form of sofosbuvir, acts as a chain terminator. After intracellular conversion to PSI-7409, it is incorporated into the nascent hepatitis C virus (HCV) RNA chain by the NS5B polymerase. Its modified structure prevents the addition of subsequent nucleotides, thereby halting viral replication.
Remdesivir , another adenosine (B11128) analog prodrug, also functions primarily as a chain terminator against a broad range of RNA viruses, including SARS-CoV-2. Its active triphosphate form is incorporated into the viral RNA, causing a delayed chain termination.
Favipiravir presents a dual mechanism of action. As a purine (B94841) analog, its active form, favipiravir-RTP, can be incorporated into viral RNA, where it can act as a chain terminator. Additionally, it is proposed to induce "lethal mutagenesis," causing an accumulation of errors in the viral genome that renders the progeny viruses non-viable.[1][2]
Tenofovir disoproxil fumarate (TDF) is a prodrug of tenofovir, an adenosine monophosphate analog. Its active diphosphate (B83284) form is a potent inhibitor of the reverse transcriptase of human immunodeficiency virus (HIV) and the polymerase of hepatitis B virus (HBV).[3] Upon incorporation into the growing viral DNA chain, it causes chain termination.
Comparative Efficacy and Cytotoxicity
The potency and safety of these inhibitors are paramount. The following tables summarize their in vitro antiviral activity (EC50) and cytotoxicity (CC50) against their respective target viruses and in various cell lines. The selectivity index (SI), the ratio of CC50 to EC50, provides a measure of the therapeutic window.
| Inhibitor | Virus | Cell Line | EC50 (µM) | Reference |
| PSI-7409 (active form of Sofosbuvir) | HCV Genotype 1b | - | 1.6 | [4] |
| HCV Genotype 2a | - | 2.8 | [4] | |
| HCV Genotype 3a | - | 0.7 | ||
| HCV Genotype 4a | - | 2.6 | ||
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.46 | |
| Favipiravir | Influenza A (H1N1) | MDCK | 0.15 - 0.47 | |
| Tenofovir | HIV-1 | Lymphoblastoid cells | 0.04 - 8.5 |
Table 1: Comparative Antiviral Activity (EC50)
| Inhibitor | Cell Line | CC50 (µM) | Reference |
| PSI-7409 (active form of Sofosbuvir) | Human DNA Polymerase α | 550 | |
| Human DNA Polymerase β and γ | >1000 | ||
| Remdesivir | MT-4 | 1.7 - >20 | |
| Tenofovir | HepG2 (Liver) | 398 | |
| Skeletal Muscle Cells | 870 | ||
| Erythroid Progenitor Cells | >200 |
Table 2: Comparative Cytotoxicity (CC50)
Resistance Profiles
The emergence of drug resistance is a significant challenge in antiviral therapy. Resistance typically arises from mutations in the viral polymerase that reduce the inhibitor's binding affinity or incorporation efficiency.
| Inhibitor | Virus | Key Resistance Mutation(s) | Effect on Susceptibility | Reference |
| Sofosbuvir | HCV | S282T in NS5B | 2.4 to 19.4-fold reduction | |
| Remdesivir | SARS-CoV-2 | V166L, E802D in nsp12 | 1.5 to 2.5-fold increase in EC50 | |
| Favipiravir | Influenza A | K229R in PB1 and P653L in PA | Two mutations required for robust resistance | |
| Tenofovir | HIV-1 | K65R in Reverse Transcriptase | Increased resistance |
Table 3: Key Resistance Mutations
Pharmacokinetics
The clinical utility of these prodrugs is heavily dependent on their pharmacokinetic properties, which determine their absorption, distribution, metabolism, and excretion.
| Inhibitor (Prodrug) | Active Metabolite | Plasma Half-life (Prodrug) | Plasma Half-life (Active/Main Metabolite) | Primary Route of Elimination | Reference |
| Sofosbuvir | PSI-7409 (GS-461203) | ~0.4 hours | ~27 hours (GS-331007 - inactive) | Renal (as GS-331007) | |
| Remdesivir | GS-443902 | ~0.48 hours | ~26.6 hours (GS-441524 - nucleoside) | Renal | |
| Favipiravir | Favipiravir-RTP | Variable (dose-dependent) | Not well-defined in plasma | Metabolism, then renal | |
| Tenofovir Disoproxil Fumarate | Tenofovir Diphosphate | - | ~17 hours (Tenofovir) | Renal |
Table 4: Comparative Pharmacokinetic Parameters
Experimental Protocols
Antiviral Activity Assay (Plaque Reduction Assay)
Objective: To determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
Methodology:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in 6- or 12-well plates and grow to confluency.
-
Compound Preparation: Prepare a stock solution of the test compound in an appropriate solvent and make serial dilutions to achieve a range of concentrations.
-
Virus Infection: Infect the confluent cell monolayers with a known titer of the virus for 1 hour at 37°C to allow for viral adsorption.
-
Compound Addition: Remove the virus inoculum and add an overlay medium containing the different concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: Fix the cells (e.g., with 10% formaldehyde) and stain with a solution like crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the EC50 value as the concentration of the compound that reduces the plaque number by 50% compared to the virus control.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that reduces cell viability by 50% (CC50).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a duration that corresponds to the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the CC50 value.
Visualizing the Pathways
Metabolic Activation Pathways
The following diagrams illustrate the intracellular conversion of these prodrugs into their active triphosphate forms.
Experimental Workflow: In Vitro Resistance Selection
The following diagram outlines a typical workflow for selecting and characterizing drug-resistant viral variants in a laboratory setting.
References
A Comparative Analysis of the Prodrug Sofosbuvir and Its Active Metabolite PSI-7409
For Researchers, Scientists, and Drug Development Professionals
Sofosbuvir (B1194449), marketed under the brand name Sovaldi, represents a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. A key to its success lies in its design as a prodrug, which is metabolized in the body to its pharmacologically active form, PSI-7409 (also known as GS-461203). This guide provides a detailed comparative analysis of the parent drug, Sofosbuvir, and its active triphosphate metabolite, PSI-7409, focusing on their distinct roles in achieving antiviral efficacy. We will delve into their chemical structures, mechanisms of action, metabolic pathways, antiviral activities, and resistance profiles, supported by experimental data and methodologies.
Chemical Structures and Physicochemical Properties
Sofosbuvir is a phosphoramidate (B1195095) prodrug of a uridine (B1682114) nucleotide analog. Its structure is designed for efficient oral absorption and delivery to the liver, the primary site of HCV replication. In contrast, PSI-7409 is the active triphosphate form, which is generated intracellularly. The addition of the triphosphate moiety is crucial for its function as a chain terminator in viral RNA synthesis but renders it unable to cross cell membranes effectively on its own.
| Feature | Sofosbuvir (PSI-7977) | PSI-7409 (GS-461203) |
| IUPAC Name | Isopropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate | (2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-ylmethyl triphosphate |
| Molecular Formula | C22H29FN3O9P | C10H16FN2O14P3 |
| Molar Mass | 529.45 g/mol | 500.16 g/mol |
| Drug Class | HCV NS5B Polymerase Inhibitor (Prodrug) | HCV NS5B Polymerase Inhibitor (Active Metabolite) |
| Administration | Oral | Intracellularly generated |
Mechanism of Action: A Tale of Two Molecules
The antiviral action of Sofosbuvir is entirely dependent on its conversion to PSI-7409. Sofosbuvir itself is inactive against the HCV NS5B polymerase.[1][2][3] Once administered, Sofosbuvir is absorbed and undergoes extensive metabolism in the liver to produce PSI-7409.[4]
PSI-7409 acts as a competitive inhibitor of the natural uridine triphosphate (UTP) substrate for the HCV NS5B RNA-dependent RNA polymerase.[2][3] Upon incorporation into the nascent viral RNA strand, it leads to chain termination, thereby preventing the replication of the viral genome.[2][3] This targeted inhibition of the viral polymerase is highly specific and does not significantly affect human DNA or RNA polymerases, contributing to the favorable safety profile of Sofosbuvir.[4]
Metabolic Activation Pathway
The conversion of Sofosbuvir to its active form, PSI-7409, is a multi-step process that occurs predominantly within hepatocytes.[1][4][5][6]
-
Hydrolysis: The carboxyl ester group of Sofosbuvir is hydrolyzed by human cathepsin A (CatA) or carboxylesterase 1 (CES1).[1][4][5][6]
-
Phosphoramidate Cleavage: The phosphoramidate bond is then cleaved by the histidine triad (B1167595) nucleotide-binding protein 1 (HINT1).[1][7]
-
Phosphorylation: The resulting monophosphate is sequentially phosphorylated by cellular kinases, specifically UMP-CMP kinase and nucleoside diphosphate (B83284) kinase, to form the active triphosphate, PSI-7409.[7][8]
Comparative Antiviral Activity
The antiviral activity of Sofosbuvir is measured in vivo through clinical trials, while the potency of PSI-7409 is determined through in vitro enzymatic assays.
PSI-7409 In Vitro Potency
PSI-7409 is a potent inhibitor of HCV NS5B polymerase across multiple HCV genotypes.[9][10]
| HCV Genotype | NS5B Polymerase | IC50 (μM) |
| 1b (Con1) | Recombinant | 1.6[9][10] |
| 2a (JFH1) | Recombinant | 2.8[9][10] |
| 3a | Recombinant | 0.7[9][10] |
| 4a | Recombinant | 2.6[9][10] |
Sofosbuvir Clinical Efficacy
Clinical trials have demonstrated the high efficacy of Sofosbuvir-based regimens in achieving a sustained virologic response (SVR), which is considered a cure for HCV infection.[11][12]
| Clinical Trial | HCV Genotype(s) | Treatment Regimen | SVR12 Rate |
| NEUTRINO | 1, 4, 5, 6 | Sofosbuvir + Peginterferon alfa + Ribavirin | 90%[11][12] |
| FISSION | 2, 3 | Sofosbuvir + Ribavirin | 67%[13] |
| POSITRON | 2, 3 (Interferon-ineligible) | Sofosbuvir + Ribavirin | 78%[12] |
| FUSION | 2, 3 (Treatment-experienced) | Sofosbuvir + Ribavirin | 50-73%[12] |
| VALENCE | 3 | Sofosbuvir + Ribavirin | 84%[12] |
Pharmacokinetics: From Prodrug to Active Metabolite
The pharmacokinetic profiles of Sofosbuvir and its metabolites are crucial for its clinical use.
| Parameter | Sofosbuvir (PSI-7977) | GS-331007 (Inactive Nucleoside Metabolite) |
| Bioavailability | ~92%[1][14] | N/A |
| Time to Peak Plasma Concentration | 0.5 - 2 hours[15] | 2 - 4 hours[1] |
| Plasma Protein Binding | 61 - 65%[1][4] | Minimal[1][4] |
| Elimination Half-life | ~0.4 hours[1][4][14] | ~27 hours[1][4][14] |
| Primary Route of Elimination | Metabolism | Renal excretion (urine)[1][4][15] |
It is important to note that the active triphosphate, PSI-7409, is not detected in plasma.[16] Its intracellular concentrations in hepatocytes are what drive the antiviral effect. Studies have shown that in primary human hepatocytes, PSI-7409 reaches a maximum concentration of approximately 100 μM within 4 hours and is sustained for at least 48 hours.[9][10]
Resistance Profile
Sofosbuvir has a high barrier to resistance.[1][2][11] The primary resistance-associated substitution (RAS) that reduces the susceptibility to Sofosbuvir is the S282T mutation in the NS5B polymerase.[2][17][18] This mutation has been observed in a small number of patients who have relapsed after Sofosbuvir monotherapy.[19] The S282T variant has been shown to have a reduced replication capacity compared to the wild-type virus, which may explain its rare emergence in clinical settings.[17][18] Other substitutions, such as L159F and V321A, have been identified as treatment-emergent but do not confer significant resistance to Sofosbuvir.[17][18]
Experimental Protocols
HCV Replicon Assay
The in vitro antiviral activity of Sofosbuvir is often evaluated using an HCV replicon system. This assay allows for the quantification of HCV RNA replication within a human hepatoma cell line (e.g., Huh-7).
Protocol:
-
Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) are seeded in 96-well plates.
-
The following day, the cells are treated with serial dilutions of Sofosbuvir.
-
After a 72-hour incubation period, the cells are lysed.
-
Total RNA is extracted from the cell lysates.
-
HCV RNA levels are quantified using a quantitative reverse transcription-polymerase chain reaction (qRT-PCR) assay.
-
The 50% and 90% effective concentrations (EC50 and EC90), which represent the drug concentrations required to inhibit 50% and 90% of HCV RNA replication, respectively, are calculated from the dose-response curves.
NS5B Polymerase Inhibition Assay
The direct inhibitory activity of PSI-7409 on the HCV NS5B polymerase is determined using an in vitro enzymatic assay.
Protocol:
-
Recombinant HCV NS5B polymerase is purified.
-
The enzymatic reaction is set up in a reaction buffer containing a template RNA, ribonucleoside triphosphates (rNTPs), and the purified NS5B enzyme.
-
Varying concentrations of PSI-7409 are added to the reaction mixture.
-
The reaction is initiated and allowed to proceed for a specific time at an optimal temperature.
-
The amount of newly synthesized RNA is quantified, often using a radiolabeled or fluorescently tagged rNTP.
-
The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the concentration of PSI-7409.
Conclusion
The comparative analysis of Sofosbuvir and its active metabolite, PSI-7409, highlights a sophisticated prodrug strategy that has revolutionized the treatment of chronic Hepatitis C. Sofosbuvir's design facilitates oral bioavailability and targeted delivery to the liver, where it is efficiently converted into the potent antiviral agent, PSI-7409. It is PSI-7409 that directly inhibits the HCV NS5B polymerase, effectively terminating viral replication. The high barrier to resistance and the pan-genotypic activity of this therapeutic approach have led to high cure rates and a favorable safety profile, marking a significant advancement in antiviral therapy. Understanding the distinct yet complementary roles of the prodrug and its active metabolite is fundamental for the ongoing research and development of novel antiviral agents.
References
- 1. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 4. Sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sovaldi (sofosbuvir) for the Treatment of Chronic Hepatitis C Infection - Clinical Trials Arena [clinicaltrialsarena.com]
- 13. Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. jmalexu.journals.ekb.eg [jmalexu.journals.ekb.eg]
- 16. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of the Hepatitis C Virus NS5B Polymerase Inhibitor Sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Infrequent Development of Resistance in Genotype 1–6 Hepatitis C Virus–Infected Subjects Treated With Sofosbuvir in Phase 2 and 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Infrequent development of resistance in genotype 1-6 hepatitis C virus-infected subjects treated with sofosbuvir in phase 2 and 3 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Barrier-Independent, Fitness-Associated Differences in Sofosbuvir Efficacy against Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of PSI-7409 and Other Hepatitis C Virus Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic Hepatitis C Virus (HCV) infection. Among these, the nucleotide analog PSI-7409, the active triphosphate metabolite of sofosbuvir (B1194449), has proven to be a cornerstone of many successful regimens. A key attribute contributing to its clinical success is its high barrier to resistance and favorable cross-resistance profile. This guide provides an objective comparison of the cross-resistance profile of PSI-7409 with other major classes of HCV inhibitors, supported by experimental data.
Executive Summary
PSI-7409, a potent inhibitor of the HCV NS5B polymerase, demonstrates a high genetic barrier to resistance, with the S282T substitution in NS5B being the primary mutation conferring reduced susceptibility. Importantly, sofosbuvir maintains its activity against HCV variants that are resistant to other classes of DAAs, including NS3/4A protease inhibitors and NS5A inhibitors. This lack of cross-resistance is a critical factor in its utility in combination therapies and for treatment-experienced patients.
Data Presentation: Quantitative Analysis of Cross-Resistance
The following tables summarize the in vitro susceptibility of various HCV genotypes and resistant variants to PSI-7409 (sofosbuvir) and other representative HCV inhibitors. The data is presented as fold-change in the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) compared to the wild-type virus.
Table 1: In Vitro Activity of PSI-7409 (Sofosbuvir's active form) Against Wild-Type HCV Genotypes
| HCV Genotype | IC50 (μM) for PSI-7409 |
| 1b | 1.6[1] |
| 2a | 2.8[1] |
| 3a | 0.7[1] |
| 4a | 2.6[1] |
Table 2: Fold-Change in EC50 for Sofosbuvir Against the S282T Resistance-Associated Substitution in NS5B
| HCV Genotype | Fold-Change in EC50 (S282T vs. Wild-Type) |
| 1b | 2.4 - 18 |
| 2a | 2.4 - 19.4 |
| 3a | 2.4 - 19.4 |
| 4a | 2.4 - 19.4 |
| 5a | 2.4 - 19.4 |
| 6a | 2.4 - 19.4 |
Data synthesized from multiple in vitro studies using HCV replicon systems.
Table 3: Cross-Resistance Profile of Sofosbuvir Against Common Resistance-Associated Substitutions in Other HCV Targets
| Inhibitor Class | Resistance-Associated Substitution | Fold-Change in EC50 for the Original Inhibitor | Fold-Change in EC50 for Sofosbuvir |
| NS3/4A Protease Inhibitor | V36M, R155K, A156T, D168V | High (varies by inhibitor) | No significant change |
| NS5A Inhibitor | M28T, Q30H/R, L31M/V, Y93H/N | High (varies by inhibitor) | No significant change |
| NS5B NNI (Thumb Site I) | C316Y, M414T, Y448H | High (varies by inhibitor) | No significant change |
| NS5B NNI (Palm Site I) | L320F, V321A | Low to Moderate | No significant change |
This table represents a qualitative summary based on multiple sources indicating a lack of cross-resistance. Specific fold-change values for sofosbuvir against these mutants are generally reported as not significant. Sofosbuvir has been shown to be active against HCV replicons with resistance mutations to protease inhibitors and NS5A inhibitors[2].
Experimental Protocols
HCV Replicon Assay for EC50 Determination
The antiviral activity and resistance profiles of HCV inhibitors are primarily determined using HCV replicon assays.
Principle: HCV subgenomic replicons are RNA molecules that can autonomously replicate within cultured human hepatoma cells (e.g., Huh-7). These replicons often contain a reporter gene, such as luciferase, allowing for the quantification of viral replication.
Methodology:
-
Cell Culture: Huh-7 cells are cultured in DMEM supplemented with 10% FBS and non-essential amino acids.
-
Replicon RNA Transfection: In vitro transcribed HCV replicon RNA is introduced into the cells via electroporation.
-
Drug Treatment: Following transfection, cells are seeded in 96-well plates. Serial dilutions of the test compounds (e.g., sofosbuvir, other HCV inhibitors) are added to the wells.
-
Incubation: Plates are incubated for 48-72 hours to allow for HCV replication and the antiviral effect of the compounds.
-
Quantification of Replication:
-
For luciferase reporter replicons, cells are lysed, and luciferase activity is measured using a luminometer.
-
For non-reporter replicons, total cellular RNA is extracted, and HCV RNA levels are quantified by qRT-PCR.
-
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits HCV replication by 50%, is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Resistance Analysis: To determine the fold-change in resistance, the EC50 value for a mutant replicon (containing a specific resistance-associated substitution) is divided by the EC50 value for the wild-type replicon.
Biochemical Assay for NS5B Polymerase IC50 Determination
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the HCV NS5B RNA-dependent RNA polymerase.
Principle: The assay quantifies the incorporation of a radiolabeled or fluorescently tagged nucleotide triphosphate into a newly synthesized RNA strand by the purified recombinant NS5B polymerase using a template RNA.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), divalent cations (e.g., MgCl2), a reducing agent (e.g., DTT), the purified recombinant HCV NS5B polymerase, and a template-primer RNA (e.g., poly(A)/oligo(dT)).
-
Compound Addition: Serial dilutions of the test inhibitor (e.g., PSI-7409) are added to the reaction mixture.
-
Initiation of Reaction: The reaction is initiated by adding a mixture of nucleotide triphosphates (NTPs), including one that is radiolabeled (e.g., [α-33P]UTP) or fluorescently labeled.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours) to allow for RNA synthesis.
-
Termination and Detection: The reaction is stopped, and the newly synthesized radiolabeled RNA is captured (e.g., on a filter membrane) and quantified using a scintillation counter. For fluorescent assays, the signal is read on a plate reader.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces the polymerase activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Mandatory Visualization
HCV Replication Cycle and DAA Targets
Workflow for EC50 Determination
Cross-Resistance Relationships
References
Decoding Specificity: A Comparative Guide to PSI-7409 and other HCV NS5B Polymerase Inhibitors
For Immediate Publication
SOUTH SAN FRANCISCO, CA – December 2, 2025 – In the landscape of antiviral drug discovery, the specificity of a therapeutic agent for its intended target is a cornerstone of its efficacy and safety profile. This guide provides a comprehensive comparison of PSI-7409, the active triphosphate metabolite of the blockbuster drug sofosbuvir (B1194449), with other inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. Through an objective analysis of supporting experimental data, detailed methodologies, and signaling pathway visualizations, this document serves as a critical resource for researchers, scientists, and drug development professionals.
Introduction to NS5B Polymerase and its Inhibitors
The HCV NS5B protein is an RNA-dependent RNA polymerase (RdRp) that plays a pivotal role in the replication of the viral genome.[1] Its essential function and the absence of a human homolog make it a prime target for antiviral therapy.[2] Inhibitors of NS5B are broadly classified into two major categories:
-
Nucleoside/Nucleotide Inhibitors (NIs): These molecules mimic natural nucleosides or nucleotides. Following intracellular phosphorylation to their active triphosphate form, they are incorporated into the nascent viral RNA chain by the NS5B polymerase, leading to premature chain termination.[3] PSI-7409 falls into this category.[4][5]
-
Non-Nucleoside Inhibitors (NNIs): These compounds bind to allosteric sites on the NS5B polymerase, inducing conformational changes that inhibit its enzymatic activity.[3] NNIs are further classified based on their binding site, such as the thumb or palm domains of the enzyme.
PSI-7409: A Potent and Specific Nucleotide Inhibitor
PSI-7409 is the pharmacologically active form of the prodrug sofosbuvir (also known as PSI-7977).[4][5] Sofosbuvir is intracellularly metabolized to PSI-7409, which then acts as a competitive inhibitor of the natural nucleotide substrates for the NS5B polymerase.[6][7]
Mechanism of Action of PSI-7409
The following diagram illustrates the conversion of sofosbuvir to its active form, PSI-7409, and its subsequent inhibition of HCV RNA replication.
Caption: Intracellular activation of Sofosbuvir to PSI-7409 and subsequent inhibition of HCV NS5B polymerase.
Comparative Efficacy and Specificity
The following tables summarize the in vitro efficacy and selectivity of PSI-7409 in comparison to other selected NS5B inhibitors.
Table 1: In Vitro Activity of NS5B Inhibitors Against HCV Genotypes
| Inhibitor | Class | Target Site | Genotype 1b (IC50, µM) | Genotype 2a (IC50, µM) | Genotype 3a (IC50, µM) | Genotype 4a (IC50, µM) |
| PSI-7409 | NI | Active Site | 1.6 [4][8] | 2.8 [4][8] | 0.7 [4][8] | 2.6 [4][8] |
| Mericitabine | NI | Active Site | - | - | - | - |
| Filibuvir | NNI | Thumb Site II | 0.059 (EC50) | - | - | - |
| Lomibuvir | NNI | Thumb Site II | 0.0052 (EC50) | - | - | - |
| Radalbuvir | NNI | Thumb Site II | 0.006 (EC50) | - | - | - |
| GS-9669 | NNI | Thumb Site II | 0.011 (EC50) | - | - | - |
IC50 values represent the concentration required to inhibit 50% of the NS5B polymerase activity in biochemical assays. EC50 values represent the concentration required to inhibit 50% of viral replication in cell-based replicon assays.
Table 2: Selectivity Profile of NS5B Inhibitors
| Inhibitor | Target | Human DNA Polymerase α (IC50, µM) | Human DNA Polymerase β (IC50, µM) | Human DNA Polymerase γ (IC50, µM) | Other Viral Polymerases |
| PSI-7409 | HCV NS5B | 550 [4][8] | >1000 [4][8] | >1000 [4][8] | Minor inhibition of Dengue polymerase reported for some 1,5-benzodiazepine NS5B inhibitors.[2] |
| 1,5-Benzodiazepines (NNI) | HCV NS5B | >100 | - | - | No significant inhibition of HIV-1 RT or Dengue polymerase.[2] |
The data clearly demonstrates the high specificity of PSI-7409 for the HCV NS5B polymerase. It exhibits significantly weaker inhibition of human DNA polymerases, with IC50 values that are several orders of magnitude higher than those for the viral polymerase.[4][8] This high selectivity index is a critical factor in its favorable safety profile.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and validation of the findings.
NS5B Polymerase Inhibition Assay
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of the isolated HCV NS5B polymerase.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound.
Materials:
-
Recombinant HCV NS5BΔ21 polymerase (from various genotypes)
-
HCV IRES template
-
[α-³²P]UTP or other radiolabeled nucleotide
-
Unlabeled NTPs (ATP, CTP, GTP, UTP)
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
Test compound (e.g., PSI-7409)
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NTPs (including the radiolabeled nucleotide), and the RNA template.
-
Add varying concentrations of the test compound to the reaction mixture.
-
Initiate the reaction by adding the recombinant NS5B polymerase.
-
Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding a quench solution (e.g., EDTA).
-
Spot the reaction products onto a filter (e.g., DE81) and wash to remove unincorporated nucleotides.
-
Quantify the incorporated radioactivity using a phosphorimager.[6]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the in vitro NS5B polymerase inhibition assay.
HCV Replicon Assay
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells.
Objective: To determine the 50% effective concentration (EC50) of a test compound.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., expressing a reporter gene like luciferase)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the HCV replicon cells in a 96-well plate.
-
Add serial dilutions of the test compound to the cells.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase luminescence) using a luminometer.
-
Concurrently, assess cell viability using a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to rule out non-specific effects.
-
Calculate the percent inhibition of replication for each compound concentration and determine the EC50 value.
Conclusion
The experimental data robustly confirms the high specificity of PSI-7409 for the HCV NS5B polymerase. Its potent, pan-genotypic activity, coupled with a high barrier to resistance and a favorable selectivity profile against human polymerases, underscores its clinical success as the active metabolite of sofosbuvir. This comparative guide highlights the critical importance of rigorous in vitro and cell-based characterization in the development of targeted antiviral therapies. The provided methodologies offer a framework for the continued evaluation and comparison of novel NS5B inhibitors, aiding in the pursuit of next-generation therapies for HCV and other viral diseases.
References
- 1. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel class of Hepatitis C Polymerase Inhibitors [natap.org]
- 3. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PSI-7409 | HCV | CAS 1015073-42-3 | Buy PSI-7409 from Supplier InvivoChem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular modeling comparison of the performance of NS5b polymerase inhibitor (PSI-7977) on prevalent HCV genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Comparative Efficacy of PSI-7409 Across Hepatitis C Virus Genotypes: A Guide for Researchers
This guide provides a comprehensive comparison of the efficacy of PSI-7409, the active metabolite of the direct-acting antiviral sofosbuvir (B1194449), across different Hepatitis C Virus (HCV) genotypes. It is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its performance with supporting experimental data and comparisons to other therapeutic alternatives.
Introduction
Hepatitis C is a global health concern, with numerous genotypes exhibiting varying responses to antiviral therapies. PSI-7409 is a potent nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[1][2][3] Sofosbuvir, a phosphoramidate (B1195095) prodrug, is efficiently metabolized in hepatocytes to its active triphosphate form, PSI-7409 (also known as GS-461203).[4][5] This guide will delve into the in vitro activity of PSI-7409 and the clinical efficacy of sofosbuvir-based regimens against a spectrum of HCV genotypes.
Mechanism of Action
PSI-7409 acts as a chain terminator during HCV RNA synthesis. After its intracellular formation from sofosbuvir, PSI-7409 mimics the natural uridine (B1682114) triphosphate and is incorporated into the nascent viral RNA strand by the NS5B polymerase. Upon incorporation, the unique chemical structure of PSI-7409 prevents the addition of subsequent nucleotides, thereby halting viral replication. The high conservation of the NS5B active site across different HCV genotypes contributes to the pangenotypic activity of sofosbuvir.
Metabolic Activation of Sofosbuvir to PSI-7409
The conversion of sofosbuvir to its active form, PSI-7409, is a multi-step intracellular process. This pathway is critical for the drug's antiviral activity.
In Vitro Efficacy of PSI-7409
The direct inhibitory activity of PSI-7409 on the HCV NS5B polymerase has been quantified for several genotypes. The 50% inhibitory concentration (IC50) values demonstrate potent, pangenotypic activity.
| HCV Genotype | NS5B Polymerase Strain | IC50 (μM) |
| Genotype 1b | Con1 | 1.6 |
| Genotype 2a | JFH1 | 2.8 |
| Genotype 3a | - | 0.7 |
| Genotype 4a | - | 2.6 |
Clinical Efficacy of Sofosbuvir-Based Regimens
Clinical trials have demonstrated the high efficacy of sofosbuvir-containing regimens in achieving a sustained virologic response (SVR), defined as undetectable HCV RNA 12 weeks after the end of treatment (SVR12). Sofosbuvir is typically administered in combination with other direct-acting antivirals.
Sofosbuvir in Combination with Velpatasvir (B611656)
The combination of sofosbuvir and velpatasvir has shown high SVR rates across all major genotypes.
| HCV Genotype | Treatment Regimen | SVR12 Rate (%) | Clinical Trial/Study |
| Genotype 1a | Sofosbuvir/Velpatasvir | 98% | ASTRAL-1 |
| Genotype 1b | Sofosbuvir/Velpatasvir | 99% | ASTRAL-1 |
| Genotype 2 | Sofosbuvir/Velpatasvir | 100% | ASTRAL-1 |
| Genotype 3 | Sofosbuvir/Velpatasvir | 95% | ASTRAL-3 |
| Genotype 4 | Sofosbuvir/Velpatasvir | 100% | ASTRAL-1 |
| Genotype 5 | Sofosbuvir/Velpatasvir | 97% | ASTRAL-1 |
| Genotype 6 | Sofosbuvir/Velpatasvir | 100% | ASTRAL-1 |
Sofosbuvir in Combination with Other Direct-Acting Antivirals
Sofosbuvir has also been successfully co-administered with other antivirals, showing high efficacy across various genotypes.
| HCV Genotype | Treatment Regimen | SVR12 Rate (%) |
| Genotype 1, 4 | Sofosbuvir/Ledipasvir | 100% (mITT) |
| Genotype 2, 3 | Sofosbuvir + Daclatasvir | 90.8% - 94.5% |
| Genotype 3 | Sofosbuvir + Ribavirin (24 weeks) | 85% |
| Genotype 4 | Sofosbuvir + Daclatasvir | 99.1% |
| Genotype 3, 6 | Sofosbuvir-based regimens | 83.3% - 100% |
It is noteworthy that patients with HCV genotype 3, particularly those with cirrhosis, have historically been more challenging to treat, sometimes exhibiting slightly lower SVR rates compared to other genotypes.
Experimental Protocols
HCV NS5B Polymerase Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against HCV NS5B polymerase.
Methodology:
-
Reaction Mixture Preparation : A reaction mixture is prepared containing a buffer (e.g., 20 mM Tris-HCl, pH 7.5), divalent cations (e.g., 5 mM MgCl2), a reducing agent (e.g., 1 mM DTT), and a mixture of ATP, CTP, and GTP.
-
Addition of Components : Purified recombinant HCV NS5B polymerase, an RNA template (e.g., poly(A)), and varying concentrations of the inhibitor (PSI-7409) are added to the reaction mixture.
-
Initiation of Reaction : The reaction is initiated by the addition of a radiolabeled nucleotide triphosphate, typically [α-³²P]UTP.
-
Incubation : The reaction is allowed to proceed at a controlled temperature, usually 30°C or 37°C, for a defined period (e.g., 2 hours).
-
Termination and Precipitation : The reaction is stopped by adding a chelating agent like EDTA. The newly synthesized radiolabeled RNA is then precipitated using an acid such as trichloroacetic acid (TCA).
-
Quantification : The amount of incorporated radiolabeled nucleotide is quantified using a scintillation counter.
-
Data Analysis : The percentage of inhibition at each compound concentration is calculated relative to a no-drug control. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then determined by non-linear regression analysis.
Conclusion
PSI-7409, the active form of sofosbuvir, is a potent inhibitor of the HCV NS5B polymerase with demonstrated pangenotypic activity in vitro. Clinical studies of sofosbuvir-based regimens have consistently shown high SVR12 rates across all major HCV genotypes, solidifying its role as a cornerstone of modern HCV therapy. While slight variations in efficacy exist, particularly in difficult-to-treat populations with genotype 3, sofosbuvir-containing combinations are highly effective and well-tolerated options for the vast majority of patients with chronic hepatitis C.
References
- 1. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety outcomes of sofosbuvir-based treatment regimens for hepatitis C virus-infected patients with or without cirrhosis from phase III clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changing the face of hepatitis C management – the design and development of sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
Validating PSI-7409 as a Foundational Tool for Hepatitis C Virus Research: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate tool compounds is critical for advancing our understanding of disease mechanisms and discovering novel therapeutics. In the field of Hepatitis C Virus (HCV) research, PSI-7409, the active triphosphate metabolite of the blockbuster drug Sofosbuvir, has emerged as a pivotal tool for studying the intricacies of HCV replication. This guide provides a comprehensive comparison of PSI-7409 with other key HCV inhibitors, supported by experimental data and detailed protocols to aid in its validation and application in the laboratory.
PSI-7409 is a potent and specific inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome. As the active intracellular metabolite of the prodrug Sofosbuvir (also known as PSI-7977), it acts as a chain terminator, halting the synthesis of viral RNA.[1][2] Its high barrier to resistance and pan-genotypic activity have made its parent compound, Sofosbuvir, a cornerstone of modern HCV therapy.[3] These same characteristics make PSI-7409 an invaluable asset for in vitro studies aimed at dissecting the viral replication process and screening for new antiviral agents.
Comparative Efficacy and Cytotoxicity of NS5B Inhibitors
The validation of a tool compound hinges on its potency against the target and its selectivity, meaning it should have minimal off-target effects and low cytotoxicity. The following tables summarize the in vitro efficacy (EC50), polymerase inhibitory activity (IC50), and cytotoxicity (CC50) of Sofosbuvir (the prodrug of PSI-7409) and other notable NS5B inhibitors.
| Compound | Class | HCV Genotype | EC50 (nM) | CC50 (µM) | Selectivity Index (CC50/EC50) | Key Resistance Mutations |
| Sofosbuvir (PSI-7977) | Nucleoside Analog Inhibitor (Prodrug of PSI-7409) | Pan-genotypic | 32 (GT2a) - 130 (GT4)[4] | >100[2] | >769 | S282T |
| Dasabuvir | Non-Nucleoside Inhibitor (Palm Site) | Genotype 1 | 7.7 (GT1a), 1.8 (GT1b) | 10.36 | >1345 | C316Y, M414T, Y448C/H, S556G |
| Mericitabine (RG7128) | Nucleoside Analog Inhibitor | Pan-genotypic | - | - | - | S282T (rarely observed in vitro) |
| GS-9669 | Non-Nucleoside Inhibitor (Thumb Site) | Genotype 1 & 5 | ≤11 | >Concentration tested | High | L419M, R422K, I482L |
Table 1: Comparative in vitro activity and resistance profiles of selected HCV NS5B inhibitors. The data highlights the pan-genotypic activity of the nucleoside analog Sofosbuvir, while the non-nucleoside inhibitors Dasabuvir and GS-9669 are more genotype-specific.
| Compound | HCV Genotype | IC50 (µM) |
| PSI-7409 | GT 1b | 1.6 |
| GT 2a | 2.8 | |
| GT 3a | 0.7 | |
| GT 4a | 2.6 | |
| Dasabuvir | GT 1a/1b | 0.0022 - 0.0107 |
Table 2: Inhibitory concentration (IC50) of PSI-7409 and Dasabuvir against the HCV NS5B polymerase. This data demonstrates the direct enzymatic inhibition by the active compounds.
Visualizing the Mechanism and Validation Workflow
To better understand the context of PSI-7409's application, the following diagrams illustrate the HCV replication cycle, a typical experimental workflow for validating an antiviral compound, and a comparative overview of NS5B inhibitors.
Caption: Mechanism of PSI-7409 in inhibiting HCV replication.
Caption: A generalized workflow for the validation of an antiviral tool compound.
Caption: A logical diagram comparing the mechanisms of different NS5B inhibitors.
Detailed Experimental Protocols
To ensure reproducibility and aid in the setup of validation experiments, detailed protocols for key assays are provided below.
HCV Replicon Assay
This cell-based assay is the gold standard for evaluating the intracellular activity of HCV inhibitors.
Objective: To determine the 50% effective concentration (EC50) of a compound in inhibiting HCV RNA replication in a human hepatoma cell line (e.g., Huh-7).
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 (for stable replicon cell line maintenance).
-
Test compound (e.g., Sofosbuvir) and control compounds.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HCV replicon-containing Huh-7 cells in 96-well plates at a density that will ensure they are in the logarithmic growth phase at the end of the assay (e.g., 5,000 cells/well). Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in DMEM. Remove the culture medium from the plates and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known HCV inhibitor).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Data Acquisition: Measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compound on the metabolic activity of the host cells, providing a measure of its cytotoxicity.
Objective: To determine the 50% cytotoxic concentration (CC50) of a compound on the host cell line used in the replicon assay.
Materials:
-
Huh-7 cells (or the same cell line used in the replicon assay).
-
DMEM with 10% FBS.
-
Test compound.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed Huh-7 cells in 96-well plates at the same density as in the replicon assay and incubate overnight.
-
Compound Treatment: Treat the cells with the same serial dilutions of the test compound as in the replicon assay.
-
Incubation: Incubate the plates for 72 hours (or the same duration as the replicon assay).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the vehicle control. Determine the CC50 value by plotting the percentage of cytotoxicity against the compound concentration and fitting the data to a dose-response curve.
HCV NS5B Polymerase Enzymatic Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified HCV NS5B polymerase.
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against the HCV NS5B polymerase.
Materials:
-
Purified recombinant HCV NS5B polymerase.
-
RNA template (e.g., poly(A)) and primer (e.g., oligo(U)).
-
Reaction buffer (containing Tris-HCl, MgCl2, DTT, KCl).
-
Ribonucleotide triphosphates (ATP, GTP, CTP, UTP), including a radiolabeled or biotinylated nucleotide (e.g., [α-32P]UTP or Biotin-UTP).
-
Test compound (e.g., PSI-7409).
-
Scintillation counter or appropriate detection system for biotin.
Procedure:
-
Reaction Setup: In a microplate, combine the reaction buffer, RNA template/primer, and the test compound at various concentrations.
-
Enzyme Addition: Add the purified NS5B polymerase to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding EDTA.
-
Product Detection: Capture the newly synthesized RNA on a filter plate or streptavidin-coated plate (if using biotinylated UTP). Wash to remove unincorporated nucleotides.
-
Data Acquisition: Quantify the amount of incorporated labeled nucleotide using a scintillation counter or a colorimetric/chemiluminescent detection method for biotin.
-
Data Analysis: Calculate the percentage of polymerase inhibition for each compound concentration relative to a no-compound control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Conclusion
PSI-7409 stands as a robust and reliable tool compound for HCV research. Its well-defined mechanism of action as a chain-terminating inhibitor of the NS5B polymerase, coupled with the extensive clinical validation of its prodrug, Sofosbuvir, provides a solid foundation for its use in basic and translational research. By utilizing the comparative data and detailed protocols provided in this guide, researchers can confidently employ PSI-7409 to explore the nuances of HCV replication, investigate mechanisms of drug resistance, and accelerate the discovery of the next generation of antiviral therapies.
References
- 1. In vitro activity and resistance profile of dasabuvir, a nonnucleoside hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PSI-7409 | HCV | CAS 1015073-42-3 | Buy PSI-7409 from Supplier InvivoChem [invivochem.com]
- 3. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of PSI-7409 IC50 Values: A Comparative Guide for Researchers
For researchers and professionals in drug development, the independent verification of inhibitory concentrations (IC50) is critical for the accurate evaluation of antiviral compounds. This guide provides a comparative analysis of the IC50 values for PSI-7409, the active metabolite of Sofosbuvir, and other key Hepatitis C Virus (HCV) NS5B polymerase inhibitors. The data presented is supported by detailed experimental protocols to aid in the replication and verification of these findings.
Comparative Inhibitory Concentrations of HCV NS5B Polymerase Inhibitors
The following table summarizes the IC50 and effective concentration (EC50/EC90) values for PSI-7409 and a selection of alternative HCV NS5B polymerase inhibitors. These values are crucial for comparing the potency of these antiviral agents against different HCV genotypes.
| Compound | Type | Target | IC50/EC50/EC90 | Genotype(s) |
| PSI-7409 | Nucleoside Inhibitor (NI) | NS5B Polymerase | IC50: 1.6 µM | 1b |
| IC50: 2.8 µM | 2a | |||
| IC50: 0.7 µM | 3a | |||
| IC50: 2.6 µM | 4a | |||
| Sofosbuvir (PSI-7977) | Nucleoside Inhibitor (NI) Prodrug | NS5B Polymerase | EC50: 92 nM | Not specified |
| EC50: 32-130 nM | 1-6 | |||
| Dasabuvir | Non-Nucleoside Inhibitor (NNI) | NS5B Polymerase | IC50: 2.2 - 10.7 nM | 1a, 1b |
| Mericitabine (PSI-6130) | Nucleoside Inhibitor (NI) Prodrug | NS5B Polymerase | EC90: 4.6 µM | Not specified |
| Setrobuvir | Non-Nucleoside Inhibitor (NNI) | NS5B Polymerase | Not specified | 1 |
Note: IC50 refers to the concentration of a drug that is required for 50% inhibition of a biological process, while EC50 refers to the concentration required to obtain a 50% effect. EC90 is the concentration for a 90% effect. Direct comparison between IC50 and EC50/EC90 values should be made with caution.
Experimental Protocols
The determination of IC50 and EC50 values for these inhibitors involves two primary types of assays: polymerase inhibition assays and cell-based replicon assays.
NS5B Polymerase Inhibition Assay
This biochemical assay directly measures the inhibition of the recombinant HCV NS5B RNA-dependent RNA polymerase.
Methodology:
-
Enzyme and Template Preparation: Purified, recombinant HCV NS5B polymerase from the desired genotype is used. A synthetic RNA template is employed for the polymerization reaction.
-
Reaction Mixture: The assay is typically conducted in a reaction mixture containing Tris buffer, NaCl, MgCl₂, dithiothreitol (B142953) (DTT), and the four natural ribonucleoside triphosphates (rNTPs), one of which is radiolabeled (e.g., [α-³²P]CTP).
-
Inhibitor Addition: The inhibitor (e.g., PSI-7409) is added to the reaction mixture at varying concentrations.
-
Initiation and Incubation: The reaction is initiated by the addition of the NS5B polymerase. The mixture is then incubated at 37°C for a defined period (e.g., 30 minutes) to allow for RNA synthesis.
-
Quenching and Product Quantification: The reaction is stopped by the addition of EDTA. The radiolabeled RNA product is then quantified using methods such as scintillation counting.
-
IC50 Calculation: The concentration of the inhibitor that reduces the polymerase activity by 50% is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based HCV Replicon Assay
This assay measures the antiviral activity of a compound in a cellular environment using cells that contain a self-replicating HCV RNA (replicon).
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring an HCV subgenomic replicon are used. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.
-
Compound Treatment: The replicon-containing cells are seeded in multi-well plates and treated with various concentrations of the antiviral compound (e.g., Sofosbuvir, Dasabuvir).
-
Incubation: The cells are incubated for a period of time (e.g., 72 hours) to allow for HCV RNA replication and the effect of the inhibitor to manifest.
-
Quantification of HCV Replication:
-
Reporter Gene Assay: If a luciferase reporter is used, the cells are lysed, and the luciferase activity is measured, which is proportional to the level of HCV RNA replication.
-
RT-qPCR: The total cellular RNA is extracted, and the level of HCV RNA is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
-
EC50 Calculation: The effective concentration that reduces HCV RNA replication by 50% is calculated by plotting the percentage of replication against the compound concentration.
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS assay) is performed to ensure that the observed reduction in HCV replication is not due to the toxicity of the compound to the host cells.
Mechanism of Action: HCV NS5B Polymerase Inhibition
The HCV NS5B protein is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome.[1][2] The inhibitors discussed in this guide target this enzyme through two distinct mechanisms.
Caption: Mechanism of HCV NS5B polymerase inhibition by nucleoside and non-nucleoside inhibitors.
Nucleoside Inhibitors (NIs) , such as PSI-7409 (the active form of Sofosbuvir), mimic natural nucleosides.[1] They are incorporated into the growing viral RNA chain by the NS5B polymerase.[1] Once incorporated, they act as chain terminators, preventing further elongation of the RNA strand and thus halting viral replication.[3]
Non-Nucleoside Inhibitors (NNIs) , like Dasabuvir, bind to allosteric sites on the NS5B polymerase. This binding induces a conformational change in the enzyme, rendering it inactive and unable to carry out RNA synthesis. Unlike NIs, NNIs do not directly compete with the natural nucleoside triphosphates.
References
Synergistic Antiviral Effects of Sofosbuvir (PSI-7409's Active Metabolite) in Combination Therapies
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of antiviral therapy, particularly for Hepatitis C Virus (HCV), has been revolutionized by the advent of direct-acting antivirals (DAAs). At the forefront of these advancements is sofosbuvir (B1194449) (the parent drug of PSI-7409), a potent nucleotide analog inhibitor of the HCV NS5B polymerase. PSI-7409 is the active 5'-triphosphate metabolite of sofosbuvir, which ultimately exerts the antiviral effect. This guide provides a comparative analysis of the synergistic effects observed when sofosbuvir is combined with other antiviral agents, supported by experimental data and detailed methodologies.
Mechanism of Action and the Rationale for Combination Therapy
Sofosbuvir, in its active triphosphate form (PSI-7409), acts as a chain terminator for the HCV RNA-dependent RNA polymerase (NS5B), a critical enzyme in viral replication. By inhibiting NS5B, sofosbuvir effectively halts the synthesis of new viral RNA. The high barrier to resistance and its pangenotypic activity make it a cornerstone of modern HCV treatment.
However, the true strength of sofosbuvir lies in its synergistic or additive effects when combined with other DAAs that target different viral proteins. This multi-pronged attack on the HCV life cycle not only enhances the antiviral potency but also significantly reduces the likelihood of developing drug-resistant viral variants. Key classes of antivirals frequently combined with sofosbuvir include:
-
NS5A Inhibitors: These drugs, such as daclatasvir (B1663022), ledipasvir, and velpatasvir, target the NS5A protein, which is essential for both viral RNA replication and the assembly of new virus particles.
-
NS3/4A Protease Inhibitors: This class of drugs, including simeprevir, inhibits the NS3/4A protease, an enzyme responsible for cleaving the HCV polyprotein into mature, functional viral proteins.
Quantitative Assessment of Synergistic Effects
The synergistic, additive, or antagonistic effects of drug combinations can be quantitatively assessed in vitro using various methods. A common approach involves the use of HCV replicon systems, which are cell lines that harbor a self-replicating portion of the HCV genome, often linked to a reporter gene like luciferase for easy quantification of viral replication. The interaction between two drugs is then analyzed using mathematical models such as the Bliss independence model or the Chou-Talalay method, which can generate a Combination Index (CI).
Table 1: In Vitro Synergistic Effects of Sofosbuvir in Combination with Other Antivirals against HCV
| Antiviral Combination | HCV System | Analysis Method | Result | Quantitative Synergy | Source |
| Sofosbuvir + Daclatasvir | HCVcc-Luc | CalcuSyn | Slightly Synergistic | CI at EC50, EC75, EC90 not explicitly stated, but described as slightly synergistic. | [1][2] |
| Con1b replicon | CalcuSyn | Highly Synergistic | CI at EC50, EC75, EC90 not explicitly stated, but described as highly synergistic. | [1][2] | |
| HCVcc-Luc | MacSynergyII | Slightly Synergistic | Synergy Log Volume: Not specified | [1][2] | |
| Con1b replicon | MacSynergyII | Highly Synergistic | Synergy Log Volume: Not specified | [1][2] | |
| Sofosbuvir + Ledipasvir | Genotype 1a HCV replicon | Greco Universal Response Surface Area | Statistically Significant Synergy | α = 3.21 | [3] |
| Genotype 1b HCV replicon | Greco Universal Response Surface Area | Statistically Significant Synergy | α = 2.54 | [3] | |
| Sofosbuvir + Velpatasvir | - | - | Potent Synergistic Effect | In vitro quantitative synergy data not explicitly found, but potent synergy is widely reported based on high SVR rates in clinical trials. | [4][5] |
| Sofosbuvir + Telaprevir (Protease Inhibitor) | HCVcc-Luc & Con1b replicon | CalcuSyn | Additive to Moderately Antagonistic | CI values ranged from additive (1.00) to moderately antagonistic (1.49). | [2] |
| Sofosbuvir + Boceprevir (Protease Inhibitor) | HCVcc-Luc & Con1b replicon | CalcuSyn | Slightly Synergistic to Slightly Antagonistic | CI values ranged from 0.85 to 1.26 in HCVcc-Luc and 1.12 to 1.17 in Con1b. | [2] |
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. For the Greco model, an alpha value greater than 0 indicates synergy.
Experimental Protocols
A detailed methodology for assessing the in vitro synergistic effects of antiviral compounds is crucial for the reproducibility and validation of findings. Below is a generalized protocol based on the HCV replicon assay.
HCV Replicon Luciferase Assay for Antiviral Synergy
1. Cell Culture and Reagents:
-
Cell Line: Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) with a luciferase reporter gene.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, penicillin-streptomycin, and G418 for selective pressure.
-
Antiviral Compounds: Sofosbuvir and the combination antiviral(s) dissolved in dimethyl sulfoxide (B87167) (DMSO).
2. Assay Procedure:
-
Cell Seeding: Seed the HCV replicon cells in 96-well white opaque plates at a density of approximately 5,000 cells per well and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of each antiviral compound individually and in combination at fixed ratios (e.g., based on their respective EC50 values). Add the compounds to the cells in triplicate. Include a DMSO-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer. The luminescence signal is proportional to the level of HCV replication.
3. Cytotoxicity Assay:
-
In a parallel plate with the same cell line and compound concentrations, perform a cytotoxicity assay (e.g., using CellTiter-Glo®) to determine the effect of the compounds on cell viability.
4. Data Analysis:
-
Calculate the percent inhibition of HCV replication for each drug concentration relative to the DMSO control.
-
Determine the EC50 (50% effective concentration) for each individual drug.
-
Analyze the drug combination data using software such as CalcuSyn to calculate the Combination Index (CI) or MacSynergyII to determine synergy volumes.
Visualizing Mechanisms and Workflows
To better understand the intricate processes involved, the following diagrams illustrate the HCV replication cycle, the targets of different antiviral classes, and a typical experimental workflow for assessing synergy.
Caption: HCV Replication Cycle and Antiviral Targets.
Caption: Experimental Workflow for Synergy Assessment.
Conclusion
The combination of sofosbuvir with other direct-acting antivirals, particularly NS5A inhibitors like daclatasvir and ledipasvir, demonstrates significant synergistic effects in preclinical models. These in vitro findings are strongly corroborated by the high sustained virologic response rates observed in clinical trials, solidifying the role of combination therapy as the standard of care for HCV infection. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers in the field of antiviral drug development, enabling a deeper understanding and further exploration of synergistic drug interactions.
References
- 1. Evaluation of antiviral drug synergy in an infectious HCV system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of antiviral drug synergy in an infectious HCV system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Searching for Synergy: Identifying Optimal Antiviral Combination Therapy using Hepatitis C Virus (HCV) Agents in a Replicon System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profile of Sofosbuvir and Velpatasvir Combination in the Treatment of Chronic Hepatitis C in Children and Adolescents: Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of PSI-7409 Tetrasodium: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like PSI-7409 tetrasodium (B8768297) are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of PSI-7409 tetrasodium, a nucleotide analog and the active triphosphate metabolite of sofosbuvir.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Due to the potential for skin, eye, and respiratory irritation, as indicated by safety data sheets for similar compounds, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: A properly fitted respirator should be used if handling fine powders or creating aerosols.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedures
The cardinal rule for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the sink or in regular solid waste streams.
-
Segregation and Labeling:
-
Unused or waste this compound should be kept in its original, clearly labeled container whenever possible.
-
If transferring to a new container for waste accumulation, ensure the container is compatible, sealable, and clearly labeled with "Hazardous Waste," the chemical name "this compound," and any associated hazard symbols.
-
-
Waste Collection:
-
Solid Waste: Collect any solid waste, such as contaminated gloves, weigh paper, or pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: For solutions containing this compound, use a dedicated, sealed, and labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Spill Management:
-
In the event of a spill, prevent the spread of the material.
-
For solid spills, carefully sweep the material to avoid generating dust and place it into a sealed container for disposal.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth), and place the contaminated absorbent into a sealed container for disposal.
-
The spill area should then be decontaminated.
-
-
Final Disposal:
-
The disposal of this compound must be conducted through a licensed hazardous waste disposal company.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal. Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific procedures and scheduling waste pickups.
-
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not publicly available, the following table summarizes its relevant chemical and biological data for context.
| Property | Value | Reference |
| Molecular Formula | C10H16FN2Na4O14P3 | --INVALID-LINK-- |
| CAS Number | 1621884-22-7 | --INVALID-LINK-- |
| Storage Temperature | -20°C | --INVALID-LINK-- |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
